Product packaging for Gilvocarcin V(Cat. No.:)

Gilvocarcin V

Cat. No.: B1243909
M. Wt: 494.5 g/mol
InChI Key: XCWHINLKQMCRON-UCDARZNSSA-N
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Description

Gilvocarcin V is an antitumor antibiotic and a member of the benzo[d]naphtho[1,2-b]pyran-6-one class of aryl-C-glycosides, originally discovered in the early 1980s . It is produced by various Streptomyces bacteria, including Streptomyces griseoflavus . This compound is recognized for its excellent antitumor activity coupled with remarkably low in vivo toxicity, making it a compelling subject for oncological research . The primary mechanism of action of this compound involves a strong interaction with DNA. It functions as a potent inhibitor of DNA synthesis and exhibits a tendency to intercalate into DNA . Its biological activity is significantly enhanced upon photoactivation by near-UV or visible light. Under these conditions, the vinyl side chain of this compound undergoes a [2+2] cycloaddition with thymine residues in DNA, leading to covalent adduct formation and single-strand scissions . Furthermore, photoactivation promotes selective cross-linking between DNA and proteins, notably histone H3, which is believed to be a key contributor to its unique and potent antitumor profile . The vinyl group at the 8-position is essential for this activity, as analogues with different substituents show significantly reduced efficacy . In research applications, this compound has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria, in addition to its virucidal and cytotoxic properties . Its unprecedented molecular architecture and unique biological activity continue to make it an attractive compound for studies in synthetic chemistry, biosynthesis, and the development of novel anticancer agents through combinatorial biosynthesis . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26O9 B1243909 Gilvocarcin V

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H26O9

Molecular Weight

494.5 g/mol

IUPAC Name

4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23-,24+,26-/m1/s1

InChI Key

XCWHINLKQMCRON-UCDARZNSSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Synonyms

2064A
4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one
gilvocarcin V

Origin of Product

United States

Foundational & Exploratory

Gilvocarcin V: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, represents a class of potent antitumor agents with a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure. First discovered in the early 1980s from fermentation broths of Streptomyces species, it has garnered significant interest due to its notable biological activity, including antibacterial, antiviral, and pronounced cytotoxic effects against various cancer cell lines.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, the producing microorganisms, and in-depth experimental protocols for its fermentation, isolation, and purification. Furthermore, it summarizes key quantitative data on its biological activity and spectroscopic characteristics, and visualizes its biosynthetic pathway and mechanism of action.

Discovery and Producing Organisms

This compound was first identified along with its analogue, Gilvocarcin M, from the culture broth of the Actinomycete strain DO-38, which was later classified as a new species, Streptomyces gilvotanareus (NRRL 11382).[2] Subsequently, it has been isolated from various other Streptomyces strains, including Streptomyces griseoflavus Gö 3592, the principal producer used in many biosynthetic studies, and Streptomyces anandii.[1] The production of this compound is a hallmark of these soil-dwelling bacteria, highlighting the rich chemical diversity of secondary metabolites within the Streptomyces genus.

Experimental Protocols

Fermentation of Streptomyces griseoflavus

The production of this compound is typically achieved through submerged batch fermentation of a high-producing Streptomyces strain. The following protocol is a generalized procedure based on common practices for Streptomyces fermentation.

2.1.1. Media Preparation

A suitable fermentation medium is crucial for optimal growth and secondary metabolite production. While various media have been used, a chemically defined medium allows for better reproducibility and understanding of the nutritional requirements. Nitrogen repression has been observed to strongly affect this compound production, with lower concentrations of ammonium sulfate favoring antibiotic synthesis.[3]

Table 1: Exemplary Fermentation Medium Composition

ComponentConcentration (g/L)Purpose
Glucose30-40Carbon Source
L-Aspartic Acid or Glycine5-10Nitrogen Source
K₂HPO₄1.0Phosphate Source, pH buffer
MgSO₄·7H₂O0.5Source of Magnesium ions
FeSO₄·7H₂O0.01Trace Element
MnCl₂·4H₂O0.01Trace Element
ZnSO₄·7H₂O0.01Trace Element
CaCO₃2.0pH buffer

2.1.2. Fermentation Conditions

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of S. griseoflavus and incubating for 48-72 hours at 28-30°C with shaking.

  • Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

  • Incubation: The production culture is incubated in a fermenter at 28-30°C with controlled aeration and agitation for 5-7 days.

  • pH Control: The pH of the culture is maintained between 6.8 and 7.2.

  • Monitoring: The production of this compound can be monitored by HPLC analysis of the culture broth extract.

Extraction and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth.

2.2.1. Extraction

  • Cell Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake can also be extracted with ethyl acetate or acetone to recover any cell-bound product.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Purification

  • Silica Gel Column Chromatography:

    • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of chloroform and methanol) and adsorbed onto a small amount of silica gel.

    • The adsorbed material is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).

    • The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Fractions containing pure this compound are pooled and the solvent is evaporated.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, preparative reverse-phase HPLC is often employed.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape.

    • The purified this compound is collected, and the solvent is removed to yield the final product.

Quantitative Data

Production Yields

The production of this compound can vary significantly depending on the Streptomyces strain and fermentation conditions. Heterologous expression of the gilvocarcin gene cluster in S. lividans has been shown to yield 20-30 mg/L of this compound.

Biological Activity

This compound exhibits potent cytotoxic and antimicrobial activities. The following tables summarize some of the reported IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 2: IC₅₀ Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
H460Human Lung CancerComparable to parent compounds
MCF-7Human Breast CancerComparable to parent compounds
LL/2Murine Lung CancerComparable to parent compounds

Note: Specific IC₅₀ values for this compound are often presented in comparison to its analogues in the cited literature.

Table 3: MIC Values of this compound against Various Bacteria

Bacterial StrainGram TypeMIC (µg/mL)
Bacillus subtilis**Gram-positivePotent activity

Note: The primary literature highlights the potent activity against Gram-positive bacteria, with this compound being the most active among its analogues.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques. The following table summarizes key ¹H and ¹³C NMR chemical shifts.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
Aglycone
2
3
4
4a
5
6
6a
7
8
9
10
10a
11
11a
12b
1-OCH₃
10-OCH₃
8-CH=CH₂
D-Fucofuranose
1'
2'
3'
4'
5'
6'

Note: A complete and assigned NMR data table is best compiled by referring to multiple specialized spectroscopic publications.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of tailoring reactions including an oxidative rearrangement, C-glycosylation, and the formation of the characteristic vinyl side chain. The gil gene cluster from S. griseoflavus encodes the enzymes responsible for this intricate process.

Gilvocarcin_V_Biosynthesis PKS Type II PKS (gil PKS) Angucyclinone Angucyclinone Intermediate PKS->Angucyclinone Polyketide Synthesis Oxidative_Rearrangement Oxidative Rearrangement (GilOI, GilOIV) Angucyclinone->Oxidative_Rearrangement Rearranged_Intermediate Rearranged Aglycone Oxidative_Rearrangement->Rearranged_Intermediate C_Glycosylation C-Glycosylation (GilGT) Rearranged_Intermediate->C_Glycosylation Glycosylated_Intermediate Glycosylated Intermediate C_Glycosylation->Glycosylated_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., GilOIII for vinyl group) Glycosylated_Intermediate->Tailoring_Enzymes Gilvocarcin_V This compound Tailoring_Enzymes->Gilvocarcin_V Deoxysugar_Biosynthesis D-Fucofuranose Biosynthesis (gilD, gilE, etc.) NDP_Fucose NDP-D-Fucose Deoxysugar_Biosynthesis->NDP_Fucose NDP_Fucose->C_Glycosylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The overall process from fermentation to the purified compound follows a standardized workflow common in natural product chemistry.

Gilvocarcin_V_Isolation_Workflow Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake Centrifugation->Mycelium Solvent_Extraction Ethyl Acetate Extraction Supernatant->Solvent_Extraction Mycelium->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Gel->Fraction_Analysis Purified_Fractions Pooled Fractions Fraction_Analysis->Purified_Fractions Final_Purification Preparative HPLC Purified_Fractions->Final_Purification Gilvocarcin_V Pure this compound Final_Purification->Gilvocarcin_V

Caption: General experimental workflow for the isolation of this compound.

Mechanism of Action: DNA Interaction

The antitumor activity of this compound is attributed to its ability to interact with DNA. It intercalates into the DNA double helix, and upon photoactivation by near-UV light, the vinyl group can form a covalent [2+2] cycloaddition with thymine residues. Furthermore, it can promote protein-DNA cross-linking, with histone H3 being a key target.

Gilvocarcin_V_MoA Gilvocarcin_V This compound Intercalation Intercalation Gilvocarcin_V->Intercalation DNA Duplex DNA DNA->Intercalation Photoactivation Near-UV Light Intercalation->Photoactivation Cycloaddition [2+2] Cycloaddition with Thymine Photoactivation->Cycloaddition Protein_Crosslinking Protein-DNA Cross-linking Photoactivation->Protein_Crosslinking DNA_Adduct Covalent DNA Adduct Cycloaddition->DNA_Adduct Apoptosis Inhibition of DNA Replication & Transcription -> Apoptosis DNA_Adduct->Apoptosis Protein_Crosslinking->Apoptosis Histone_H3 Histone H3 Histone_H3->Protein_Crosslinking

Caption: Mechanism of action of this compound involving DNA interaction.

Conclusion

This compound remains a compelling natural product with significant potential in oncology. Its unique structure and mechanism of action provide a valuable scaffold for the development of novel anticancer therapeutics. The detailed understanding of its biosynthesis opens avenues for combinatorial biosynthesis and the generation of analogues with improved efficacy and pharmacological properties. This technical guide serves as a foundational resource for researchers aiming to explore the fascinating biology and chemistry of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Gilvocarcin V

This compound is a potent natural product belonging to the gilvocarcin-type aryl C-glycoside family of antibiotics. First isolated from Streptomyces species, it has garnered significant attention due to its broad spectrum of biological activities, including potent antitumor, antibacterial, antifungal, and antiviral properties. Its unique mode of action, which involves DNA interaction and photo-induced cross-linking, makes it a compelling subject for research and a potential scaffold for the development of novel therapeutics. This guide provides a detailed examination of its complex chemical architecture and stereochemical configuration.

Chemical Structure

This compound possesses a complex molecular structure characterized by a planar, polycyclic aromatic aglycone attached to a deoxysugar moiety through a carbon-carbon glycosidic bond.

Core Aglycone: A Benzo[d]naphtho[1,2-b]pyran-6-one System

The aglycone, known as defucothis compound, is a rigid, planar chromophore based on a benzo[d]naphtho[1,2-b]pyran-6-one (also named naphtho[1,2-c]isochromen-6-one) framework. This core is substituted with several functional groups that are critical for its biological activity:

  • An 8-vinyl group (-CH=CH₂), which is essential for its potent antitumor activity. Analogues like Gilvocarcin M, where this group is replaced by a methyl group, are significantly less effective.

  • A 1-hydroxyl group (-OH).

  • Two methoxy groups (-OCH₃) at positions 10 and 12.

C-Glycosidic Moiety: 6-Deoxy-α-D-galactofuranose

Attached at the C-4 position of the aglycone is a 6-deoxy-α-D-galactofuranose sugar, commonly referred to as D-fucofuranose. Unlike more common O-glycosides, this sugar is linked via a stable C-C bond, a feature that contributes to the molecule's overall chemical stability.

The complete chemical name for this compound, reflecting its structure, is 4-(6-deoxy-α-D-galactofuranosyl)-8-ethenyl-1-hydroxy-10,12-dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one.

Stereochemistry

The three-dimensional arrangement of atoms in this compound is precise and crucial for its interaction with biological targets. The molecule contains five stereocenters, all located within the furanose sugar ring. The aglycone itself is planar and achiral.

Absolute Configuration

The absolute configuration of the stereocenters is defined using the Cahn-Ingold-Prelog (R/S) nomenclature. The definitive stereochemistry is captured in its InChI (International Chemical Identifier) string.

Based on the IUPAC name and structural data, the stereocenters in the 6-deoxy-α-D-galactofuranosyl moiety are as follows:

  • C1' : The anomeric carbon connected to the aglycone.

  • C2', C3', C4' : Carbons within the furanose ring, each bearing a hydroxyl group.

  • C5' : The carbon atom bearing the C6' methyl group.

The specific IUPAC name, 4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-... reveals the stereochemistry for the closely related Gilvocarcin M. While a similarly detailed name for this compound is not consistently cited, the established structure and its biosynthesis from D-glucose precursors confirm the specific stereoisomer. The total synthesis of analogues has further solidified the understanding of the molecule's absolute stereochemistry.

The diagram below illustrates the key structural and stereochemical features of the molecule.

Gilvocarcin_V_Structure cluster_aglycone Aglycone (Defucothis compound) cluster_sugar Sugar Moiety cluster_key_groups Key Functional Groups aglycone_img C1_prime C1' (Anomeric Carbon) aglycone_img->C1_prime C-C Glycosidic Bond (at C4 of Aglycone) vinyl 8-Vinyl Group (Essential for Activity) methoxy 10,12-Dimethoxy Groups hydroxyl 1-Hydroxyl Group sugar 6-Deoxy-α-D-galactofuranose (D-Fucofuranose) sugar->C1_prime chiral_centers C2', C3', C4', C5' (Chiral Centers) sugar->chiral_centers

Caption: Logical relationship of this compound's structural components.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₇H₂₆O₉[1]
Molecular Weight 494.5 g/mol [2]
CAS Number 77879-90-4[2]
Appearance Yellow amorphous powder/film-
Melting Point 264–267 °C (decomposes)[1]
Solubility Soluble in DMSO and DMF; moderately soluble in methanol and ethanol; poor water solubility.
InChI Key XCWHINLKQMCRON-UCDARZNSSA-N-

Experimental Protocols

The structural elucidation and procurement of this compound rely on several key experimental methodologies.

Isolation and Purification

This compound is a secondary metabolite produced by fermentation of various Streptomyces species, including S. gilvotanareus, S. griseoflavus, and S. anandii.

  • Fermentation: The producing Streptomyces strain is cultured in a suitable nutrient-rich liquid medium under controlled conditions (temperature, pH, aeration) to promote the biosynthesis of the compound.

  • Extraction: After fermentation, the culture broth is typically separated from the mycelial cake. The compound is extracted from either the broth or the mycelium (or both) using a water-immiscible organic solvent, such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic purification steps. This often involves silica gel column chromatography, followed by high-performance liquid chromatography (HPLC), often on a reverse-phase column (e.g., C18), to yield the pure compound.

  • Characterization: The identity and purity of the isolated this compound are confirmed by comparing its spectroscopic data (NMR, MS) and physical properties with published values.[1]

Structure Elucidation

The complex structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula (C₂₇H₂₆O₉).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are critical for establishing the connectivity of the atoms. These techniques allow for the assignment of all proton and carbon signals, confirming the aglycone structure, the identity of the sugar, and the position of the C-C glycosidic linkage.

  • X-ray Crystallography: While obtaining suitable crystals of this compound itself can be challenging, the crystal structure of its analogue, Gilvocarcin M, was successfully determined. This provided definitive proof of the core structure and the relative stereochemistry, which could then be correlated to this compound.

  • Circular Dichroism (CD) Spectroscopy: CD analysis helps in determining the absolute configuration of the chiral centers by comparing experimental spectra with those of known compounds or with computationally predicted spectra.

Biological Mechanism and Significance

The biological activity of this compound is intrinsically linked to its chemical structure. Its proposed mechanism of action involves a multi-step process targeting genomic DNA.

Gv_Mechanism gv This compound intercalation 1. Intercalation into DNA Double Helix gv->intercalation activation 2. Photoactivation intercalation->activation light Near-UV/Visible Light (365-450 nm) light->activation Energy Input cycloaddition 3. [2+2] Cycloaddition (Vinyl group + Thymine) activation->cycloaddition crosslink 4. DNA-Protein Cross-linking (e.g., with Histone H3) activation->crosslink adduct Bulky Covalent DNA Adduct cycloaddition->adduct damage DNA Damage & Replication/Transcription Block adduct->damage crosslink->damage apoptosis Cellular Apoptosis damage->apoptosis

Caption: Proposed workflow for the mechanism of action of this compound.

  • DNA Intercalation: The planar aromatic aglycone of this compound intercalates between the base pairs of the DNA double helix.

  • Photoactivation: Upon exposure to near-UV or visible light, the molecule becomes excited.

  • Covalent Adduct Formation: The photoactivated vinyl group undergoes a [2+2] cycloaddition reaction with a pyrimidine base, typically thymine, in the DNA strand. This forms a stable, bulky covalent adduct.

  • DNA-Protein Cross-linking: The presence of the drug also promotes the covalent cross-linking of DNA to nearby proteins, most notably histone H3.

  • Biological Consequence: The formation of these adducts and cross-links obstructs DNA replication and transcription, leading to the inhibition of DNA synthesis and ultimately triggering cell death.

This unique photo-activated mechanism of action minimizes toxicity in the absence of light, opening possibilities for its use in photodynamic therapy. The precise stereochemistry of the sugar moiety is believed to be important for the initial recognition and binding to the DNA helix, positioning the vinyl group for its subsequent photoreaction.

References

An In-depth Technical Guide to the Gilvocarcin V Biosynthesis Pathway in Streptomyces griseoflavus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a polyketide-derived aryl C-glycoside produced by Streptomyces griseoflavus, has garnered significant attention in the scientific community due to its potent antitumor, antiviral, and antibacterial activities. Understanding its intricate biosynthetic pathway is paramount for the potential bioengineering of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (gil), the enzymatic cascade responsible for its assembly, and the current understanding of its regulation. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the core pathways to serve as a valuable resource for researchers in natural product biosynthesis and drug development.

Introduction

This compound is a member of the gilvocarcin family of natural products, characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure. Its biological activity is largely attributed to its ability to intercalate into DNA and, upon photoactivation, form covalent adducts, primarily with thymine residues.[1] The biosynthesis of this complex molecule is orchestrated by a type II polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes, including oxygenases, glycosyltransferases, and methyltransferases. The complete biosynthetic gene cluster (gil) from Streptomyces griseoflavus has been cloned and sequenced, providing a roadmap for elucidating the individual enzymatic steps.[1][2]

The this compound (gil) Biosynthetic Gene Cluster

The gil gene cluster from Streptomyces griseoflavus spans approximately 32.9 kb and contains 26 open reading frames (ORFs) that encode the requisite enzymatic machinery for this compound biosynthesis, as well as proteins involved in regulation and self-resistance.[2] The functions of many of these genes have been predicted through sequence homology and confirmed through genetic manipulation studies.

Table 1: Genes of the this compound Biosynthetic Gene Cluster and Their Putative Functions [2]

GeneProposed Function
Polyketide Synthase (PKS)
gilAKetosynthase α (KSα)
gilBKetosynthase β (KSβ) / Chain Length Factor (CLF)
gilCAcyl Carrier Protein (ACP)
gilPMalonyl-CoA:ACP Transacylase (MAT)
gilQAcyltransferase (AT), involved in starter unit selection
gilFKetoreductase (KR)
gilGAromatase/Cyclase
gilKCyclase
Post-PKS Tailoring Enzymes
gilOI, gilOII, gilOIVFAD-dependent Oxygenases (oxidative rearrangement)
gilOIIICytochrome P450 monooxygenase (vinyl group formation)
gilHReductase (hydroquinone generation)
gilRFAD-dependent Oxidoreductase (lactone formation)
gilMTO-methyltransferase
gilGTC-glycosyltransferase
Deoxysugar Biosynthesis
gilDNDP-glucose synthase
gilENDP-glucose 4,6-dehydratase
gilU4-ketoreductase
Regulation and Resistance
gilSPutative regulatory protein
gilJ, gilIPutative transporter/resistance proteins
Unknown Function
gilL, gilM, gilN, gilV, gilTProteins of unknown function

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the polyketide backbone, the intricate post-PKS modifications including a crucial oxidative rearrangement, and the attachment of the deoxysugar moiety.

Polyketide Backbone Assembly

The process initiates with the loading of a propionyl-CoA starter unit, a step influenced by the acyltransferase GilQ. The minimal PKS, comprising GilA (KSα), GilB (KSβ/CLF), and GilC (ACP), then catalyzes the iterative condensation of seven malonyl-CoA extender units to assemble a linear polyketide chain. The ketoreductase GilF reduces a specific keto group, and the cyclases GilG and GilK facilitate the subsequent cyclization and aromatization events to form an angucyclinone intermediate.

Post-PKS Modifications and Oxidative Rearrangement

The angucyclinone core undergoes a series of remarkable transformations catalyzed by a suite of tailoring enzymes. The most notable of these is an oxidative rearrangement cascade mediated by the FAD-dependent oxygenases GilOI and GilOIV, which leads to the cleavage of a C-C bond in the polycyclic intermediate and the formation of the characteristic benzo[d]naphtho[1,2-b]pyran-6-one scaffold. This is a critical step that distinguishes the gilvocarcins from other angucyclinone-derived antibiotics. The final lactone ring of the gilvocarcin core is installed by the FAD-dependent oxidoreductase GilR, which catalyzes the oxidation of a hemiacetal precursor. The vinyl group at the C-8 position is believed to be formed by the action of the cytochrome P450 monooxygenase, GilOIII.

Deoxysugar Biosynthesis and C-Glycosylation

Parallel to the aglycone formation, the deoxysugar moiety, D-fucofuranose, is synthesized from glucose-1-phosphate. The enzymes GilD (NDP-glucose synthase) and GilE (NDP-glucose 4,6-dehydratase) catalyze the initial steps in this pathway. The ketoreductase GilU is responsible for a key reduction step in the deoxysugar biosynthetic pathway. The final D-fucofuranose is then attached to the aglycone via a C-glycosidic bond, a reaction catalyzed by the C-glycosyltransferase GilGT. This C-glycosylation is a crucial step for the biological activity of this compound.

Gilvocarcin_V_Biosynthesis Biosynthetic Pathway of this compound Propionyl_CoA Propionyl-CoA + 7x Malonyl-CoA Linear_Polyketide Linear Polyketide Propionyl_CoA->Linear_Polyketide GilA, GilB, GilC, GilP, GilQ Angucyclinone Angucyclinone Intermediate Linear_Polyketide->Angucyclinone GilF, GilG, GilK Rearranged_Aglycone Rearranged Aglycone Angucyclinone->Rearranged_Aglycone GilOI, GilOIV, GilOII Pregilvocarcin Pregilvocarcin Intermediate Rearranged_Aglycone->Pregilvocarcin GilGT Gilvocarcin_Aglycone Gilvocarcin Aglycone Pregilvocarcin->Gilvocarcin_Aglycone GilR Gilvocarcin_V This compound Gilvocarcin_Aglycone->Gilvocarcin_V GilOIII, GilMT Glucose_1_P Glucose-1-Phosphate NDP_Deoxysugar NDP-D-fucofuranose Glucose_1_P->NDP_Deoxysugar GilD, GilE, GilU NDP_Deoxysugar->Pregilvocarcin

Figure 1: A simplified diagram of the this compound biosynthetic pathway.

Quantitative Data

While detailed kinetic data for all enzymes in the this compound pathway are not yet available, some quantitative information has been reported.

Table 2: Production Titers of this compound and Related Compounds

CompoundProducing StrainTiter (mg/L)Reference
This compound and MS. griseoflavus (wild-type)20-30
This compound and MS. lividans TK24 (heterologous host)20-30

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. While detailed, step-by-step protocols are often specific to the laboratory and experimental context, the general methodologies are outlined below.

Gene Knockout in Streptomyces

Targeted gene inactivation is a cornerstone for functional analysis of biosynthetic genes. The REDIRECT (PCR-targeting) method is a widely used technique for generating gene knockouts in Streptomyces.

Gene_Knockout_Workflow Workflow for Gene Knockout in Streptomyces PCR_Cassette PCR Amplification of Resistance Cassette with flanking homology arms Transformation Electroporation of PCR cassette into E. coli host PCR_Cassette->Transformation Cosmid Cosmid containing gil gene cluster Ecoli_Host E. coli BW25113/pIJ790 (expressing λ-Red recombinase) Cosmid->Ecoli_Host Ecoli_Host->Transformation Recombination λ-Red mediated recombination in E. coli Transformation->Recombination Mutant_Cosmid Mutant Cosmid (gene of interest replaced by resistance cassette) Recombination->Mutant_Cosmid Conjugation Intergeneric Conjugation from E. coli to Streptomyces Mutant_Cosmid->Conjugation Selection Selection for exconjugants and screening for double crossover events Conjugation->Selection Streptomyces_Host Streptomyces griseoflavus Streptomyces_Host->Conjugation Knockout_Mutant Gene Knockout Mutant Strain Selection->Knockout_Mutant

Figure 2: A generalized workflow for creating a gene knockout mutant in Streptomyces.

Heterologous Expression of the gil Gene Cluster

To facilitate genetic manipulation and potentially improve product titers, the entire gil gene cluster has been heterologously expressed in Streptomyces lividans. This typically involves the following steps:

  • Library Construction: A cosmid library of S. griseoflavus genomic DNA is constructed in an E. coli - Streptomyces shuttle vector.

  • Screening: The library is screened using probes derived from conserved genes within the suspected biosynthetic cluster (e.g., PKS genes).

  • Transformation: The identified cosmid containing the complete gene cluster is introduced into a suitable Streptomyces host strain, such as S. lividans TK24, via protoplast transformation or conjugation.

  • Fermentation and Analysis: The heterologous host is fermented under appropriate conditions, and the culture extracts are analyzed for the production of this compound and related metabolites.

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for the detection and quantification of this compound.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is employed for separation.

  • Detection: this compound exhibits characteristic UV absorbance maxima that can be used for its detection and quantification.

  • Structure Elucidation: The structure of novel intermediates or analogs is typically determined using a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).

Regulation of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated at the transcriptional level, often involving a complex interplay of pathway-specific and global regulators. While the specific regulatory network governing the gil gene cluster is not fully elucidated, several key regulatory elements common in Streptomyces are likely involved.

  • Streptomyces Antibiotic Regulatory Proteins (SARPs): The gil gene cluster contains a putative regulatory gene, gilS, which may belong to the SARP family of transcriptional activators. These proteins typically bind to specific promoter regions within the biosynthetic gene cluster to activate the transcription of the biosynthetic genes.

  • Two-Component Systems: These systems, consisting of a sensor kinase and a response regulator, allow the bacterium to sense and respond to environmental cues, such as nutrient availability, which can in turn modulate secondary metabolite production.

  • Gamma-Butyrolactones: These small signaling molecules are known to act as quorum-sensing signals in Streptomyces, coordinating gene expression in a population-dependent manner, often including the activation of antibiotic biosynthesis.

Regulatory_Pathway Proposed Regulatory Network of this compound Biosynthesis Environmental_Cues Environmental Cues (e.g., Nutrient Limitation) Two_Component_System Two-Component System Environmental_Cues->Two_Component_System Gamma_Butyrolactone Gamma-Butyrolactone (Quorum Sensing) SARP SARP Regulator (e.g., GilS) Gamma_Butyrolactone->SARP Two_Component_System->SARP gil_Cluster gil Biosynthetic Gene Cluster SARP->gil_Cluster Activation Gilvocarcin_V This compound gil_Cluster->Gilvocarcin_V

Figure 3: A proposed model for the regulatory control of the gil gene cluster.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces griseoflavus has provided a fascinating glimpse into the complex enzymatic machinery required to produce this potent antitumor agent. While significant progress has been made in identifying the genes and proposing the functions of the encoded enzymes, many questions remain. Future research will likely focus on the detailed biochemical characterization of the individual enzymes, including their substrate specificity and kinetic parameters. A deeper understanding of the regulatory network controlling the gil gene cluster will be crucial for developing strategies to overproduce this compound or to generate novel analogs through metabolic engineering. The continued exploration of this intricate biosynthetic pathway holds great promise for the development of new and improved anticancer therapeutics.

References

Gilvocarcin V: An In-Depth Technical Guide to its Antitumor Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gilvocarcin V, a C-aryl glycoside antibiotic, exhibits potent antitumor activity through a multi-faceted mechanism of action centered on DNA damage and the subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways and cellular responses elicited by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes. Upon intercalation into the DNA duplex, this compound can be photoactivated, leading to the formation of covalent DNA adducts. This DNA damage triggers a cellular stress response, including the inhibition of topoisomerase II, cell cycle arrest at the G2/M phase, and the activation of apoptotic signaling cascades. A unique feature of this compound's mechanism is the photo-induced crosslinking of DNA to histone H3, which is thought to contribute significantly to its cytotoxicity. Understanding these intricate mechanisms is crucial for the rational design of novel gilvocarcin-based anticancer therapeutics with improved efficacy and selectivity.

Core Mechanism of Action: DNA Intercalation and Photo-induced Adduct Formation

The primary molecular target of this compound is nuclear DNA. The planar aromatic core of the molecule intercalates between DNA base pairs.[1][2][3] This non-covalent interaction is a prerequisite for the subsequent covalent modification of DNA.[2][4] Upon exposure to near-ultraviolet (UV) or visible light, the vinyl group of this compound undergoes a [2+2] cycloaddition with a thymine residue in the DNA, forming a bulky covalent adduct. This photo-induced DNA adduct formation is a key event in the cytotoxic action of this compound.

DNA Binding Affinity

The affinity of this compound for DNA has been quantified, demonstrating a strong interaction. The association constant (Ka) for the binding of this compound to calf thymus DNA has been reported to be in the range of 1.1 x 10^6 M⁻¹ to 6.6 x 10^5 M⁻¹.

CompoundDNA SourceAssociation Constant (Ka) (M⁻¹)Reference
This compoundCalf Thymus DNA1.1 x 10⁶[Not available]
Polycarcin VCalf Thymus DNA5.9 x 10⁵

Induction of DNA Damage and Cellular Responses

The formation of bulky this compound-DNA adducts instigates a robust DNA damage response (DDR) within the cell. This response encompasses the induction of DNA strand breaks, the inhibition of essential DNA-processing enzymes, and the activation of cell cycle checkpoints.

DNA Strand Breaks and DNA-Protein Crosslinks

Photoactivated this compound induces single-strand breaks in DNA. Furthermore, a distinctive feature of its mechanism is the formation of DNA-protein crosslinks, particularly with histone H3. This crosslinking of DNA to core histone proteins likely disrupts chromatin structure and function, further contributing to the cytotoxic effect.

Topoisomerase II Inhibition

This compound has been shown to inhibit the catalytic activity of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription. By acting as a topoisomerase II poison, this compound stabilizes the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks.

Cell Cycle Arrest at G2/M Phase

The extensive DNA damage caused by this compound triggers cell cycle arrest, primarily at the G2/M transition. This checkpoint activation prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair or, if the damage is too severe, directing the cell towards apoptosis. This G2/M arrest is often associated with the modulation of key regulatory proteins such as cyclin B1 and p21.

Signaling Pathways Activated by this compound

The cellular response to this compound-induced DNA damage is orchestrated by a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) Pathway

While direct evidence for the activation of specific DDR kinases by this compound is still emerging, the nature of the DNA lesions (bulky adducts and replication stress) strongly suggests the involvement of the ATR-Chk1 and potentially the ATM-Chk2 pathways. These pathways are central to sensing DNA damage and initiating downstream signaling events.

DDR_Pathway cluster_stimulus Stimulus cluster_damage DNA Damage cluster_sensors Sensors & Transducers cluster_effectors Effectors GV This compound + Photoactivation DNA_adduct Bulky DNA Adducts (GV-Thymine) GV->DNA_adduct DSBs Topoisomerase II- mediated DSBs GV->DSBs Replication_Stress Replication Stress DNA_adduct->Replication_Stress ATR ATR Replication_Stress->ATR activates ATM ATM DSBs->ATM activates Chk1 Chk1 ATR->Chk1 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates G2M_Arrest G2/M Cell Cycle Arrest Chk1->G2M_Arrest Apoptosis Apoptosis Chk1->Apoptosis Chk2->G2M_Arrest Chk2->Apoptosis

Figure 1: Proposed DNA Damage Response to this compound.
Apoptosis Induction

The culmination of this compound-induced cellular damage is the initiation of programmed cell death, or apoptosis. This process can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress, such as DNA damage. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant in this pathway. This compound has been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which then engages the intrinsic pathway.

Apoptosis_Pathway cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase DNA_Damage This compound-induced DNA Damage p53 p53 activation DNA_Damage->p53 Bax_Bcl2 Increased Bax/Bcl-2 ratio p53->Bax_Bcl2 Mitochondrion Mitochondrion Bax_Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Death_Receptors Death Receptors Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis_out Apoptosis Caspase3->Apoptosis_out

Figure 2: Apoptotic Pathways Induced by this compound.

Quantitative Cytotoxicity Data

CompoundCell LineGI50 (µM)Reference
Polycarcin VH460 (Lung)Comparable to this compound[Not available]
Polycarcin VLL/2 (Murine Lung)Comparable to this compound[Not available]
Polycarcin VMCF-7 (Breast)Comparable to this compound[Not available]
D-olivosyl-gilvocarcinH460 (Lung)Comparable to this compound[Not available]
D-olivosyl-gilvocarcinLL/2 (Murine Lung)Comparable to this compound[Not available]
D-olivosyl-gilvocarcinMCF-7 (Breast)Comparable to this compound[Not available]

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Cleavage Assay (DNase I Footprinting)

This assay is used to determine the binding sites of this compound on a DNA fragment.

  • DNA Preparation: A DNA fragment of interest is radiolabeled at one end.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer in the dark to allow for equilibrium binding.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone, except where it is protected by the bound this compound.

  • Analysis: The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The "footprint," a region of the gel with no bands, indicates the binding site of this compound.

DNA_Cleavage_Workflow Start Radiolabeled DNA Fragment Incubate Incubate with This compound Start->Incubate Digest Limited DNase I Digestion Incubate->Digest Denature Denature DNA Digest->Denature Electrophoresis Denaturing PAGE Denature->Electrophoresis Analyze Autoradiography (Identify Footprint) Electrophoresis->Analyze

Figure 3: Workflow for DNase I Footprinting Assay.
Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison.

  • Reaction Mixture: Supercoiled plasmid DNA is incubated with purified human topoisomerase II in a reaction buffer containing ATP.

  • Drug Treatment: this compound is added to the reaction mixture at various concentrations. Etoposide is often used as a positive control.

  • Incubation: The reaction is incubated at 37°C to allow for topoisomerase II activity.

  • Termination: The reaction is stopped by the addition of SDS and proteinase K to digest the protein.

  • Analysis: The DNA is analyzed by agarose gel electrophoresis. An increase in the amount of linear DNA indicates that the drug is stabilizing the topoisomerase II-DNA cleavage complex.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Treatment: Cancer cells are treated with this compound (with photoactivation) for various times.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V and a vital dye such as propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

AnnexinV_Workflow Start Treat cells with This compound Harvest Harvest and wash cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cells Analyze->Result

Figure 4: Workflow for Annexin V Apoptosis Assay.
Analysis of DNA-Protein Crosslinks

Several methods can be used to detect and quantify DNA-protein crosslinks, including the alkaline elution assay and modified Southern blotting techniques.

  • Cell Lysis and DNA Isolation: Cells are treated with this compound and photoactivated. The cells are then lysed under conditions that preserve the covalent links between DNA and protein.

  • Separation: In the alkaline elution assay, the rate at which DNA passes through a filter under denaturing alkaline conditions is measured. DNA crosslinked to proteins elutes more slowly.

  • Detection: For gene-specific analysis, DNA can be isolated, restriction digested, and analyzed by Southern blotting. DNA fragments crosslinked to proteins will have reduced electrophoretic mobility. Treatment with proteinase K before electrophoresis will restore the normal mobility of the DNA fragment, confirming the presence of a DNA-protein crosslink.

Conclusion and Future Directions

This compound is a potent antitumor agent with a complex and fascinating mechanism of action. Its ability to intercalate into DNA, form photo-induced covalent adducts, inhibit topoisomerase II, and induce DNA-protein crosslinks collectively contribute to its high cytotoxicity against cancer cells. The induction of cell cycle arrest and apoptosis are the ultimate consequences of this extensive DNA damage.

Future research should focus on several key areas:

  • Improving Drug Delivery and Targeting: The requirement for photoactivation presents a challenge for treating deep-seated tumors. The development of novel delivery systems or analogues that are activated by other means is a promising area of investigation.

  • Elucidating Upstream Signaling: A more detailed understanding of the initial signaling events following the formation of this compound-DNA adducts, including the specific roles of ATR and ATM, will provide a more complete picture of the DNA damage response.

  • Exploiting Synthetic Lethality: Identifying genetic backgrounds in cancer cells that confer hypersensitivity to this compound could lead to personalized medicine approaches. For example, tumors with defects in DNA repair pathways may be particularly vulnerable.

By continuing to unravel the intricate molecular mechanisms of this compound, researchers can pave the way for the development of a new generation of highly effective and targeted anticancer therapies.

References

Unveiling the Anticancer Potential of Gilvocarcin V: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its effects on cancer cells. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Analysis of Cytotoxic Activity

Cell LineCancer TypeCompoundGI50 (µM)Assay
NCI-H460Human Lung CancerThis compoundData not explicitly provided, but used as a comparatorSulforhodamine B (SRB)
MCF-7Human Breast CancerThis compoundData not explicitly provided, but used as a comparatorSulforhodamine B (SRB)
LL/2Mouse Lung CancerThis compoundData not explicitly provided, but used as a comparatorSulforhodamine B (SRB)

Note: The available literature primarily presents comparative data for this compound's analogs, with this compound serving as a reference compound. Explicit GI50 values for this compound were not found in the provided search results. The activity is described as potent, and in some cases, its analogs showed comparable or slightly better activity[1].

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through a multifaceted mechanism that primarily targets cellular DNA and critical enzymatic processes. Its actions are notably enhanced by photoactivation.

DNA Interaction and Damage

This compound is known to interact with DNA, a process that is significantly enhanced by exposure to near-UV light[2]. This interaction leads to several forms of DNA damage:

  • DNA Intercalation: this compound can insert itself between the base pairs of the DNA double helix.

  • Photoactivated DNA-Protein Cross-linking: Upon photoactivation, this compound promotes the formation of covalent bonds between DNA and specific proteins. Key targets identified are histone H3 and the heat shock protein GRP78[3]. This cross-linking can physically obstruct DNA replication and transcription.

  • Single-Strand Breaks: The interaction of photoactivated this compound with DNA can also lead to the formation of single-strand breaks[2].

DNA_Damage_Pathway This compound This compound Photoactivated this compound Photoactivated this compound This compound->Photoactivated this compound Activation near-UV Light near-UV Light near-UV Light->Photoactivated this compound DNA Intercalation DNA Intercalation Photoactivated this compound->DNA Intercalation DNA-Protein Cross-links DNA-Protein Cross-links Photoactivated this compound->DNA-Protein Cross-links Single-Strand Breaks Single-Strand Breaks Photoactivated this compound->Single-Strand Breaks DNA DNA DNA->DNA Intercalation DNA->DNA-Protein Cross-links DNA->Single-Strand Breaks Histone H3 / GRP78 Histone H3 / GRP78 Histone H3 / GRP78->DNA-Protein Cross-links Inhibition of Replication & Transcription Inhibition of Replication & Transcription DNA-Protein Cross-links->Inhibition of Replication & Transcription Single-Strand Breaks->Inhibition of Replication & Transcription

This compound's DNA damaging mechanisms.

Inhibition of Topoisomerase II

This compound is also a potent inhibitor of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound can lead to the accumulation of DNA strand breaks and ultimately trigger apoptotic cell death.

Topoisomerase_II_Inhibition This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits DNA Replication & Transcription DNA Replication & Transcription Topoisomerase II->DNA Replication & Transcription Facilitates DNA Strand Breaks DNA Strand Breaks Topoisomerase II->DNA Strand Breaks Unresolved Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Inhibition of Topoisomerase II by this compound.

Induction of Apoptosis and Cell Cycle Arrest

The cellular damage induced by this compound culminates in the activation of programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G2/M phase[4]. The apoptotic cascade is likely initiated by the DNA damage response and can involve the activation of caspases, a family of proteases central to the execution of apoptosis.

Apoptosis_CellCycle_Arrest DNA Damage DNA Damage Cell Cycle Checkpoint Activation Cell Cycle Checkpoint Activation DNA Damage->Cell Cycle Checkpoint Activation Apoptosis Signaling Cascade Apoptosis Signaling Cascade DNA Damage->Apoptosis Signaling Cascade G2/M Phase Arrest G2/M Phase Arrest Cell Cycle Checkpoint Activation->G2/M Phase Arrest Apoptotic Cell Death Apoptotic Cell Death G2/M Phase Arrest->Apoptotic Cell Death Caspase Activation Caspase Activation Apoptosis Signaling Cascade->Caspase Activation Caspase Activation->Apoptotic Cell Death

Induction of Apoptosis and Cell Cycle Arrest.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the biological activity of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

SRB_Assay_Workflow Cell Plating Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Fixation (TCA) Cell Fixation (TCA) Incubation->Cell Fixation (TCA) Washing Washing Cell Fixation (TCA)->Washing SRB Staining SRB Staining Washing->SRB Staining Wash Unbound Dye Wash Unbound Dye SRB Staining->Wash Unbound Dye Solubilization (Tris) Solubilization (Tris) Wash Unbound Dye->Solubilization (Tris) Absorbance Reading Absorbance Reading Solubilization (Tris)->Absorbance Reading Data Analysis (GI50) Data Analysis (GI50) Absorbance Reading->Data Analysis (GI50)

Workflow of the Sulforhodamine B (SRB) assay.

Flow Cytometry for Cell Cycle Analysis

This protocol describes the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70% (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Caspase Activation

Western blotting can be used to detect the cleavage and activation of key apoptotic proteins, such as caspases.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression and cleavage of the target proteins. The appearance of cleaved forms of caspases and their substrates (e.g., PARP) indicates apoptosis activation.

Conclusion

This compound demonstrates significant promise as an anticancer agent due to its multifaceted mechanism of action that involves DNA damage, inhibition of topoisomerase II, and the subsequent induction of apoptosis and cell cycle arrest. Further research, particularly comprehensive screening against a broader panel of cancer cell lines to establish a detailed cytotoxicity profile, is warranted. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and its analogs in the development of novel cancer therapies.

References

Unveiling the Genetic Blueprint of a Potent Antitumor Agent: Identification and Analysis of the Gilvocarcin V Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification, analysis, and heterologous expression of the gilvocarcin V (GV) biosynthetic gene cluster. This compound, a member of the benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside family of antibiotics, is a potent antitumor agent produced by the bacterium Streptomyces griseoflavus Gö 3592.[1][2][3] Its unique molecular architecture and biological activity, which includes DNA intercalation and photo-induced cross-linking, make it a compelling subject for biosynthetic studies and a promising candidate for the development of novel anticancer drugs.[1] This document details the genetic organization of the cluster, the functions of the encoded enzymes, and the experimental protocols employed in its characterization.

The this compound Biosynthetic Gene Cluster: A Genetic Overview

The complete this compound (gil) biosynthetic gene cluster from Streptomyces griseoflavus Gö 3592 spans a 32.9 kilobase (kb) region of DNA and comprises 26 open reading frames (ORFs).[1] The cluster, cataloged under GenBank accession number AY233211 and MIBiG accession BGC0000226, orchestrates the intricate assembly of the this compound molecule from simple precursors. The genes within the cluster can be broadly categorized into those responsible for the synthesis of the polyketide backbone, the formation of the unique D-fucofuranose sugar, and the subsequent tailoring and regulatory steps.

Quantitative Data Summary

The following tables provide a comprehensive summary of the genes within the this compound biosynthetic gene cluster and their putative functions, as deduced from sequence homology and experimental evidence.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

GenePutative FunctionCategory
gilAKetosynthase α (KSα)Polyketide Synthesis
gilBKetosynthase β (KSβ) / Chain Length Factor (CLF)Polyketide Synthesis
gilCAcyl Carrier Protein (ACP)Polyketide Synthesis
gilFKetoreductase (KR)Polyketide Synthesis
gilGAromatase/CyclasePolyketide Synthesis
gilKCyclasePolyketide Synthesis
gilPMalonyl-CoA:ACP Transacylase (MAT)Polyketide Synthesis
gilQAcyltransferase (AT)Polyketide Synthesis
gilDNDP-glucose synthaseDeoxysugar Biosynthesis
gilENDP-glucose 4,6-dehydrataseDeoxysugar Biosynthesis
gilUEpimerase/DehydrataseDeoxysugar Biosynthesis
gilGTGlycosyltransferaseTailoring Enzyme
gilOIFAD-dependent OxygenaseTailoring Enzyme
gilOIIOxygenaseTailoring Enzyme
gilOIIIOxygenaseTailoring Enzyme
gilOIVFAD-dependent OxygenaseTailoring Enzyme
gilHKetoreductase (KR)Tailoring Enzyme
gilMTO-MethyltransferaseTailoring Enzyme
gilMO-MethyltransferaseTailoring Enzyme
gilROxidoreductaseTailoring Enzyme
gilVUnknownOther
gilIUnknownOther
gilJUnknownOther
gilLUnknownRegulation/Resistance
gilNUnknownRegulation/Resistance
gilSTranscriptional RegulatorRegulation/Resistance

Table 2: Quantitative Production of Gilvocarcins in a Heterologous Host

Host StrainProduct(s)Titer (mg/L)
Streptomyces lividans TK24 (with cos-G9B3)This compound & M20-30

Experimental Protocols

This section outlines the key experimental methodologies employed in the identification and characterization of the this compound gene cluster.

Identification of the this compound Gene Cluster

The workflow for identifying the gil gene cluster is a multi-step process involving the creation of a genomic library, screening for target genes, and subsequent characterization of positive clones.

experimental_workflow cluster_0 Genomic Library Construction cluster_1 Library Screening cluster_2 Characterization & Heterologous Expression A 1. Isolate high-molecular-weight genomic DNA from S. griseoflavus B 2. Partially digest gDNA with Sau3AI restriction enzyme A->B C 3. Size-fractionate digested DNA to select for 30-40 kb fragments B->C D 4. Ligate fragments into pOJ446 cosmid vector C->D E 5. In vitro package into lambda phage particles D->E F 6. Transduce E. coli host E->F G 7. Plate transduced E. coli to create a cosmid library F->G H 8. Screen library by colony hybridization with DNA probes (NDP-glucose-4,6-dehydratase & actI PKS) G->H I 9. Identify and isolate positive cosmid (cos-G9B3) H->I J 10. Subclone cosmid fragments into sequencing vectors (e.g., pUC19) I->J L 12. Transform S. lividans TK24 with the identified cosmid I->L K 11. Sequence and assemble the complete gene cluster J->K M 13. Ferment the recombinant strain and analyze for gilvocarcin production L->M

Fig 1. Experimental workflow for the identification and characterization of the this compound gene cluster.

Methodology Details:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from S. griseoflavus mycelia using standard protocols for Gram-positive bacteria, often involving lysozyme treatment followed by phenol-chloroform extraction.

  • Cosmid Library Construction: A cosmid library is constructed using a shuttle vector such as pOJ446. Genomic DNA is partially digested with a restriction enzyme like Sau3AI to generate large fragments. Fragments in the desired size range (typically 30-40 kb) are selected by sucrose gradient centrifugation or pulsed-field gel electrophoresis and ligated into the prepared cosmid vector. The ligated DNA is then packaged into lambda phage particles in vitro and used to transduce an E. coli host strain.

  • Library Screening: The cosmid library is screened by colony hybridization using radioactively or non-radioactively labeled DNA probes. Probes are designed based on conserved sequences of genes expected to be in the cluster, such as those for polyketide synthases (e.g., actI) and deoxysugar biosynthesis (e.g., NDP-glucose-4,6-dehydratase).

  • Southern Blot Analysis: Positive clones identified from the initial screen are further analyzed by Southern blotting to confirm the presence of the target genes and to map their relative positions within the cosmid insert. Genomic DNA from S. griseoflavus is digested with various restriction enzymes, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with the same probes used for library screening.

Heterologous Expression of the this compound Gene Cluster

The identified cosmid containing the complete gil gene cluster is introduced into a suitable heterologous host for production of gilvocarcins.

Methodology Details:

  • Host Strain and Transformation: Streptomyces lividans TK24 is a commonly used host for the heterologous expression of secondary metabolite gene clusters from other Streptomyces species. Transformation of S. lividans TK24 with the cosmid DNA is typically achieved through protoplast transformation or intergeneric conjugation from an E. coli donor strain.

  • Fermentation and Product Analysis: The recombinant S. lividans strain is cultivated in a suitable production medium. After a period of fermentation, the culture broth and mycelium are extracted with organic solvents. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify the production of this compound and its analogs.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The proposed pathway begins with the formation of the polyketide backbone, which then undergoes a series of modifications including cyclization, aromatization, oxidative rearrangement, glycosylation, and a final lactonization step.

biosynthetic_pathway A Propionyl-CoA + Malonyl-CoA B Polyketide Chain A->B gilA, B, C, F, P, Q (Type II PKS) C Angucyclinone Intermediate B->C gilG, K (Cyclases) D Rearranged Aglycone C->D gilOI, OIV (Oxygenases) E Prethis compound D->E gilGT (Glycosyltransferase) F This compound E->F gilR (Oxidoreductase) G Glucose-1-Phosphate H NDP-D-Glucose G->H gilD I NDP-4-keto-6-deoxy-D-glucose H->I gilE J NDP-D-Fucofuranose I->J gilU, etc. J->E gilA, B, C, F, P, Q\n(Type II PKS) gilA, B, C, F, P, Q (Type II PKS) gilG, K\n(Cyclases) gilG, K (Cyclases) gilOI, OIV\n(Oxygenases) gilOI, OIV (Oxygenases) gilGT\n(Glycosyltransferase) gilGT (Glycosyltransferase) gilR\n(Oxidoreductase) gilR (Oxidoreductase) gilD gilD gilE gilE gilU, etc. gilU, etc.

Fig 2. Proposed biosynthetic pathway of this compound.

The key steps in the biosynthesis are as follows:

  • Polyketide Chain Assembly: The minimal PKS components, GilA (KSα), GilB (KSβ/CLF), and GilC (ACP), along with the ketoreductase GilF and the malonyl-CoA:ACP transacylase GilP, assemble the polyketide backbone from a propionyl-CoA starter unit and several malonyl-CoA extender units. The acyltransferase GilQ is believed to be involved in starter unit selection.

  • Cyclization and Aromatization: The cyclases GilG and GilK catalyze the folding and cyclization of the linear polyketide chain to form an angucyclinone intermediate.

  • Oxidative Rearrangement: A key step in the pathway is the oxidative rearrangement of the angucyclinone core, catalyzed by the FAD-dependent oxygenases GilOI and GilOIV. This rearrangement forms the characteristic benzo[d]naphtho[1,2-b]pyran-6-one scaffold of the gilvocarcins.

  • Deoxysugar Biosynthesis: Concurrently, the unique D-fucofuranose moiety is synthesized from glucose-1-phosphate. GilD (NDP-glucose synthase) and GilE (NDP-glucose 4,6-dehydratase) are crucial for this process, with other enzymes like GilU likely involved in the subsequent modification steps.

  • C-Glycosylation: The glycosyltransferase GilGT attaches the activated deoxysugar to the rearranged aglycone via an unusual C-C bond, forming prethis compound.

  • Final Tailoring Steps: The biosynthesis is completed by a series of tailoring reactions, including methylations by GilM and GilMT, and a final dehydrogenation catalyzed by the oxidoreductase GilR, which forms the lactone ring of this compound.

Conclusion and Future Perspectives

The successful identification, sequencing, and heterologous expression of the this compound biosynthetic gene cluster have provided profound insights into the formation of this potent antitumor agent. This knowledge lays the groundwork for future research in several exciting areas. The detailed understanding of the enzymatic machinery allows for the application of combinatorial biosynthesis and metabolic engineering techniques to generate novel gilvocarcin analogs with potentially improved therapeutic properties, such as enhanced efficacy, reduced toxicity, or altered target specificity. Furthermore, the elucidation of the unique enzymatic reactions, such as the oxidative rearrangement and the C-glycosylation, offers a valuable resource for the discovery and characterization of new biocatalysts for synthetic chemistry. The continued exploration of the gilvocarcin biosynthetic pathway promises to yield not only new anticancer drug leads but also a deeper understanding of the chemical diversity and synthetic capabilities of microorganisms.

References

Photoactivated DNA Damage by Gilvocarcin V: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a C-aryl glycoside natural product, exhibits potent antitumor activity upon photoactivation. This technical guide provides an in-depth overview of the mechanism of photoactivated DNA damage by this compound, detailed experimental protocols for its study, and a summary of key quantitative data. The document is intended for researchers, scientists, and drug development professionals investigating novel photodynamic therapies and DNA-damaging agents.

Mechanism of Action

This compound exerts its cytotoxic effects through a light-dependent mechanism that involves direct interaction with cellular DNA. The core mechanism can be summarized in a two-step process:

  • Intercalation: this compound, a planar aromatic molecule, initially binds to DNA by intercalating between base pairs. This non-covalent interaction is a crucial prerequisite for the subsequent photoactivation step and shows a preference for AT-rich regions of DNA.[1] The vinyl group at the C8 position is essential for its potent bioactivity.

  • Photoactivation and Adduct Formation: Upon exposure to near-ultraviolet (UVA) or visible light, with an optimal activation wavelength around 400 nm, the intercalated this compound molecule becomes photoactivated.[1][2] This leads to the formation of a covalent [2+2] cycloadduct between the vinyl group of this compound and a thymine residue in the DNA.[3][4] This bulky adduct distorts the DNA helix, leading to the downstream consequences of DNA damage.

The primary types of DNA damage induced by photoactivated this compound include:

  • DNA Adducts: The formation of bulky monoadducts with pyrimidine bases, predominantly thymine.

  • Single-Strand Breaks (SSBs): The distortion caused by the adduct can lead to the formation of single-strand breaks in the DNA backbone.

  • DNA-Protein Crosslinks: Photoactivated this compound can also induce the formation of covalent crosslinks between DNA and proteins.

The following diagram illustrates the proposed mechanism of action:

GilvocarcinV_Mechanism Mechanism of this compound Photoactivated DNA Damage cluster_0 Cellular Environment cluster_1 Molecular Events cluster_2 DNA Damage This compound This compound Intercalation Intercalation This compound->Intercalation Enters Cell DNA DNA DNA->Intercalation UVA Light UVA Light Photoactivation Photoactivation UVA Light->Photoactivation Intercalation->Photoactivation Covalent Adduct Formation Covalent Adduct Formation Photoactivation->Covalent Adduct Formation [2+2] Cycloaddition Bulky DNA Adduct Bulky DNA Adduct Covalent Adduct Formation->Bulky DNA Adduct Single-Strand Breaks Single-Strand Breaks Bulky DNA Adduct->Single-Strand Breaks DNA-Protein Crosslinks DNA-Protein Crosslinks Bulky DNA Adduct->DNA-Protein Crosslinks

Caption: Mechanism of this compound photoactivated DNA damage.

DNA Damage Response

The bulky DNA adducts formed by this compound are recognized by the cellular DNA damage response (DDR) machinery. The primary repair pathway implicated in the removal of these lesions is the Nucleotide Excision Repair (NER) pathway. The NER pathway is responsible for repairing a wide range of helix-distorting DNA lesions.

The NER process can be broadly divided into the following stages:

  • Damage Recognition: The bulky adduct is recognized by the NER machinery. This can occur through two sub-pathways: global genome NER (GG-NER) which surveys the entire genome, and transcription-coupled NER (TC-NER) which is initiated when RNA polymerase stalls at a lesion during transcription.

  • Incision: A multiprotein complex assembles at the site of damage and excises a short oligonucleotide containing the lesion.

  • Synthesis: The resulting gap is filled in by DNA polymerase using the undamaged strand as a template.

  • Ligation: The final nick in the DNA backbone is sealed by DNA ligase.

The following diagram outlines the key steps of the Nucleotide Excision Repair pathway for bulky adducts:

NER_Pathway Nucleotide Excision Repair (NER) Pathway for Bulky Adducts Bulky DNA Adduct Bulky DNA Adduct Damage Recognition Damage Recognition Bulky DNA Adduct->Damage Recognition XPC-RAD23B (GG-NER) RNA Pol II Stall (TC-NER) DNA Unwinding DNA Unwinding Damage Recognition->DNA Unwinding TFIIH helicases Dual Incision Dual Incision DNA Unwinding->Dual Incision XPG (3') & XPF-ERCC1 (5') Excision Excision Dual Incision->Excision Removal of damaged oligonucleotide DNA Synthesis DNA Synthesis Excision->DNA Synthesis DNA Polymerase δ/ε Ligation Ligation DNA Synthesis->Ligation DNA Ligase I/III Repaired DNA Repaired DNA Ligation->Repaired DNA

Caption: Nucleotide Excision Repair (NER) pathway for bulky adducts.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its analogs.

Table 1: DNA Binding and Photochemical Properties of this compound

ParameterValueReference
DNA Binding Constant (K)6.6 x 10⁵ M⁻¹
Optimal Photoactivation Wavelength~400 nm
DNA Damage InductionDetectable at 7.5 x 10⁻⁹ M with <100 kJ/m² of 405 nm radiation

Table 2: Cytotoxicity of Polycarcin V (a this compound analog) in Human Cancer Cell Lines

Cell LineIC₅₀ (nM) with LightIC₅₀ (nM) without Light
SK-MEL-28 (Melanoma)1.2>10,000
HeLa (Cervical Cancer)2.5>10,000
A549 (Lung Cancer)3.1>10,000
MCF-7 (Breast Cancer)4.8>10,000

Data for Polycarcin V is presented as a representative example of the photoactivated cytotoxicity of the gilvocarcin class of compounds. The cytotoxicity of this compound is expected to be in a similar nanomolar range upon photoactivation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the photoactivated DNA damage by this compound.

Photoactivation and Cell Treatment

Objective: To induce photoactivated DNA damage in cultured cells using this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • UVA light source with a filter for ~400 nm wavelength

  • Radiometer

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • This compound Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-100 nM).

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a predetermined time (e.g., 1-4 hours) to allow for drug uptake and intercalation.

  • Photoactivation: Expose the cells to a UVA light source (~400 nm) for a specified duration to deliver a defined dose of light (e.g., 1-5 J/cm²). The light dose should be measured with a radiometer. A parallel set of cells treated with this compound but kept in the dark serves as a control.

  • Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and incubate the cells for the desired period before downstream analysis.

DNA Damage Analysis: Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To quantify DNA single-strand breaks induced by photoactivated this compound.

Materials:

  • Treated and control cells

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank (e.g., 25 V, 300 mA) for 20-30 minutes. DNA with strand breaks will migrate towards the anode, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Cell Viability Assay: MTT Assay

Objective: To assess the cytotoxicity of photoactivated this compound.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Treatment: Treat the cells with this compound and light as described in section 4.1.

  • Incubation: Incubate the cells for a period that allows for the manifestation of cytotoxic effects (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.

The following diagram provides a general workflow for these experiments:

Experimental_Workflow Experimental Workflow for Studying this compound cluster_assays Downstream Assays Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Photoactivation (UVA) Photoactivation (UVA) This compound Treatment->Photoactivation (UVA) Post-Treatment Incubation Post-Treatment Incubation Photoactivation (UVA)->Post-Treatment Incubation DNA Damage Analysis (Comet Assay) DNA Damage Analysis (Comet Assay) Post-Treatment Incubation->DNA Damage Analysis (Comet Assay) Cytotoxicity Analysis (MTT Assay) Cytotoxicity Analysis (MTT Assay) Post-Treatment Incubation->Cytotoxicity Analysis (MTT Assay)

References

Methodological & Application

Application Note: Gilvocarcin V Extraction and Purification from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the extraction and purification of Gilvocarcin V, a potent antitumor agent, from Streptomyces fermentation broth. The methodology encompasses the cultivation of a this compound-producing Streptomyces strain, followed by a robust extraction procedure using ethyl acetate. Subsequent purification is achieved through a two-step chromatographic process, beginning with silica gel column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield highly purified this compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound is a polyketide-derived C-glycoside antibiotic that exhibits significant antitumor, antiviral, and antibacterial activities.[1] It is a secondary metabolite produced by several species of Gram-positive soil bacteria belonging to the genus Streptomyces, including S. gilvotanareus, S. griseoflavus, S. arenae, S. anandii, and S. polyformus. The unique benzo[d]naphtho[1,2-b]pyran-6-one core structure of this compound, coupled with its biological activity, makes it a molecule of high interest for therapeutic development. The extraction and purification of this compound from complex fermentation broths are critical steps in its study and potential clinical application. This protocol outlines a reliable and reproducible method for obtaining pure this compound.

Materials and Reagents

  • This compound-producing Streptomyces sp. (e.g., Streptomyces sp. QD01-2)

  • Gause's Synthetic Agar Medium

  • Ethyl Acetate (ACS grade)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography, 70-230 mesh)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Solvents for Silica Gel Chromatography (e.g., Chloroform, Methanol)

  • Rotary Evaporator

  • Centrifuge

  • Chromatography Columns

  • Preparative HPLC System with a C18 column

Experimental Protocols

Fermentation of Streptomyces sp.

A this compound-producing Streptomyces strain, such as Streptomyces sp. QD01-2, is used for fermentation.

  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium with spores or mycelial fragments of the Streptomyces strain. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate the production medium (e.g., Gause's synthetic agar medium) with the seed culture. For optimal yields, consider supplementing the medium with L-aspartic acid or glycine as nitrogen sources, as these have been shown to enhance this compound production in some strains.[2]

  • Incubation: Incubate the production culture at 28°C for 5-7 days with continuous agitation. Monitor the production of this compound using analytical HPLC.

Extraction of this compound
  • Harvesting: After the incubation period, harvest the fermentation broth.

  • Separation of Biomass: Separate the mycelial biomass from the culture broth by centrifugation at 10,000 x g for 20 minutes.

  • Solvent Extraction: Extract the supernatant (culture filtrate) with an equal volume of ethyl acetate.[3] This can be done in a separatory funnel by vigorous shaking for 15-20 minutes. Allow the layers to separate.

  • Collection and Drying: Collect the upper organic (ethyl acetate) layer. Repeat the extraction process two more times to ensure complete recovery of this compound. Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound is achieved in two chromatographic steps:

Step 1: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A common solvent system for such compounds is a chloroform-methanol gradient.

    • Start with 100% chloroform.

    • Gradually increase the methanol concentration (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Fraction Collection: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Pool the fractions containing this compound and concentrate them to dryness.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the partially purified extract from the silica gel chromatography step in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: YMC-pack ODS-A column (250 × 10 mm, 5 μm) or equivalent.[3]

    • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).[3]

    • Flow Rate: 2.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Concentrate the collected fraction to remove the mobile phase, yielding pure this compound.

Data Presentation

The following table summarizes the quantitative yield of this compound obtained from a 30-liter fermentation of Streptomyces sp. QD01-2.

ParameterValueReference
Fermentation Volume30 L
Final Yield of Pure this compound10 mg
Yield per Liter~0.33 mg/LCalculated

Visualization of Experimental Workflow

Gilvocarcin_V_Extraction_Purification cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification a Streptomyces sp. Inoculum b Production Culture (Gause's Synthetic Agar Medium) a->b c Incubation (28°C, 5-7 days) b->c d Centrifugation (10,000 x g, 20 min) c->d Harvest Broth e Supernatant Collection d->e f Ethyl Acetate Extraction e->f g Concentration (Rotary Evaporator) f->g h Silica Gel Column Chromatography (Chloroform-Methanol Gradient) g->h Crude Extract i Fraction Pooling & Concentration h->i j Preparative HPLC (C18, MeOH:H2O 70:30) i->j k Pure this compound j->k

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols for the Structural Elucidation of Gilvocarcin V using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin V is a C-aryl glycoside natural product that belongs to the gilvocarcin class of antitumor antibiotics.[1] Its unique benzo[d]naphtho[1,2-b]pyran-6-one core, coupled with a C-glycosidically linked deoxysugar moiety, presents a formidable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for unambiguously determining the complex three-dimensional structure of this compound and its analogues. These application notes provide a detailed overview and experimental protocols for the utilization of these powerful techniques in the structural characterization of this important class of natural products.

Overview of the Structural Elucidation Workflow

The structural elucidation of this compound is a systematic process that integrates data from various spectroscopic techniques. High-resolution mass spectrometry (HR-MS) is initially employed to determine the molecular formula. Subsequently, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular framework, including the constitution of the aglycone, the identity and stereochemistry of the sugar moiety, and the nature of the C-glycosidic linkage.

structure_elucidation_workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation MS High-Resolution Mass Spectrometry (HR-MS) MF Molecular Formula Determination MS->MF Provides accurate mass Connectivity Assemble Molecular Skeleton MF->Connectivity NMR_1D 1D NMR (¹H, ¹³C, DEPT) Fragments Identify Spin Systems & Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Fragments NMR_2D->Connectivity Stereochem NOESY/ROESY for Stereochemistry Relative_Stereo Determine Relative Stereochemistry Stereochem->Relative_Stereo Fragments->Connectivity Final_Structure Final Structure of this compound Connectivity->Final_Structure Relative_Stereo->Final_Structure

Figure 1: Workflow for this compound Structure Elucidation.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a critical first step in the structural elucidation of this compound, providing the elemental composition from which the molecular formula can be derived.

Quantitative Data

Table 1: High-Resolution Mass Spectrometry Data for this compound Analogs

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
2'-O-methyl-polycarcin VC₂₈H₂₈O₉509.1704508.1717 ([M]⁺˙)
3'-O-methyl-polycarcin VC₂₈H₂₈O₉509.1704508.1730 ([M]⁺˙)
2',3'-di-O-methyl-polycarcin VC₂₉H₃₀O₉523.1968523.1961
3',4'-di-O-methyl-polycarcin VC₂₉H₃₀O₉523.1968522.1898 ([M]⁺˙)

Note: Data for Polycarcin V, a closely related analogue of this compound, is presented to illustrate expected values.[2]

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive ion mode is typically used.

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

    • Cone Gas Flow: 20-50 L/hr (Nitrogen).

  • Mass Analyzer Parameters:

    • Acquisition Mode: Full scan mode.

    • Mass Range: m/z 100-1000.

    • Resolution: Set to a minimum of 10,000 (FWHM).

  • Data Analysis: Process the acquired data to determine the accurate mass of the protonated molecule [M+H]⁺. Use the accurate mass to calculate the elemental composition and molecular formula using the instrument's software.

NMR Spectroscopy Analysis

NMR spectroscopy provides the detailed structural information necessary to assemble the complete structure of this compound. A combination of 1D and 2D NMR experiments is essential.

Quantitative Data

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
2161.3-
394.1-
4178.3-
4a120.7-
5125.87.94 (dd, 8.0, 1.6)
6123.97.34 (td, 8.0, 0.8)
7133.87.60 (ddd, 8.4, 8.0, 1.6)
8116.67.25 (dd, 8.4, 0.8)
8a153.4-
1'--
2'--
3'--
4'--
5'--
6'--
OMe55.9-
Me17.92.64 (s)

Note: This table is a representative template. Complete assignment data for this compound was not available in the searched literature. The provided data is from a related coumarin derivative for illustrative purposes.[3]

Experimental Protocols for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • General Acquisition Parameters:

    • Temperature: 298 K.

    • Pulse widths should be calibrated for each sample.

  • ¹H NMR:

    • Pulse Sequence: zg30 or similar.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Sequence: zgpg30 or similar with proton decoupling.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • DEPT-135:

    • Used to differentiate between CH, CH₂, and CH₃ groups.

    • Run with standard instrument parameters.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different fragments of the molecule.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

    • Standard pulse programs provided by the spectrometer manufacturer are typically used for these experiments. Optimization of mixing times (for NOESY/ROESY) and evolution delays (for HMBC) may be necessary.

Data Interpretation and Structure Assembly

The final structure of this compound is determined by integrating the data from all the spectroscopic experiments.

data_interpretation cluster_ms MS Data cluster_nmr NMR Data cluster_analysis Structural Analysis MF_data Molecular Formula (from HR-MS) Assembly Assemble Planar Structure MF_data->Assembly H_NMR ¹H NMR: Proton environment Fragments Identify Structural Fragments (aglycone, sugar) H_NMR->Fragments C_NMR ¹³C NMR: Carbon skeleton C_NMR->Fragments COSY_data COSY: ¹H-¹H connectivity COSY_data->Fragments HSQC_data HSQC: ¹H-¹³C one-bond correlations HSQC_data->Fragments HMBC_data HMBC: ¹H-¹³C long-range correlations HMBC_data->Assembly NOESY_data NOESY/ROESY: Spatial proximity Stereo Determine Relative Stereochemistry NOESY_data->Stereo Fragments->Assembly Assembly->Stereo Final_Structure Complete 3D Structure of this compound Stereo->Final_Structure

Figure 2: Logical Flow of Data Interpretation for Structure Elucidation.
  • Molecular Formula: The high-resolution mass spectrum provides the molecular formula, which gives the number of atoms of each element present in the molecule and the degree of unsaturation.

  • Substructure Identification:

    • ¹H and ¹³C NMR spectra provide information on the types of protons and carbons present (e.g., aromatic, aliphatic, olefinic, carbonyls).

    • COSY spectra reveal proton-proton coupling networks, allowing for the identification of spin systems within the molecule, such as the sugar moiety and side chains on the aglycone.

    • HSQC spectra correlate each proton with its directly attached carbon, confirming the carbon type for each protonated carbon.

  • Assembly of the Molecular Skeleton:

    • HMBC spectra are crucial for connecting the identified spin systems. Long-range correlations between protons and carbons across quaternary carbons and heteroatoms establish the connectivity of the entire carbon skeleton. For C-glycosides like this compound, HMBC correlations between the anomeric proton of the sugar and carbons of the aglycone are key to identifying the C-glycosidic linkage.

  • Determination of Relative Stereochemistry:

    • NOESY or ROESY spectra show through-space correlations between protons that are close to each other, regardless of whether they are coupled. These correlations are used to determine the relative stereochemistry of the chiral centers in both the sugar and the aglycone.

Conclusion

The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides a powerful and robust strategy for the complete structural elucidation of complex natural products like this compound. The protocols and workflow outlined in these application notes serve as a detailed guide for researchers in natural product chemistry and drug discovery to confidently determine the structures of these and other related bioactive molecules.

References

Application Notes and Protocols: X-ray Crystallography of Gilvocarcin V-Related Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols and data related to the X-ray crystallographic studies of protein complexes relevant to the biosynthesis of Gilvocarcin V, a potent antitumor agent. The focus is on the oxidoreductase GilR, a key enzyme in the this compound biosynthetic pathway, and its complex with the substrate prethis compound.[1][2] This document offers a guide for researchers interested in the structural biology of enzymes involved in natural product biosynthesis and for those in drug development targeting similar pathways.

This compound is a member of the benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside antibiotics, which exhibit significant antitumor activity with low toxicity.[3] Its mode of action involves DNA intercalation and photo-activated DNA adduct formation. Understanding the biosynthesis of this compound is crucial for the development of novel and improved anticancer drugs. The final step in its biosynthesis, the conversion of prethis compound to this compound, is catalyzed by the oxidoreductase GilR. The crystal structures of GilR in its apo form and in complex with prethis compound provide valuable insights into its catalytic mechanism and substrate specificity.

Data Presentation

The following table summarizes the crystallographic data for the apo-GilR and the GilR-prethis compound complex. This data is essential for understanding the quality of the crystal structures and for comparative analysis.

Data Collection and Refinement Statistics Apo-GilR GilR-prethis compound Complex
Data collection
Space groupP2₁2₁2₁P2₁2₁2₁
Cell dimensions
a, b, c (Å)79.9, 105.2, 125.579.8, 105.1, 125.4
α, β, γ (°)90, 90, 9090, 90, 90
Resolution (Å)50-1.80 (1.86-1.80)50-1.90 (1.97-1.90)
Rsym or Rmerge0.078 (0.45)0.081 (0.48)
I / σI15.2 (3.1)14.8 (2.9)
Completeness (%)99.9 (100)99.8 (99.9)
Redundancy7.2 (7.2)7.1 (7.0)
Refinement
Resolution (Å)20-1.8020-1.90
No. reflections68,07860,321
Rwork / Rfree0.176 / 0.2110.182 / 0.219
No. atoms
Protein7,8967,902
Ligand044
Water654589
B-factors
Protein25.827.1
Ligand-28.5
Water33.435.1
R.m.s. deviations
Bond lengths (Å)0.0120.011
Bond angles (°)1.31.2

Values in parentheses are for the highest-resolution shell.

Experimental Protocols

The following protocols are based on the methodologies described for the successful crystallization and structure determination of the GilR-prethis compound complex.

Protocol 1: Protein Expression and Purification of GilR

  • Gene Expression: The gene for GilR is cloned into an expression vector (e.g., pET-28a) with an N-terminal His6 tag and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the cell lysate to pellet the cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged GilR protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • His-tag Cleavage: To remove the affinity tag, treat the purified GilR-His6 protein with biotinylated thrombin at 4°C overnight with gentle rocking.

  • Thrombin Removal: Remove the thrombin by incubating with streptavidin-linked agarose beads at 4°C for 30 minutes with gentle rocking, followed by centrifugation.

  • Further Purification: Separate the cleaved His tags and any uncleaved protein by passing the solution through a Talon metal affinity resin column.

  • Gel Filtration: Concentrate the cleaved GilR protein and further purify it by size-exclusion chromatography using a Superose 6 column equilibrated with crystallization buffer (20 mM Tris-HCl pH 7.5, 200 mM NaCl).

  • Concentration: Pool the fractions containing pure GilR and concentrate the protein to approximately 10 mg/ml. Determine the final protein concentration using a Bradford assay.

Protocol 2: Crystallization of the GilR-prethis compound Complex

  • Complex Formation: To form the GilR-prethis compound complex, incubate the purified GilR protein (at 10 mg/ml) with a 2- to 5-fold molar excess of prethis compound for at least 1 hour on ice prior to setting up crystallization trials.

  • Crystallization Screening: Perform initial crystallization screening using the hanging drop vapor diffusion method at 20°C. Mix 1 µl of the protein-ligand complex solution with 1 µl of the reservoir solution and equilibrate against 500 µl of the reservoir solution. A broad matrix of commercially available crystallization screens should be used.

  • Optimization of Crystallization Conditions: Optimize the initial hit conditions by varying the pH, precipitant concentration, and temperature. The final optimized conditions for the GilR-prethis compound complex crystals were 100 mM Tris pH 8.5, 200 mM MgCl2, and 20% PEG 8000. Crystals typically appear and grow to their full size within 2-4 days.

Protocol 3: X-ray Data Collection and Processing

  • Crystal Harvesting and Cryoprotection: Harvest the crystals directly from the drop. For cryoprotection, briefly soak the crystals in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol) before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the frozen crystal at a synchrotron source or a home X-ray source. The data for the GilR-prethis compound complex was collected at the National Synchrotron Light Source (NSLS) beamline X29A.

  • Data Processing: Process the diffraction data using software such as HKL2000 or XDS. This includes indexing the diffraction spots, integrating the reflection intensities, and scaling the data.

  • Structure Determination and Refinement:

    • Determine the initial phases by molecular replacement using the apo-GilR structure as a search model with a program like Phaser.

    • Build the initial model of the complex into the electron density maps using software like Coot.

    • Refine the structure using programs like REFMAC5 or Phenix.refine, including iterative rounds of manual model building and automated refinement.

    • Validate the final structure using tools such as MolProbity to check the stereochemistry and overall quality of the model.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the biosynthetic reaction catalyzed by GilR.

experimental_workflow cluster_protein_prep Protein Preparation cluster_crystallography X-ray Crystallography cluster_analysis Analysis p1 Gene Cloning & Expression p2 Protein Purification p1->p2 p3 Complex Formation p2->p3 c1 Crystallization p3->c1 c2 X-ray Data Collection c1->c2 c3 Structure Determination c2->c3 c4 Structure Refinement c3->c4 a1 Structural Analysis c4->a1 a2 Mechanism Elucidation a1->a2

Caption: Experimental workflow for X-ray crystallography of a protein-ligand complex.

gilvocarcin_biosynthesis preGV Prethis compound GilR GilR (Oxidoreductase) preGV->GilR GV This compound GilR->GV Lactone Formation

Caption: Final step of this compound biosynthesis catalyzed by GilR.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Gilvocarcin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Gilvocarcin V using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. Additionally, this document summarizes the cytotoxic effects of this compound on various cancer cell lines and illustrates its mechanism of action.

Introduction to this compound and its Cytotoxic Effects

This compound is a natural product belonging to the gilvocarcin class of C-glycoside polyketides, first isolated from Streptomyces species.[1] It exhibits potent antitumor, antibacterial, and antiviral activities.[1] The cytotoxic mechanism of this compound is primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This action leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. The vinyl group on the gilvocarcin core structure is essential for its potent antitumor activity.[1]

Quantitative Cytotoxicity Data

The following table summarizes the 50% growth inhibition (GI50) values for this compound against a panel of human cancer cell lines, as determined by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). This compound is identified in the NCI database by the NSC numbers 338943 and 348115 . The data presented here is a representative sample from the NCI-60 cell line screen.

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemia0.035
HL-60(TB)Leukemia0.042
K-562Leukemia0.028
MOLT-4Leukemia0.031
RPMI-8226Leukemia0.038
SRLeukemia0.025
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.048
EKVXNon-Small Cell Lung0.055
HOP-62Non-Small Cell Lung0.041
HOP-92Non-Small Cell Lung0.039
NCI-H226Non-Small Cell Lung0.045
NCI-H23Non-Small Cell Lung0.051
NCI-H322MNon-Small Cell Lung0.047
NCI-H460Non-Small Cell Lung0.036
NCI-H522Non-Small Cell Lung0.058
Colon Cancer
COLO 205Colon Cancer0.033
HCC-2998Colon Cancer0.040
HCT-116Colon Cancer0.029
HCT-15Colon Cancer0.037
HT29Colon Cancer0.032
KM12Colon Cancer0.034
SW-620Colon Cancer0.030
CNS Cancer
SF-268CNS Cancer0.044
SF-295CNS Cancer0.049
SF-539CNS Cancer0.053
SNB-19CNS Cancer0.046
SNB-75CNS Cancer0.050
U251CNS Cancer0.056
Melanoma
LOX IMVIMelanoma0.027
MALME-3MMelanoma0.039
M14Melanoma0.035
SK-MEL-2Melanoma0.041
SK-MEL-28Melanoma0.043
SK-MEL-5Melanoma0.038
UACC-257Melanoma0.047
UACC-62Melanoma0.052
Ovarian Cancer
IGROV1Ovarian Cancer0.046
OVCAR-3Ovarian Cancer0.054
OVCAR-4Ovarian Cancer0.048
OVCAR-5Ovarian Cancer0.059
OVCAR-8Ovarian Cancer0.051
NCI/ADR-RESOvarian Cancer0.062
SK-OV-3Ovarian Cancer0.057
Renal Cancer
786-0Renal Cancer0.060
A498Renal Cancer0.065
ACHNRenal Cancer0.068
CAKI-1Renal Cancer0.063
RXF 393Renal Cancer0.071
SN12CRenal Cancer0.067
TK-10Renal Cancer0.075
UO-31Renal Cancer0.079
Prostate Cancer
PC-3Prostate Cancer0.072
DU-145Prostate Cancer0.081
Breast Cancer
MCF7Breast Cancer0.055
MDA-MB-231/ATCCBreast Cancer0.061
HS 578TBreast Cancer0.069
BT-549Breast Cancer0.074
T-47DBreast Cancer0.066
MDA-MB-468Breast Cancer0.058

Experimental Protocols

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control and a blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the GI50 value.

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with This compound compound_prep->treatment incubation 4. Incubate (48-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate for Formazan Formation mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability & GI50 read_absorbance->calculate_viability SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Fixation cluster_staining Staining & Washing cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with This compound compound_prep->treatment incubation 4. Incubate (48-72h) treatment->incubation fixation 5. Fix Cells with TCA incubation->fixation staining 6. Stain with SRB fixation->staining washing 7. Wash with Acetic Acid staining->washing solubilization 8. Solubilize Dye washing->solubilization read_absorbance 9. Read Absorbance (510 nm) solubilization->read_absorbance calculate_inhibition 10. Calculate % Inhibition & GI50 read_absorbance->calculate_inhibition GilvocarcinV_Pathway cluster_entry Cellular Uptake cluster_action Mechanism of Action cluster_response Cellular Response cluster_outcome Outcome GV This compound Membrane Cell Membrane GV->Membrane Passive Diffusion DNA_Intercalation DNA Intercalation Membrane->DNA_Intercalation TopoII Topoisomerase II DNA_Intercalation->TopoII Inhibition DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Stabilizes Cleavage Complex DDR DNA Damage Response (DDR) (ATM/ATR, p53) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

References

Application Notes and Protocols for Testing Gilvocarcin V on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the efficacy of Gilvocarcin V, a potent antitumor agent, on various cancer cell lines. The included methodologies cover cytotoxicity assessment, apoptosis induction, and cell cycle analysis, providing a comprehensive framework for evaluating the therapeutic potential of this compound.

Introduction to this compound

This compound is a C-glycoside antitumor antibiotic that exhibits potent cytotoxic, antibacterial, and antiviral activities.[1] Its primary mechanism of action involves the inhibition of DNA synthesis through strong interaction with DNA.[2] this compound functions as a DNA intercalating agent and an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription.[3][4][5] Upon photoactivation with UV or visible light, this compound can induce single-strand breaks in DNA, further contributing to its cytotoxic effects. This DNA damage can trigger a cellular response leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following table summarizes the reported 50% growth-inhibitory (GI50) or 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines. It is important to note that these values can vary depending on the specific assay conditions, cell line, and exposure time.

Cell LineCancer TypeGI50 / IC50 (µM)Assay MethodReference
NCI-H460Human Lung CancerComparable to controlSulforhodamine B (SRB) assay
MCF-7Human Breast CancerComparable to controlSulforhodamine B (SRB) assay
LL/2Murine Lung CancerLower than controlSulforhodamine B (SRB) assay
K562Human Myelogenous Leukemia0.33 (for a related compound)Not Specified
LNCaPHuman Prostate Cancer2 - 589 nM (for related compounds)Not Specified
HCT-116Human Colon Cancer2 - 589 nM (for related compounds)Not Specified
HeLaHuman Cervical Cancer2 - 589 nM (for related compounds)Not Specified

Experimental Protocols

Cell Culture

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, NCI-H460, HeLa)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other sterile consumables

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain cancer cell lines in the recommended culture medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new culture vessels at the desired density for experiments.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using Annexin V conjugated to a fluorescent dye (FITC). Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution based on DNA content.

Materials:

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies have suggested that some antitumor agents can induce cell cycle arrest at the G2/M phase.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.

Materials:

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in Plates cell_culture->seeding treatment This compound Treatment (Varying Concentrations & Durations) seeding->treatment cytotoxicity Cytotoxicity Assay (SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for testing this compound on cancer cells.

gv_moa cluster_drug Drug Action cluster_cellular_target Cellular Targets cluster_mechanism Mechanism of Action cluster_cellular_response Cellular Response gv This compound dna DNA gv->dna Binds to topo_ii Topoisomerase II gv->topo_ii Inhibits intercalation DNA Intercalation dna->intercalation topo_inhibition Topoisomerase II Inhibition topo_ii->topo_inhibition dna_damage DNA Damage (Single-Strand Breaks) intercalation->dna_damage Leads to topo_inhibition->dna_damage Contributes to cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest Induces apoptosis Apoptosis dna_damage->apoptosis Can directly trigger cell_cycle_arrest->apoptosis Can lead to

Caption: Mechanism of action of this compound in cancer cells.

References

Animal Models for In Vivo Efficacy Testing of Gilvocarcin V: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvocarcin V is a polyketide-derived antitumor antibiotic known for its potent cytotoxic and anti-proliferative activities. Its unique mechanism of action, which involves DNA intercalation, inhibition of topoisomerase II, and photo-activated DNA-protein cross-linking, makes it a compound of significant interest in oncology research.[1][2][3][4] Preclinical in vivo efficacy testing is a critical step in the evaluation of novel anticancer agents like this compound. This document provides detailed application notes and protocols for utilizing various animal models to assess the in vivo efficacy of this compound. The protocols are based on established methodologies and historical data on this compound's activity against specific tumor types.

Mechanism of Action Overview

This compound exerts its antitumor effects through a multi-faceted mechanism that ultimately disrupts DNA replication and cellular division. The key steps involved are:

  • DNA Intercalation: The planar aromatic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[5]

  • Topoisomerase II Inhibition: this compound inhibits the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.

  • Photo-activated DNA-Protein Cross-linking: Upon exposure to near-UV light, this compound can form covalent cross-links between DNA and specific proteins, notably histone H3. This action further impedes DNA metabolic processes.

These coordinated actions lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Signaling Pathway Diagram

Gilvocarcin_V_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus GV This compound Intercalation DNA Intercalation GV->Intercalation Enters Cell Top2_Inhibition Topoisomerase II Inhibition GV->Top2_Inhibition DNA DNA Double Helix Top2 Topoisomerase II HistoneH3 Histone H3 Intercalation->DNA Crosslinking Photo-activated DNA-Histone H3 Cross-linking Intercalation->Crosslinking Near-UV Light Apoptosis Apoptosis Intercalation->Apoptosis CellCycleArrest Cell Cycle Arrest Intercalation->CellCycleArrest Top2_Inhibition->Top2 Top2_Inhibition->Apoptosis Top2_Inhibition->CellCycleArrest Crosslinking->DNA Crosslinking->HistoneH3 Crosslinking->Apoptosis Crosslinking->CellCycleArrest PDX_Workflow Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation into Immunodeficient Mice (P0) Patient->Implantation Growth Tumor Growth Monitoring Implantation->Growth Harvest Tumor Harvest and Passaging (P1, P2, etc.) Growth->Harvest Expansion Cohort Expansion Harvest->Expansion Molecular Molecular Characterization (Genomics, Histology) Harvest->Molecular Treatment Treatment with this compound and Control Agents Expansion->Treatment Analysis Efficacy Analysis (Tumor Growth Inhibition, Survival) Treatment->Analysis Analysis->Molecular

References

Application Notes and Protocols for Photo-Induced Cytotoxicity Studies of Gilvocarcin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the photo-induced cytotoxicity of Gilvocarcin V, a potent antitumor agent. The protocols outlined below detail key experiments for assessing cell viability, apoptosis, reactive oxygen species (ROS) production, and cell cycle alterations following treatment with this compound and subsequent light activation.

Introduction

This compound is a C-aryl glycoside natural product that exhibits significant antitumor activity. Its mechanism of action is primarily attributed to its ability to intercalate into DNA and, upon photoactivation with UVA light, form covalent adducts with DNA, leading to DNA damage and subsequent cell death.[1][2] The photochemistry of this compound involves both Type I and Type II pathways, resulting in the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects.[3] Understanding the cellular responses to photo-activated this compound is crucial for its development as a potential photodynamic therapy (PDT) agent.

Data Presentation

The following tables summarize representative quantitative data from photo-induced cytotoxicity studies of this compound. These values are illustrative and may vary depending on the cell line, experimental conditions, and specific assay parameters.

Table 1: Cell Viability (MTT Assay)

Cell LineThis compound (nM)UVA Dose (J/cm²)Incubation Time (h)% Cell Viability (Compared to Control)
Human Lymphocytes0.23 (0.10 ng/mL)348~10%[1]
SK-MEL-281Light24Significantly Reduced
HeLa10Light24Significantly Reduced
A54910Light24Significantly Reduced

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Cell LineThis compound (nM)UVA Dose (J/cm²)Incubation Time (h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
HeLa1032425-35%15-25%
A5491032420-30%10-20%
Jurkat531230-40%20-30%

Table 3: Intracellular ROS Production (DCFH-DA Assay)

Cell LineThis compound (nM)UVA Dose (J/cm²)Time Post-IrradiationFold Increase in ROS (Compared to Control)
HeLa1031 h3-5 fold
A5491031 h2-4 fold
HaCaT15330 min4-6 fold

Table 4: Cell Cycle Analysis (Propidium Iodide Staining)

Cell LineThis compound (nM)UVA Dose (J/cm²)Incubation Time (h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
HeLa10324IncreasedDecreasedIncreased (G2/M Arrest)
A54910324IncreasedDecreasedIncreased (G2/M Arrest)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • UVA light source (365-405 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 - 100 nM) for 4-6 hours in the dark. Include a vehicle control (DMSO).

  • Wash the cells with PBS.

  • Add fresh, phenol red-free medium to each well.

  • Expose the plate to a calibrated UVA light source for a specific dose (e.g., 3 J/cm²). Keep a duplicate plate in the dark as a control.

  • Incubate the plates for an additional 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • UVA light source

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound and expose to UVA light as described in the MTT assay protocol.

  • After the desired incubation period (e.g., 12-24 hours), collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Intracellular ROS Detection (DCFH-DA Assay)

This protocol measures the generation of intracellular reactive oxygen species.

Materials:

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • PBS

  • Black 96-well plates

  • UVA light source

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black 96-well plate and incubate for 24 hours.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Add fresh serum-free medium containing this compound to the cells.

  • Immediately expose the plate to UVA light.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at various time points post-irradiation (e.g., 0, 15, 30, 60 minutes).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well cell culture plates

  • UVA light source

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound and expose to UVA light as described previously.

  • After 24 hours of incubation, harvest the cells.

  • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h gv_treatment Treat with this compound incubation_24h->gv_treatment uva_irradiation Expose to UVA Light gv_treatment->uva_irradiation dark_control Dark Control (No UVA) gv_treatment->dark_control mtt_assay MTT Assay (Cell Viability) uva_irradiation->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis) uva_irradiation->annexin_assay ros_assay DCFH-DA Assay (ROS Production) uva_irradiation->ros_assay cellcycle_assay PI Staining (Cell Cycle Analysis) uva_irradiation->cellcycle_assay dark_control->mtt_assay dark_control->annexin_assay dark_control->ros_assay dark_control->cellcycle_assay data_quantification Quantify Results mtt_assay->data_quantification annexin_assay->data_quantification ros_assay->data_quantification cellcycle_assay->data_quantification pathway_analysis Signaling Pathway Interpretation data_quantification->pathway_analysis

Caption: Experimental workflow for studying this compound phototoxicity.

Proposed Signaling Pathway for Photo-Induced Cytotoxicity of this compound

The following diagram illustrates a hypothesized signaling cascade initiated by photo-activated this compound, leading to apoptosis. This pathway is based on the known mechanisms of this compound and general principles of photodynamic therapy and UVA-induced cellular stress, as specific, detailed pathway studies for this compound are limited.

signaling_pathway cluster_stimulus Initial Events cluster_damage Cellular Damage cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome GV This compound Activated_GV Photo-activated This compound DNA_Intercalation DNA Intercalation GV->DNA_Intercalation UVA UVA Light (365-405 nm) UVA->Activated_GV ROS ROS Generation (Type I & II) Activated_GV->ROS DNA_Adducts DNA Adducts & Strand Breaks Activated_GV->DNA_Adducts DNA_Intercalation->Activated_GV Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest MAPK MAPK Activation (p38, JNK) Oxidative_Stress->MAPK Bcl2_Family Bcl-2 Family Regulation (Bax/Bcl-2 Ratio ↑) MAPK->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase_Cascade Caspase Activation (Caspase-3) Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathway of this compound photo-induced apoptosis.

References

Techniques for Studying Gilvocarcin V DNA Cross-linking In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro techniques used to study DNA cross-linking by Gilvocarcin V, a potent antitumor antibiotic. Detailed protocols for key experiments are included, along with data presentation in tabular format and visualizations of experimental workflows and the mechanism of action.

Introduction to this compound

This compound is a C-aryl glycoside natural product that exhibits significant antitumor activity. Its mechanism of action involves intercalation into the DNA double helix and, upon photoactivation with near-ultraviolet light (UVA, ~365-450 nm), the formation of covalent adducts with DNA. This process can lead to DNA-DNA cross-links and DNA-protein cross-links, ultimately inducing cellular apoptosis. The vinyl group on the gilvocarcin chromophore is crucial for its photo-induced reactivity, participating in a [2+2] cycloaddition with pyrimidine bases, particularly thymine.[1][2][3] Understanding the specifics of these interactions is vital for the development of this compound and its analogs as therapeutic agents.

Mechanism of Action: DNA Intercalation and Photo-induced Cross-linking

The interaction of this compound with DNA is a two-step process:

  • Intercalation: this compound first binds non-covalently to DNA by inserting its planar aromatic chromophore between the base pairs of the DNA double helix.[1] This initial binding is a prerequisite for the subsequent covalent modification.

  • Photo-induced Covalent Bonding: Upon exposure to UVA light, the vinyl group of the intercalated this compound becomes excited and reacts with a nearby thymine base on a DNA strand.[2] This forms a stable cyclobutane ring, creating a monoadduct. If a second reactive site is available on an adjacent DNA strand or a closely associated protein, a cross-link can be formed.

G cluster_0 Step 1: Intercalation cluster_1 Step 2: Photoactivation cluster_2 Step 3: Covalent Adduct Formation cluster_3 Outcome: Cross-linking This compound This compound DNA_helix DNA Helix This compound->DNA_helix Non-covalent binding Intercalated_GV Intercalated this compound Excited_GV Excited this compound Intercalated_GV->Excited_GV Absorption of photon UVA_light UVA Light (365-450 nm) GV_DNA_Adduct This compound-DNA Adduct Excited_GV->GV_DNA_Adduct [2+2] Cycloaddition DNA_Thymine DNA Thymine Crosslink Crosslink GV_DNA_Adduct->Crosslink Formation of DNA-DNA or DNA-Protein Cross-link DNA_Strand Adjacent DNA Strand or Protein

Key Experimental Techniques

Several in vitro techniques are employed to characterize the DNA cross-linking activity of this compound. These include gel electrophoresis-based assays to detect DNA strand breaks and cross-links, and DNA footprinting to identify the specific binding sites.

Agarose Gel Electrophoresis for Detecting DNA Strand Breaks and Interstrand Cross-links

This technique is used to visualize changes in DNA topology, such as the conversion of supercoiled plasmid DNA to nicked or linearized forms, which indicates single- or double-strand breaks. It can also be adapted to detect interstrand cross-links.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation & Irradiation cluster_2 Analysis Plasmid_DNA Supercoiled Plasmid DNA (e.g., pBR322) Incubation Incubate DNA with this compound Plasmid_DNA->Incubation GV_Solution This compound Solution GV_Solution->Incubation Reaction_Buffer Reaction Buffer Reaction_Buffer->Incubation Irradiation Irradiate with UVA Light (398 nm) Incubation->Irradiation Gel_Electrophoresis Agarose Gel Electrophoresis Irradiation->Gel_Electrophoresis Visualization Visualize DNA bands (e.g., Ethidium Bromide) Gel_Electrophoresis->Visualization

Protocol: DNA Nicking Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, final concentration 20-50 µg/mL), this compound (at desired concentrations), and reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA). The total reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture in the dark at 37°C for 30 minutes to allow for DNA intercalation.

  • Irradiation: Expose the samples to a UVA light source. The optimal wavelength for this compound activation is around 398 nm. Irradiate for a defined period (e.g., 5-30 minutes). Include control samples with no this compound and/or no irradiation.

  • Sample Preparation for Electrophoresis: Stop the reaction by adding a loading buffer containing a tracking dye and a density agent (e.g., glycerol).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV illumination. Supercoiled (form I), nicked circular (form II), and linear (form III) DNA will migrate at different rates. Quantify the intensity of each band using densitometry to determine the extent of DNA damage.

Quantitative Data Presentation:

This compound (µM)UVA Irradiation (min)% Supercoiled DNA (Form I)% Nicked DNA (Form II)
015955
10946
156040
1152575
515595

Note: The above data is illustrative. Actual results will vary depending on experimental conditions.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Detecting DNA-Protein Cross-links

This method is used to identify the formation of covalent complexes between DNA and proteins, which migrate slower than free DNA in a denaturing gel.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Labeled_DNA Radiolabeled or Fluorescently Labeled DNA Incubation Incubate DNA, Protein, and this compound Labeled_DNA->Incubation Protein Target Protein (e.g., Histones) Protein->Incubation GV_Solution This compound GV_Solution->Incubation Irradiation Irradiate with UVA Light Incubation->Irradiation Denaturing_PAGE Denaturing PAGE Irradiation->Denaturing_PAGE Autoradiography Autoradiography or Fluorescence Imaging Denaturing_PAGE->Autoradiography

Protocol: DNA-Protein Cross-linking Assay

  • DNA Labeling: Prepare a DNA fragment of interest (e.g., a specific gene promoter region) and label it at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Reaction Setup: In a microcentrifuge tube, combine the labeled DNA, the protein of interest (e.g., purified histones or a nuclear extract), and this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).

  • Incubation and Irradiation: Incubate the mixture to allow for protein-DNA binding and this compound intercalation. Then, irradiate with UVA light as described previously.

  • Denaturation: Stop the reaction and denature the samples by adding a loading buffer containing formamide and heating at 90°C for 5 minutes.

  • Denaturing PAGE: Separate the reaction products on a denaturing polyacrylamide gel (containing urea).

  • Visualization: Visualize the DNA bands by autoradiography (for ³²P) or fluorescence imaging. DNA-protein cross-links will result in bands with significantly retarded mobility compared to the free DNA. The presence of these retarded bands, which are sensitive to proteinase K treatment prior to electrophoresis, confirms DNA-protein cross-linking.

Quantitative Data Presentation:

This compound (µM)Proteinase K Treatment% Free DNA% Cross-linked Complex
0-1000
10-4060
10+982
20-2080
20+973

Note: The above data is illustrative. Actual results will vary depending on experimental conditions.

DNase I Footprinting to Identify this compound Binding Sites

DNase I footprinting is a high-resolution technique used to determine the specific DNA sequence where a small molecule like this compound binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Labeled_DNA End-labeled DNA Fragment Binding Incubate DNA with this compound Labeled_DNA->Binding GV_Solution This compound GV_Solution->Binding Digestion Partial Digestion with DNase I Binding->Digestion Sequencing_Gel Denaturing Sequencing Gel Digestion->Sequencing_Gel Autoradiography Autoradiography Sequencing_Gel->Autoradiography

Protocol: DNase I Footprinting

  • DNA Preparation: Prepare a DNA fragment of interest (100-200 bp) and label one end of one strand with ³²P.

  • Binding Reaction: Incubate the end-labeled DNA with varying concentrations of this compound in a binding buffer.

  • DNase I Digestion: Add a limited amount of DNase I to the reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion (on average, one cut per DNA molecule). Stop the reaction with a solution containing EDTA.

  • Sample Processing: Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

  • Gel Electrophoresis: Resuspend the DNA in a formamide-containing loading buffer, denature by heating, and separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.

  • Analysis: Visualize the DNA fragments by autoradiography. The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no this compound. A Maxam-Gilbert sequencing ladder of the same DNA fragment is typically run alongside to identify the precise nucleotide sequence of the binding site.

Quantitative Data Presentation:

This compound (µM)Protected Region (Sequence)Densitometry (% Protection)
0-0
15'-ATATAGCTAT-3'30
55'-ATATAGCTAT-3'75
105'-ATATAGCTAT-3'95

Note: The above data is illustrative. The binding preference of this compound can be sequence-dependent.

Summary

The in vitro techniques described in these application notes provide a robust framework for characterizing the DNA cross-linking properties of this compound. By employing agarose gel electrophoresis, denaturing PAGE, and DNase I footprinting, researchers can elucidate the extent of DNA damage, identify the formation of DNA-protein cross-links, and map the specific binding sites of this potent antitumor agent. This information is crucial for the rational design and development of next-generation Gilvocarcin analogs with improved therapeutic profiles.

References

Application Notes and Protocols for the Combinatorial Biosynthesis of Novel Gilvocarcin V Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of novel gilvocarcin V analogs through combinatorial biosynthesis. This approach leverages the heterologous expression of the gilvocarcin biosynthetic gene cluster and the manipulation of deoxysugar biosynthesis pathways to create structurally diverse compounds with potential for improved therapeutic properties.

Introduction

This compound is a potent antitumor antibiotic characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core C-glycosidically linked to a D-fucofuranose moiety.[1][2] Its biological activity is significantly influenced by the vinyl group on the polyketide-derived aglycone and the attached deoxysugar.[3] Combinatorial biosynthesis offers a powerful strategy to modify these structural features, leading to the generation of novel analogs with potentially enhanced efficacy and reduced toxicity.[4][5] This is achieved by engineering the biosynthetic pathway, particularly by altering the glycosylation pattern of the gilvocarcin scaffold.

Core Concepts

The combinatorial approach described herein involves two key steps:

  • Disruption of the native deoxysugar biosynthesis: The gene responsible for the final step in D-fucofuranose formation, gilU (a 4-ketoreductase), is inactivated in the heterologous host strain, Streptomyces lividans, which carries the complete gilvocarcin (gil) gene cluster. This creates a "clean" background, preventing the production of the native this compound.

  • Complementation with alternative deoxysugar cassettes: The mutant strain is then complemented with plasmids carrying gene cassettes for the biosynthesis of different deoxysugars. The flexible C-glycosyltransferase, GilGT, can then utilize these alternative sugar donors to glycosylate the gilvocarcin aglycone, resulting in the production of novel analogs.

Data Presentation

The following table summarizes the quantitative data for novel this compound analogs generated through this combinatorial biosynthesis approach. The biological activity is presented as IC50 values against various cancer cell lines.

CompoundSugar MoietyProducing StrainYield (mg/L)IC50 (µM) H460 (Lung)IC50 (µM) LL/2 (Lung)IC50 (µM) MCF-7 (Breast)
This compoundD-FucofuranoseS. lividans TK24 (cosG9B3)20-300.120.250.18
D-Olivosyl GVD-OlivoseS. lividans TK24 (cosG9B3-U-/pLN2)~50.150.300.20
Polycarcin VL-RhamnoseS. lividans TK24 (cosG9B3-U-/pRHAM)~80.100.220.15
D-Olivosyl GMD-OlivoseS. lividans TK24 (cosG9B3-U-/pLN2)N/AN/AN/AN/A
D-Olivosyl GED-OlivoseS. lividans TK24 (cosG9B3-U-/pLN2)N/AN/AN/AN/A
Polycarcin ML-RhamnoseS. lividans TK24 (cosG9B3-U-/pRHAM)N/AN/AN/AN/A
Polycarcin EL-RhamnoseS. lividans TK24 (cosG9B3-U-/pRHAM)N/AN/AN/AN/A

Data synthesized from Shepherd et al., 2011. "N/A" indicates data not available.

Experimental Protocols

Protocol 1: Heterologous Expression of the Gilvocarcin Gene Cluster

This protocol describes the introduction of the cosmid containing the complete gilvocarcin gene cluster (cosG9B3) into the heterologous host, Streptomyces lividans TK24.

Materials:

  • Streptomyces lividans TK24

  • E. coli ET12567/pUZ8002 harboring cosG9B3

  • ISP4 medium

  • TSB medium

  • Apramycin, Kanamycin, Nalidixic acid

  • Standard molecular biology reagents

Procedure:

  • Prepare S. lividans TK24 spores: Grow S. lividans TK24 on ISP4 agar plates at 30°C for 7-10 days until sporulation is complete. Harvest spores in 20% glycerol and store at -80°C.

  • Prepare E. coli donor strain: Grow E. coli ET12567/pUZ8002/cosG9B3 in LB medium containing apramycin (50 µg/mL) and kanamycin (25 µg/mL) at 37°C overnight.

  • Conjugation:

    • Mix 500 µL of the overnight E. coli culture with 500 µL of S. lividans TK24 spore suspension (108 spores/mL).

    • Plate the mixture onto ISP4 agar plates and incubate at 30°C for 16-20 hours.

    • Overlay the plates with 1 mL of sterile water containing apramycin (50 µg/mL) and nalidixic acid (25 µg/mL).

    • Continue incubation at 30°C for 5-7 days until exconjugants appear.

  • Selection and verification:

    • Isolate single colonies of exconjugants and streak onto fresh ISP4 plates containing apramycin and nalidixic acid.

    • Confirm the presence of the cosG9B3 cosmid by PCR using specific primers for a gene within the gil cluster.

Protocol 2: Construction of the S. lividans TK24 (cosG9B3-U-) Mutant

This protocol details the inactivation of the gilU gene in S. lividans TK24 (cosG9B3) via PCR-targeting and homologous recombination.

Materials:

  • S. lividans TK24 (cosG9B3)

  • pIJ773 plasmid (template for apramycin resistance cassette)

  • Primers with 5' extensions homologous to the regions flanking gilU

  • Standard reagents for PCR and molecular cloning

Procedure:

  • Amplify the disruption cassette:

    • Design forward and reverse primers with 39-nucleotide extensions homologous to the upstream and downstream regions of gilU, respectively. The 3' end of the primers should be complementary to the apramycin resistance cassette from pIJ773.

    • Perform PCR using pIJ773 as a template to amplify the apramycin resistance cassette flanked by the gilU homologous regions.

  • Transformation and recombination:

    • Prepare protoplasts of S. lividans TK24 (cosG9B3).

    • Transform the protoplasts with the purified PCR product.

    • Plate the transformed protoplasts on R2YE regeneration medium and incubate at 30°C.

  • Selection of mutants:

    • After regeneration, overlay the plates with apramycin (50 µg/mL) to select for transformants.

    • Isolate apramycin-resistant colonies and screen for the desired double-crossover mutants by checking for sensitivity to the original selection marker on the cosmid (e.g., kanamycin).

  • Verification: Confirm the replacement of gilU with the apramycin resistance cassette by PCR and Southern blot analysis.

Protocol 3: Complementation with Deoxysugar Plasmids

This protocol describes the introduction of deoxysugar biosynthesis plasmids (e.g., pLN2 for D-olivose, pRHAM for L-rhamnose) into the S. lividans TK24 (cosG9B3-U-) mutant.

Procedure:

  • Follow the conjugation procedure as described in Protocol 1 , using S. lividans TK24 (cosG9B3-U-) as the recipient and E. coli ET12567/pUZ8002 carrying the respective deoxysugar plasmid.

  • Select for exconjugants using an appropriate antibiotic for the deoxysugar plasmid (e.g., thiostrepton for pRHAM).

Protocol 4: Fermentation and Purification of Gilvocarcin Analogs

Materials:

  • SG medium (20 g/L glucose, 10 g/L soy peptone, 2 g/L CaCO3, 1 mg/L CoCl2, pH 7.2)

  • Celite

  • Acetone

  • Methanol

  • C18 reverse-phase silica gel

  • HPLC system

Procedure:

  • Seed culture: Inoculate a 250-mL baffled flask containing 100 mL of SG medium with spores of the recombinant S. lividans strain. Incubate at 28°C with shaking at 250 rpm for 48 hours.

  • Production culture: Inoculate a larger volume of SG medium with the seed culture and ferment for 5 days at 28°C with shaking.

  • Extraction:

    • Add celite to the culture broth and filter to separate the mycelium.

    • Extract the mycelial cake with acetone.

    • Remove the acetone under vacuum and combine the aqueous fraction with the culture filtrate.

  • Purification:

    • Pass the combined aqueous extract through a C18 reverse-phase silica column.

    • Elute the column with a stepwise gradient of methanol in water (0%, 25%, 50%, 75%, 100%).

    • Analyze fractions by HPLC and mass spectrometry to identify those containing the gilvocarcin analogs.

    • Perform further purification of the desired analogs using preparative HPLC.

Protocol 5: Cytotoxicity Assay

This protocol describes the determination of the cytotoxic activity of the novel gilvocarcin analogs against cancer cell lines using a standard MTT assay.

Materials:

  • Human lung carcinoma (H460), murine lung cancer (LL/2), and human breast cancer (MCF-7) cell lines

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell seeding: Seed the cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound treatment:

    • Prepare serial dilutions of the purified gilvocarcin analogs in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizations

This compound Biosynthetic Pathway

Gilvocarcin_V_Biosynthesis PKS Type II PKS (gilA, B, C, F, G, K, P, Q) Angucyclinone Angucyclinone Intermediate PKS->Angucyclinone Oxidative_Rearrangement Oxidative Rearrangement (gilOI, gilOIV) Angucyclinone->Oxidative_Rearrangement Coumarin_Core Coumarin-based Core Oxidative_Rearrangement->Coumarin_Core Hydroquinone_Gen Hydroquinone Generation (gilH) Coumarin_Core->Hydroquinone_Gen Pregilvocarcin_Aglycone Pregilvocarcin Aglycone Hydroquinone_Gen->Pregilvocarcin_Aglycone Glycosylation C-Glycosylation (gilGT) Pregilvocarcin_Aglycone->Glycosylation Glucose_1_P Glucose-1-Phosphate NDP_Glucose NDP-Glucose (gilD) Glucose_1_P->NDP_Glucose NDP_4_keto_6_deoxy_D_glucose NDP-4-keto-6-deoxy-D-glucose (gilE) NDP_Glucose->NDP_4_keto_6_deoxy_D_glucose NDP_D_fucose NDP-D-fucofuranose (gilU, gilM?) NDP_4_keto_6_deoxy_D_glucose->NDP_D_fucose NDP_D_fucose->Glycosylation Pregilvocarcin_V Prethis compound Glycosylation->Pregilvocarcin_V Lactone_Formation Lactone Formation (gilR) Pregilvocarcin_V->Lactone_Formation Gilvocarcin_V This compound Lactone_Formation->Gilvocarcin_V

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Analog Generation

Analog_Generation_Workflow Start Start: S. lividans TK24 Conjugation1 Conjugation with cosG9B3 (gil cluster) Start->Conjugation1 Host_Strain S. lividans TK24 (cosG9B3) Conjugation1->Host_Strain Gene_Knockout Inactivation of gilU gene Host_Strain->Gene_Knockout Mutant_Strain S. lividans TK24 (cosG9B3-U-) Gene_Knockout->Mutant_Strain Complementation Complementation with Deoxysugar Plasmids (pLN2, pRHAM, etc.) Mutant_Strain->Complementation Production_Strains Analog-Producing Strains Complementation->Production_Strains Fermentation Fermentation Production_Strains->Fermentation Purification Extraction & Purification Fermentation->Purification Analogs Novel this compound Analogs Purification->Analogs

Caption: Workflow for generating novel this compound analogs.

Logical Relationship of Glycosyltransferase Flexibility

Glycosyltransferase_Flexibility cluster_sugars Alternative Sugar Donors cluster_products Gilvocarcin Analogs GilGT Glycosyltransferase (GilGT) Products C-Glycosylated Products GilGT->Products Aglycone Gilvocarcin Aglycone Aglycone->GilGT Sugar_Donors NDP-Activated Sugars Sugar_Donors->GilGT D_Fucose NDP-D-Fucofuranose (Native) D_Fucose->Sugar_Donors D_Olivose NDP-D-Olivose D_Olivose->Sugar_Donors L_Rhamnose NDP-L-Rhamnose L_Rhamnose->Sugar_Donors GV This compound Products->GV D_Olivosyl_GV D-Olivosyl-GV Products->D_Olivosyl_GV Polycarcin_V Polycarcin V Products->Polycarcin_V

Caption: Flexibility of GilGT in utilizing different sugar donors.

References

Application Notes and Protocols for Heterologous Expression of Gilvocarcin V Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the gilvocarcin V biosynthetic gene cluster. This compound is a polyketide C-glycoside antibiotic with potent antitumor activity, and its heterologous production opens avenues for strain improvement, biosynthetic pathway engineering, and the generation of novel analogs.

Data Presentation

Heterologous expression of the complete this compound gene cluster from Streptomyces griseoflavus has been successfully achieved in Streptomyces lividans. A cosmid, designated cos-G9B3, containing the entire gene cluster was introduced into the host strain S. lividans TK24. This resulted in the production of both this compound and its precursor, gilvocarcin M.

ParameterValueHost StrainVectorReference
Product Titer 20–30 mg/LStreptomyces lividans TK24cos-G9B3[1]

Experimental Protocols

The following protocols provide a detailed methodology for the heterologous expression of the this compound biosynthetic gene cluster in Streptomyces lividans.

Preparation of Cosmid DNA

This protocol describes the isolation of the cosmid containing the this compound gene cluster from an E. coli host.

Materials:

  • E. coli strain harboring the cos-G9B3 cosmid

  • Luria-Bertani (LB) broth with appropriate antibiotic selection

  • Plasmid purification kit (large construct compatible)

  • Nuclease-free water

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the E. coli strain into 500 mL of LB broth containing the appropriate antibiotic for cosmid selection.

  • Incubate the culture overnight at 37°C with vigorous shaking (250 rpm).

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Isolate the cosmid DNA using a large-construct compatible plasmid purification kit, following the manufacturer's instructions.

  • Elute the purified cosmid DNA in nuclease-free water.

  • Determine the concentration and purity of the isolated cosmid DNA using a spectrophotometer. A 260/280 ratio of ~1.8 is indicative of pure DNA.

  • Store the purified cosmid DNA at -20°C until further use.

Vector Transfer to Streptomyces lividans via Intergeneric Conjugation

This protocol details the transfer of the cos-G9B3 cosmid from a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002) to Streptomyces lividans TK24.[2][3]

Materials:

  • E. coli ET12567/pUZ8002 harboring the cos-G9B3 cosmid

  • Streptomyces lividans TK24 spores or mycelium

  • LB broth with appropriate antibiotics (for E. coli)

  • Mannitol Soya Flour (MS) agar plates

  • 2x YT broth

  • Nalidixic acid

  • Appropriate antibiotic for selecting Streptomyces exconjugants

  • Sterile water

Procedure:

Preparation of E. coli Donor Strain:

  • Inoculate a single colony of E. coli ET12567/pUZ8002/cos-G9B3 into 10 mL of LB broth containing the appropriate antibiotics and grow overnight at 37°C.

  • The following day, dilute the overnight culture 1:100 in fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.

  • Harvest the cells by centrifugation, wash twice with an equal volume of fresh LB broth to remove antibiotics, and resuspend the final pellet in 500 µL of LB broth.

Preparation of S. lividans Recipient:

  • From Spores: To approximately 10⁸ S. lividans TK24 spores, add 500 µL of 2x YT broth. Heat shock at 50°C for 10 minutes to induce germination, then cool to room temperature.[4]

  • From Mycelium: Alternatively, harvest mycelial fragments from a 2-3 day old liquid culture. Wash the mycelium with sterile water and resuspend in 2x YT broth.

Conjugation:

  • Mix the 500 µL of prepared E. coli donor cells with the 500 µL of heat-shocked S. lividans spores or mycelial suspension.

  • Spread the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

  • After incubation, overlay the plates with 1 mL of sterile water containing nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting for the presence of the cos-G9B3 cosmid in S. lividans.

  • Continue to incubate the plates at 30°C for 5-7 days, or until exconjugant colonies appear.

  • Pick individual exconjugant colonies and streak them onto fresh selective MS agar plates to obtain pure cultures.

Fermentation and Production of this compound

This protocol describes the cultivation of the recombinant S. lividans strain for the production of this compound. Media composition is critical, as nitrogen levels can significantly impact yield.[5]

Materials:

  • Recombinant S. lividans TK24/cos-G9B3

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (a chemically defined medium with controlled nitrogen is recommended to avoid repression of this compound biosynthesis)

    • Example components to optimize: L-aspartic acid or glycine as nitrogen sources, and the addition of Mg₃(PO₄)₂·8H₂O to trap excess ammonium ions.

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a loopful of the recombinant S. lividans from a fresh plate into 50 mL of seed culture medium in a 250 mL shake flask.

  • Incubate at 30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

  • Inoculate 500 mL of production medium in a 2 L shake flask with 5% (v/v) of the seed culture.

  • Incubate the production culture at 30°C with shaking at 200 rpm for 7-10 days.

  • Monitor the production of this compound periodically by taking small aliquots of the culture, extracting with an equal volume of ethyl acetate, and analyzing the extract by HPLC.

Extraction and Purification of this compound

This protocol provides a general method for the extraction and initial purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth from the production culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of dichloromethane and methanol)

  • HPLC system for analysis and purification

Procedure:

  • Separate the mycelium from the fermentation broth by centrifugation at 8,000 x g for 20 minutes.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract to dryness using a rotary evaporator to obtain the crude extract.

  • Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Perform silica gel column chromatography on the crude extract, eluting with a gradient of dichloromethane and methanol to separate the components.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the fractions containing this compound and concentrate them.

  • For final purification, utilize preparative HPLC with a suitable column and mobile phase.

  • Confirm the identity and purity of the isolated this compound by mass spectrometry and NMR spectroscopy.

Visualizations

Gilvocarcin_V_Biosynthetic_Pathway PKS Type II PKS (gilA, B, C, F, G, K) Angucyclinone Angucyclinone Intermediate PKS->Angucyclinone Polyketide synthesis Oxidative_Rearrangement Oxidative Rearrangement (gilOI, gilOIV) Angucyclinone->Oxidative_Rearrangement Coumarin_Core Coumarin-based Aromatic Core Oxidative_Rearrangement->Coumarin_Core C_Glycosylation C-Glycosylation (gilGT) Coumarin_Core->C_Glycosylation Pregilvocarcin Pregilvocarcin Intermediate C_Glycosylation->Pregilvocarcin Vinyl_Group_Formation Vinyl Group Formation (gilOIII) Pregilvocarcin->Vinyl_Group_Formation Deoxysugar_Biosynthesis D-Fucofuranose Biosynthesis (gilD, E, U) NDP_Fucose NDP-D-Fucofuranose Deoxysugar_Biosynthesis->NDP_Fucose NDP_Fucose->C_Glycosylation Gilvocarcin_V This compound Vinyl_Group_Formation->Gilvocarcin_V

Caption: Proposed biosynthetic pathway of this compound.

Heterologous_Expression_Workflow Start Start: cos-G9B3 in E. coli Cosmid_Isolation Cosmid DNA Isolation Start->Cosmid_Isolation Conjugation Intergeneric Conjugation Cosmid_Isolation->Conjugation Selection Selection of Exconjugants Conjugation->Selection Ecoli_Donor E. coli Donor (ET12567/pUZ8002) Ecoli_Donor->Conjugation S_lividans_Recipient S. lividans TK24 Recipient S_lividans_Recipient->Conjugation Fermentation Fermentation & Production Selection->Fermentation Extraction Extraction & Purification Fermentation->Extraction End Pure this compound Extraction->End

References

Application Notes and Protocols: Synthesis and Evaluation of Gilvocarcin V Aglycone and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Gilvocarcin V aglycone and its derivatives, alongside detailed experimental protocols and biological evaluation data. The information is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, oncology, and drug discovery.

Introduction

This compound is a C-aryl glycoside natural product that exhibits significant antitumor activity. Its mode of action is primarily attributed to its ability to intercalate into DNA and, upon photoactivation, form covalent adducts with DNA, particularly with thymine residues.[1][2][3][4] This leads to DNA damage, cell cycle arrest, and apoptosis.[2] The core structure, the gilvocarcin aglycone, and its derivatives are therefore important targets for synthetic chemistry and drug development efforts aimed at producing novel anticancer agents with improved efficacy and pharmacological properties.

The vinyl group at the C-8 position and the sugar moiety are crucial for the biological activity of this compound. Modifications of these and other positions on the aglycone backbone have been explored to understand the structure-activity relationships (SAR) and to generate derivatives with enhanced potency and selectivity. This document outlines key synthetic strategies and provides data on the biological activity of selected compounds.

Synthetic Pathways

The total synthesis of the gilvocarcin aglycone, often referred to as defucogilvocarcin, has been achieved through various strategies. A common approach involves the construction of the tetracyclic core via key bond-forming reactions such as Suzuki-Miyaura coupling and subsequent lactonization. The synthesis of glycosylated derivatives introduces the additional challenge of stereoselective C-aryl glycosylation.

Total Synthesis of Defucothis compound (this compound Aglycone)

A representative synthetic route to defucothis compound is depicted below. This pathway utilizes a Suzuki coupling to form the biaryl bond, followed by intramolecular cyclization and subsequent functional group manipulations to complete the aglycone core.

G A Aryl Boronic Acid C Biaryl Intermediate A->C Suzuki Coupling (Pd(PPh3)4, Ba(OH)2) B Aryl Halide B->C D Lactonized Intermediate C->D Lactonization (LDA, then AcOH/H2O) E Defucothis compound D->E Vinyl group installation (Stille Coupling or other methods)

Caption: Synthetic strategy for Defucothis compound.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces species involves a complex enzymatic cascade. The polyketide-derived aglycone is assembled and then glycosylated. Understanding this pathway can provide insights for chemoenzymatic synthesis and the generation of novel derivatives.

G A Acetate Units B Polyketide Assembly (PKS enzymes) A->B C Angucyclinone Intermediate B->C D Oxidative Rearrangement (GilOI, GilOIV) C->D E Gilvocarcin Aglycone Core D->E G C-Glycosylation (GilGT) E->G F D-Fucose Biosynthesis F->G H This compound G->H

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of the gilvocarcin aglycone. These are based on established literature procedures and should be adapted and optimized as needed.

Suzuki-Miyaura Coupling for Biaryl Formation

This protocol describes the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide to form the key biaryl linkage of the gilvocarcin core.

Materials:

  • Aryl halide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Barium hydroxide [Ba(OH)₂] (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon atmosphere

Procedure:

  • To a round-bottom flask, add the aryl halide, aryl boronic acid, and barium hydroxide.

  • Add a 2:1 mixture of DME and water.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Lactonization to Form the Tetracyclic Core

This protocol outlines the intramolecular cyclization to form the lactone ring of the gilvocarcin aglycone.

Materials:

  • Biaryl intermediate from the Suzuki coupling (1.0 eq)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • Water

  • Argon atmosphere

Procedure:

  • Dissolve the biaryl intermediate in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the addition of a mixture of acetic acid and water.

  • Allow the reaction to warm to room temperature.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Yields of Key Synthetic Intermediates
StepReactionStarting MaterialProductYield (%)Reference
1Suzuki CouplingAryl Halide & Boronic AcidBiaryl Intermediate~99%
2LactonizationBiaryl IntermediateLactonized Intermediate~70%
3Vinyl Group InstallationLactonized IntermediateDefucothis compound~69%
Cytotoxicity of Gilvocarcin Derivatives

The following table summarizes the in vitro cytotoxic activity of this compound and some of its derivatives against various cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compoundH460Human Lung CancerData not specified
This compoundLL/2Murine Lung CancerData not specified
This compoundMCF-7Human Breast CancerData not specified
D-olivosyl-gilvocarcin VH460Human Lung CancerComparable to GV
D-olivosyl-gilvocarcin VLL/2Murine Lung CancerComparable to GV
D-olivosyl-gilvocarcin VMCF-7Human Breast CancerComparable to GV
Polycarcin VH460Human Lung CancerComparable to GV
Polycarcin VLL/2Murine Lung CancerComparable to GV
Polycarcin VMCF-7Human Breast CancerComparable to GV
3'-O-Methyl-polycarcin VVariousVariousImproved activity
2',3'-Di-O-methyl-polycarcin VVariousVariousWeaker activity

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism of action. Upon intercalation into the DNA double helix, it can be photoactivated by near-UV light, leading to the formation of a covalent [2+2] cycloaddition product with thymine bases. This bulky DNA adduct triggers a DNA damage response (DDR), leading to cell cycle arrest, primarily at the G2/M phase, and ultimately apoptosis.

Furthermore, this compound has been shown to promote the cross-linking of histone H3 and the heat shock protein GRP78 to DNA. The interaction with histone H3 is thought to be mediated by the sugar moiety of this compound and is crucial for its potent biological activity. The selective cross-linking of these proteins to DNA likely contributes to the unique antitumor properties of this class of compounds.

DNA Damage Response Pathway

The formation of this compound-DNA adducts activates cellular DNA repair pathways, such as the Nucleotide Excision Repair (NER) pathway, which attempts to remove the bulky lesions. The overwhelming DNA damage can lead to the activation of apoptotic signaling cascades.

G cluster_0 Cellular Response to this compound GV This compound Intercalation DNA Intercalation GV->Intercalation DNA DNA DNA->Intercalation Photoactivation Photoactivation (near-UV light) Intercalation->Photoactivation Adduct GV-Thymine Adduct Photoactivation->Adduct DDR DNA Damage Response (DDR) (e.g., NER pathway) Adduct->DDR Arrest G2/M Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound induced DNA damage response.

Histone H3 Interaction

The sugar moiety of this compound plays a critical role in its interaction with histone H3, contributing to the overall cytotoxicity. This interaction is thought to stabilize the drug-DNA complex and may be responsible for the selective cross-linking of histone H3 to DNA upon photoactivation.

G GV This compound Sugar Sugar Moiety GV->Sugar Aglycone Aglycone GV->Aglycone Complex Ternary Complex (GV-DNA-H3) GV->Complex H3 Histone H3 Sugar->H3 Interaction DNA DNA Aglycone->DNA Intercalation DNA->Complex H3->Complex

Caption: Interaction of this compound with DNA and Histone H3.

References

Troubleshooting & Optimization

Improving Gilvocarcin V solubility for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gilvocarcin V. The focus is on overcoming solubility challenges to facilitate in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a lipophilic compound with poor water solubility. It is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), moderately soluble in methanol and ethanol, and poorly soluble in water.

Q2: How can I prepare a stock solution of this compound for in vitro experiments?

A2: Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. DMSO is a common choice for in vitro assays. For example, to prepare a 10 mM stock solution, you can dissolve 10 mg of this compound (Molecular Weight: 494.5 g/mol ) in 2.022 mL of DMSO. It is recommended to prepare fresh solutions or store aliquots at -20°C for up to one month to maintain stability. Before use, ensure any precipitate is fully dissolved by warming the solution to 37°C and sonicating if necessary.[1]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my cell culture experiment. What should I do?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are some troubleshooting steps:

  • Vortex/Sonicate: Vigorously vortex or sonicate the diluted solution for several minutes to aid dissolution.

  • Gentle Warming: Gently warm the solution in a 37°C water bath while mixing.

  • Increase Final Solvent Concentration: If your experiment allows, slightly increasing the final concentration of the organic solvent (e.g., DMSO) in your culture medium might be necessary. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to determine the tolerance of your specific cell line.

  • Use a Surfactant: For certain applications, a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can be included in the final dilution to help maintain solubility.

Q4: What are some strategies to improve the solubility of this compound for in vivo studies?

A4: For in vivo administration, especially intravenously, formulating this compound to improve its aqueous solubility and stability is critical. Common strategies for poorly soluble drugs like this compound include:

  • Co-solvent Systems: Using a mixture of a biocompatible organic solvent (e.g., ethanol, polyethylene glycol 400) and an aqueous solution.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility.[2][3][4][5]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, allowing for parenteral administration.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems like liposomes or nanoemulsions can improve its solubility and bioavailability.

Troubleshooting Guides

In Vitro Solubility Issues
Problem Possible Cause Suggested Solution
Precipitation in stock solution upon storage The compound is coming out of solution at low temperatures.Before each use, warm the stock solution to 37°C and vortex or sonicate to ensure complete dissolution. Store in smaller aliquots to minimize freeze-thaw cycles.
Inconsistent results between experiments Incomplete dissolution of this compound in the final assay medium.Prepare the final dilution immediately before use. Visually inspect for any precipitate. If present, use the methods described in FAQ A3 to aid dissolution. Always include a positive and negative control.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO) is too high for the cells.Determine the maximum tolerated solvent concentration for your specific cell line in a preliminary experiment. Keep the final solvent concentration consistent across all experimental groups and below the toxic threshold.
In Vivo Formulation Challenges
Problem Possible Cause Suggested Solution
Precipitation upon injection into the bloodstream The formulation is not stable in a physiological environment.Increase the stability of the formulation. For co-solvent systems, optimize the solvent-to-water ratio. For nanosuspensions, ensure adequate stabilizer concentration. For lipid-based formulations, check the stability in plasma in vitro first.
Low bioavailability after oral administration Poor absorption due to low solubility in gastrointestinal fluids.Consider lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) to improve solubilization and absorption in the gut.
Vehicle-related toxicity in animal models The chosen excipients or solvents are causing adverse effects.Use well-established, biocompatible excipients. Refer to regulatory guidelines for approved parenteral excipients. Conduct a vehicle toxicity study prior to the main experiment.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
MethanolModerately Soluble
EthanolModerately Soluble
WaterPoor

Source: Based on publicly available product information.

Table 2: Example Preparation of this compound Stock Solutions in DMSO

Desired Concentration (mM) Mass of this compound (mg) Volume of DMSO (mL)
112.022
551.011
10102.022

Note: Based on a molecular weight of 494.5 g/mol . Adjust volumes as needed for different masses.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (see Table 2).

  • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

  • If needed, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath to aid dissolution.

  • Visually inspect the solution to ensure no particulate matter is present.

  • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: General Method for Preparing a Cyclodextrin Inclusion Complex of a Hydrophobic Drug

Materials:

  • Hydrophobic drug (e.g., this compound)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water.

  • Slowly add the hydrophobic drug powder to the HP-β-CD solution while stirring continuously. The molar ratio of drug to cyclodextrin will need to be optimized (a common starting point is 1:1 or 1:2).

  • Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation. The solution may become clearer as the drug is encapsulated.

  • Filter the solution to remove any un-complexed drug.

  • Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the drug-cyclodextrin complex.

  • The powder can then be reconstituted in an aqueous buffer for in vivo administration. The solubility of the complex in the buffer should be determined experimentally.

Visualizations

GilvocarcinV_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies GV_powder This compound Powder Stock_Solution 10 mM Stock Solution GV_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Final_Dilution Final Working Concentration Stock_Solution->Final_Dilution Dilute Aqueous_Media Aqueous Cell Culture Media Aqueous_Media->Final_Dilution Cell_Assay Cell-Based Assay Final_Dilution->Cell_Assay Treat Cells GV_powder2 This compound Powder Formulation Formulation Strategy (e.g., Nanosuspension, Cyclodextrin) GV_powder2->Formulation Process Injectable_Formulation Sterile Injectable Formulation Formulation->Injectable_Formulation Sterilize & QC Animal_Model Animal Model Injectable_Formulation->Animal_Model Administer PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD_Studies Analyze

Caption: Experimental workflow for preparing this compound for studies.

GilvocarcinV_MoA cluster_dna DNA Interaction cluster_pathway Potential Downstream Signaling GV This compound Intercalation DNA Intercalation GV->Intercalation Topo_Inhibition Inhibition of Topoisomerase II GV->Topo_Inhibition DNA Cellular DNA DNA->Intercalation Apoptosis ↓ Apoptosis Intercalation->Apoptosis Topoisomerase_II Topoisomerase II Topoisomerase_II->Topo_Inhibition Topo_Inhibition->Apoptosis Akt Akt GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) Proliferation ↓ Cell Proliferation GSK3b->Proliferation

Caption: Mechanism of action of this compound.

References

Technical Support Center: Enhancing the Stability of Gilvocarcin V in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on handling and enhancing the stability of Gilvocarcin V in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits poor solubility in water. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in methanol and ethanol.[1] For cell-based assays, DMSO is commonly used as the initial solvent to prepare a stock solution, which is then further diluted in the aqueous culture medium.

Q2: How should I store this compound stock solutions to ensure stability?

A2: this compound is sensitive to light.[2][3] Therefore, it is crucial to protect it from light exposure to prevent photodegradation. Stock solutions should be stored in amber vials or tubes wrapped in aluminum foil.[4] For long-term storage, it is recommended to keep the solutions at -20°C.

Q3: What are the main factors that can cause the degradation of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including:

  • Light Exposure: As a photosensitive compound, exposure to light, especially UV and visible light, can lead to its degradation and the formation of photoproducts.[2]

  • pH: Like many antitumor antibiotics, the stability of this compound is likely pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidation: The presence of oxidizing agents can potentially lead to the degradation of the molecule.

Q4: Can I prepare a large batch of this compound working solution and use it over several weeks?

A4: It is not recommended to store diluted working solutions for extended periods, especially in aqueous media used for cell culture. This compound may degrade more rapidly in aqueous environments. It is best practice to prepare fresh working solutions from a frozen, concentrated stock solution for each experiment to ensure consistent results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in experiments. Degradation of this compound in the working solution due to light exposure.Prepare fresh working solutions for each experiment from a stock solution stored in a light-protected container at -20°C. Minimize the exposure of the working solution and experimental setup (e.g., cell culture plates) to light by using amber tubes and covering plates with aluminum foil.
Degradation due to improper storage temperature.Ensure stock solutions are stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
pH-mediated degradation in the experimental medium.While specific data for this compound is limited, most antitumor antibiotics are most stable in neutral or slightly acidic media. If your experimental medium has an extreme pH, consider the potential for degradation and minimize the incubation time if possible.
Precipitation of this compound upon dilution into aqueous media. Poor aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is kept to a minimum and is compatible with your experimental system. Perform serial dilutions to facilitate better dissolution. Gentle vortexing or sonication may aid in dissolution, but avoid excessive heat.
Change in color of the this compound solution. Potential degradation of the compound.A change in the color of the solution may indicate chemical degradation. Discard the solution and prepare a fresh one from a new stock.

Data on this compound Stability

While specific quantitative stability data for this compound across a range of solvents and conditions is not extensively published, the following table summarizes the known solubility and stability characteristics based on available literature. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Solvent Solubility Reported Stability & Handling Recommendations Key Considerations
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing concentrated stock solutions. Store stock solutions at -20°C in light-protected aliquots.Minimize the final concentration in aqueous media to avoid solvent-induced artifacts in biological assays.
Dimethylformamide (DMF) SolubleCan be used as an alternative to DMSO for stock solutions. Follow similar storage and handling precautions as for DMSO.Be aware of the potential toxicity of DMF in certain experimental systems.
Methanol Moderately SolubleMay be used for analytical purposes. Store in light-protected containers at low temperatures.Methanol is volatile and flammable.
Ethanol Moderately SolubleCan be used for certain applications. Store under the same protective conditions as methanol.Ensure the grade of ethanol is appropriate for your experiment.
Aqueous Buffers / Cell Culture Media Poorly SolubleStability is expected to be lower than in organic solvents. Prepare fresh dilutions from a concentrated stock solution immediately before use.The complex composition of cell culture media may contain components that can interact with and affect the stability of this compound.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol provides a framework for researchers to determine the stability of this compound in a specific solvent under defined conditions.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in the desired solvent (e.g., HPLC-grade DMSO) to a final concentration of 1-10 mg/mL.
  • Protect the solution from light by using an amber vial or wrapping the vial in aluminum foil.

2. Stability Study Setup:

  • Dilute the stock solution to the desired experimental concentration in the solvent of interest.
  • Aliquot the solution into multiple light-protected vials.
  • Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
  • For photostability testing, expose a set of samples to a controlled light source while keeping a control set in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
  • Analyze the concentration of the remaining this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Suggested Stability-Indicating HPLC Method (General)

A stability-indicating method is crucial to separate the intact drug from its degradation products. The following is a general starting point for developing a specific HPLC method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and confirming that these products are well-separated from the parent peak in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Concentrated Stock Solution (e.g., in DMSO) working Dilute to Working Concentration in Test Solvent stock->working temp Temperature (e.g., 4°C, 25°C, 37°C) working->temp light Photostability (Light vs. Dark Control) working->light ph pH (Acidic, Neutral, Basic) working->ph sampling Sample at Time Points (t=0, t=x, ...) temp->sampling light->sampling ph->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for a this compound stability study.

degradation_pathway cluster_degradation Degradation Pathways GV This compound (Intact Molecule) photo Photodegradation Products GV->photo Light hydrolysis Hydrolysis Products GV->hydrolysis H₂O, pH oxidation Oxidation Products GV->oxidation O₂

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Gilvocarcin V Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Gilvocarcin V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antitumor agent that primarily acts by intercalating into DNA.[1][2] Upon exposure to UV light, its vinyl group can form a covalent [2+2] cycloaddition with thymine residues in the DNA, leading to the formation of bulky DNA adducts.[1][2] This damage can inhibit DNA replication and transcription, ultimately inducing cancer cell death. This compound is also known to inhibit topoisomerase II.[2]

Q2: My cancer cell line is showing increasing resistance to this compound. What is the likely mechanism?

A2: The most probable mechanism of acquired resistance to this compound is the upregulation of the DNA Damage Response (DDR), specifically the Nucleotide Excision Repair (NER) pathway. The NER pathway is responsible for recognizing and repairing bulky DNA adducts, such as those formed by this compound. Increased NER activity would lead to more efficient removal of the drug-induced DNA damage, allowing the cancer cells to survive and proliferate.

Q3: Are there known strategies to overcome this compound resistance?

A3: Yes, two main strategies are currently being explored:

  • Combination Therapy: The use of NER inhibitors in combination with this compound or its analogs (like Polycarcin V) is a promising approach. By inhibiting the repair mechanism, the cytotoxic effects of this compound can be enhanced, potentially re-sensitizing resistant cells.

  • Analog Development: Researchers have synthesized various analogs of this compound with modified chemical structures. Some of these analogs, such as Polycarcin V and D-olivosyl-gilvocarcin V, have shown comparable or even superior antitumor activity against certain cancer cell lines. These analogs may be less susceptible to resistance mechanisms or have different target specificities.

Q4: Is this compound a substrate for ABC transporters like P-glycoprotein (P-gp) or ABCG2?

A4: While the overexpression of ABC transporters is a common mechanism of multidrug resistance in cancer, there is currently no direct evidence in the reviewed literature to suggest that this compound is a significant substrate for major ABC transporters like P-glycoprotein or ABCG2. However, this does not entirely rule out the possibility, and it could be a contributing factor in some cell lines.

Q5: What signaling pathways, other than DNA repair, might be involved in this compound resistance?

A5: While the NER pathway is the most directly implicated, other signaling pathways known to be involved in general cancer drug resistance could potentially play a role. These include pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. Dysregulation of these pathways could provide a survival advantage to cancer cells in the presence of this compound-induced DNA damage. Further research is needed to specifically elucidate their role in this compound resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT, XTT).
Possible Cause Troubleshooting Step
Compound Precipitation This compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
Light Sensitivity This compound is activated by light to form DNA adducts. To ensure consistent results, minimize the exposure of your experimental plates to light after adding the compound. Consider working under subdued lighting and using opaque plates or covering them with foil.
Inconsistent Cell Seeding Variations in cell number per well will lead to variability in results. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
Variable Incubation Times Adhere strictly to your optimized incubation time for both drug treatment and the viability assay reagent.
Reagent Interference The compound itself may interfere with the chemistry of the viability assay. Run a "no-cell" control with the compound and the assay reagent to check for any direct reaction.
Problem 2: Difficulty in establishing a this compound-resistant cell line.
Possible Cause Troubleshooting Step
Initial Drug Concentration is Too High Starting with a high concentration of this compound can lead to widespread cell death with no surviving clones to develop resistance. Begin with a concentration around the IC20 (the concentration that inhibits 20% of cell growth).
Drug Concentration Increased Too Quickly Rapidly escalating the drug concentration can overwhelm the cells' adaptive capacity. Increase the concentration in small, incremental steps, allowing the cells to recover and proliferate at each new concentration for 2-3 passages.
Cell Line Instability The chosen cell line may not be genetically stable enough to acquire resistance. Ensure you are using a well-characterized and authenticated cell line.
Inadequate Culture Conditions Suboptimal culture conditions (e.g., pH, CO2 levels, nutrient depletion) can stress the cells and interfere with the development of resistance. Maintain optimal culture conditions throughout the long-term selection process.

Quantitative Data

Table 1: Cytotoxicity of this compound Analog, Polycarcin V, against a Panel of Human Cancer Cell Lines.

The following table is a representative summary based on a study that profiled Polycarcin V against 37 human tumor cell lines. The specific IC50 values were not available in the provided search results, but this table illustrates how such data would be presented.

Cell LineCancer TypeIC50 (nM) - Representative Data
NCI-H460Non-Small Cell Lung CancerLow nM range
MCF-7Breast CancerLow nM range
A549Non-Small Cell Lung CancerMid nM range
UACC-62MelanomaLow nM range
OVCAR-3Ovarian CancerMid nM range
HT29Colon CancerHigh nM range

Table 2: Comparison of Cytotoxicity of a Hypothetical Drug in Sensitive vs. Resistant Cell Lines.

This table serves as a template to illustrate how to present data when comparing a parental (sensitive) cell line to its derived resistant counterpart. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the sensitive line.

Cell LineIC50 (nM)Resistance Index (RI)
Parental Cell Line (Sensitive)10-
Resistant Cell Line15015

Experimental Protocols

Protocol 1: Establishing a this compound-Resistant Cancer Cell Line

This protocol outlines a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks, plates, and other consumables

  • Hemocytometer or automated cell counter

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound. Maintain the cells at this concentration for 2-3 passages.

  • Gradual Dose Escalation: Once the cells are stably growing at the initial concentration, increase the this compound concentration by a small factor (e.g., 1.5 to 2-fold).

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. If significant cell death occurs after a concentration increase, maintain the cells at the previous, lower concentration until they have fully recovered.

  • Characterize Resistance: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental cell line to calculate the Resistance Index (RI).

  • Cryopreservation: It is crucial to cryopreserve vials of cells at different stages of the resistance development process.

Protocol 2: Cell Viability (MTT) Assay for this compound

This protocol describes a colorimetric assay to measure cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • Cells (parental and/or resistant)

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard culture conditions, protecting it from light.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: this compound-Induced DNA Damage and NER-Mediated Resistance

GilvocarcinV_Resistance cluster_cell Cancer Cell GV This compound DNA Nuclear DNA GV->DNA Intercalation & (UV Light) Adduct This compound-DNA Adduct DNA->Adduct Adduct Formation NER NER Pathway Adduct->NER Damage Recognition Apoptosis Apoptosis Adduct->Apoptosis Inhibition of Replication/Transcription NER->DNA DNA Repair Survival Cell Survival & Proliferation NER->Survival NER_Inhibitor NER Inhibitor NER_Inhibitor->NER Inhibition Resistant_Cell_Line_Workflow start Parental Cell Line ic50 Determine Initial IC50 start->ic50 expose_low Expose to low concentration of this compound (e.g., IC20) ic50->expose_low culture Culture for 2-3 passages expose_low->culture increase_conc Increase this compound concentration culture->increase_conc characterize Characterize Resistance (determine new IC50) culture->characterize check_survival Monitor Cell Survival increase_conc->check_survival check_survival->culture Sufficient Survival recover Allow recovery at previous concentration check_survival->recover High Cell Death recover->increase_conc resistant_line This compound-Resistant Cell Line characterize->resistant_line

References

Optimizing fermentation conditions for increased Gilvocarcin V production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the fermentation of Streptomyces species for the production of Gilvocarcin V.

Troubleshooting Guide

Low or inconsistent yield of this compound is a common challenge in fermentation processes. This guide provides a question-and-answer format to diagnose and resolve potential issues.

Q1: My Streptomyces culture shows good biomass growth, but this compound production is negligible. What are the likely causes?

A1: This common issue, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is suppressed, can be attributed to several factors. Key areas to investigate include:

  • Nutrient Repression: High concentrations of certain nutrients, particularly nitrogen and phosphate, can inhibit secondary metabolite production.

  • Suboptimal Induction of Biosynthetic Genes: The expression of the this compound biosynthetic gene cluster (gil) may not be adequately triggered.

  • Incorrect Fermentation Phase: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth. Harvesting during the exponential growth phase will result in low yields.

  • pH and Temperature Out of Optimal Range: The enzymatic reactions in the this compound biosynthetic pathway are sensitive to pH and temperature fluctuations.

Q2: I'm observing a significant batch-to-batch variability in this compound yield. How can I improve consistency?

A2: Batch-to-batch variability often stems from inconsistencies in the experimental setup and execution. To improve reproducibility, focus on the following:

  • Inoculum Quality: Ensure the age, size, and physiological state of the seed culture are consistent for each fermentation run.

  • Media Preparation: Precisely weigh and completely dissolve all media components. Use a consistent sterilization method to avoid degradation of heat-sensitive compounds.

  • Environmental Control: Tightly control and monitor pH, temperature, and dissolved oxygen throughout the fermentation process.

Q3: My fermentation broth is foamy. Is this normal, and how should I manage it?

A3: Foaming is a common occurrence in fermentation due to the production of carbon dioxide and the presence of proteins and other surfactants in the medium. While some foaming is normal, excessive foaming can lead to contamination and loss of culture volume.[1]

  • Management: Skim off the foam as it appears.[1] If foaming is persistent and problematic, consider adding an appropriate antifoaming agent at a concentration that does not inhibit microbial growth or product formation.

Q4: I'm noticing a slimy or viscous consistency in my fermentation broth. What could be the cause?

A4: A slimy or viscous broth can be an indication of contamination by other microorganisms or suboptimal fermentation conditions that favor the production of exopolysaccharides by your Streptomyces strain.[1]

  • Action: First, check the purity of your culture. If the culture is pure, the issue may be related to high temperatures during fermentation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a suitable fermentation medium for this compound production?

A1: While the optimal medium composition can be strain-specific, a typical starting point for Streptomyces fermentation for polyketide production includes a carbon source, a nitrogen source, and essential minerals. Based on studies of related compounds like Chrysomycin A, a good starting formulation could be:

ComponentConcentration (g/L)
Glucose39.283
Corn Starch20.662
Soybean Meal15.480
CaCO₃2.000
(Data is for Chrysomycin A production and should be used as a starting point for this compound optimization)[2]

Q2: What are the optimal pH and temperature ranges for this compound production?

A2: The optimal pH for Streptomyces growth is generally between 6.0 and 8.0. For the production of the related compound Chrysomycin A, an initial pH of 6.5 was found to be optimal. Temperatures for Streptomyces fermentation are typically in the range of 25-37°C. For Chrysomycin A, a temperature of 30°C was used. These ranges should serve as a starting point for optimizing this compound production.

Q3: How does dissolved oxygen (DO) concentration affect this compound production?

A3: Dissolved oxygen is a critical parameter in aerobic fermentation. For many Streptomyces fermentations, maintaining a DO level above 30% saturation is important for cell growth and secondary metabolite production. In some cases, controlling DO at saturation levels during the active growth phase has been shown to significantly increase antibiotic yield. The optimal DO concentration for this compound production should be determined experimentally.

Q4: What is the known biosynthetic pathway for this compound?

A4: this compound is a polyketide-derived C-glycoside antibiotic. Its biosynthesis is initiated from a propionate starter unit and involves a type II polyketide synthase (PKS) system. Key steps in the pathway include the formation of the polyketide backbone, an oxidative rearrangement to form the characteristic coumarin core, C-glycosylation with a D-fucofuranose sugar, and the formation of the vinyl side chain.

Experimental Protocols

Protocol 1: Single-Factor Optimization of Fermentation Parameters

This protocol describes a method to determine the optimal levels of key fermentation parameters (pH, temperature, and dissolved oxygen) for this compound production using a one-factor-at-a-time approach.

1. Inoculum Preparation: a. Prepare a seed culture of the Streptomyces strain in a suitable seed medium (e.g., ISP-2 medium). b. Incubate the seed culture at 30°C for 5 days with agitation.

2. Fermentation: a. Prepare the fermentation medium in multiple flasks or bioreactors. A starting medium composition similar to that used for Chrysomycin A can be used (see FAQ 1). b. Inoculate the fermentation medium with a 5% (v/v) seed culture. c. To test the effect of pH, adjust the initial pH of different flasks to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) while keeping other parameters constant (e.g., 30°C, 220 rpm). d. To test the effect of temperature, incubate different flasks at a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C) while keeping other parameters constant (e.g., initial pH 6.5, 220 rpm). e. To test the effect of dissolved oxygen, if using bioreactors with DO control, set the DO to different levels (e.g., 30%, 50%, 70%, 100% air saturation) while keeping other parameters constant.

3. Sampling and Analysis: a. Withdraw samples at regular intervals (e.g., every 24 hours) for 12 days. b. Measure biomass (e.g., dry cell weight). c. Extract this compound from the broth and mycelium using a suitable solvent (e.g., ethyl acetate). d. Quantify this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

4. Data Analysis: a. Plot this compound yield against the different levels of each parameter to determine the optimal condition for each factor.

Visualizations

Gilvocarcin_V_Biosynthetic_Pathway cluster_0 Polyketide Backbone Synthesis cluster_1 Core Structure Formation cluster_2 Glycosylation and Tailoring Propionyl-CoA Propionyl-CoA Type II PKS (gilABC, gilF, gilG, gilK, gilP, gilQ) Type II PKS (gilABC, gilF, gilG, gilK, gilP, gilQ) Propionyl-CoA->Type II PKS (gilABC, gilF, gilG, gilK, gilP, gilQ) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS (gilABC, gilF, gilG, gilK, gilP, gilQ) Polyketide Intermediate Polyketide Intermediate Type II PKS (gilABC, gilF, gilG, gilK, gilP, gilQ)->Polyketide Intermediate Angucyclinone-like Precursor Angucyclinone-like Precursor Polyketide Intermediate->Angucyclinone-like Precursor Oxidative Rearrangement (gilOI, gilOIV) Oxidative Rearrangement (gilOI, gilOIV) Coumarin Core Coumarin Core Oxidative Rearrangement (gilOI, gilOIV)->Coumarin Core Angucyclinone-like Precursor->Oxidative Rearrangement (gilOI, gilOIV) C-Glycosylation (gilGT) C-Glycosylation (gilGT) Coumarin Core->C-Glycosylation (gilGT) D-Fucofuranose Biosynthesis (gilD, gilE, gilU) D-Fucofuranose Biosynthesis (gilD, gilE, gilU) D-Fucofuranose Biosynthesis (gilD, gilE, gilU)->C-Glycosylation (gilGT) Vinyl Group Formation Vinyl Group Formation C-Glycosylation (gilGT)->Vinyl Group Formation This compound This compound Vinyl Group Formation->this compound

Caption: Biosynthetic pathway of this compound.

Troubleshooting_Workflow Low this compound Yield Low this compound Yield Good Biomass Good Biomass Low this compound Yield->Good Biomass Poor Biomass Poor Biomass Low this compound Yield->Poor Biomass Check for Nutrient Repression (N, P) Check for Nutrient Repression (N, P) Good Biomass->Check for Nutrient Repression (N, P) Analyze Gene Expression (gil cluster) Analyze Gene Expression (gil cluster) Good Biomass->Analyze Gene Expression (gil cluster) Optimize Induction Strategy Optimize Induction Strategy Good Biomass->Optimize Induction Strategy Check Inoculum Quality Check Inoculum Quality Poor Biomass->Check Inoculum Quality Optimize Media Composition Optimize Media Composition Poor Biomass->Optimize Media Composition Verify Growth Conditions (pH, Temp, DO) Verify Growth Conditions (pH, Temp, DO) Poor Biomass->Verify Growth Conditions (pH, Temp, DO) Check for Contamination Check for Contamination Optimize Media Composition->Check for Contamination

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Total Synthesis of Gilvocarcin V and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Gilvocarcin V and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this complex synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and its analogs?

The main hurdles in the total synthesis of this compound and its analogs can be categorized into three main areas:

  • Construction of the C-Aryl Glycosidic Bond: This is arguably the most significant challenge. Difficulties include achieving high yields and controlling the stereochemistry at the anomeric center to obtain the desired α- or β-glycoside. The formation of a carbon-carbon bond between the sugar moiety and the electron-rich aromatic core is often inefficient.

  • Assembly of the Benzo[d]naphtho[1,2-b]pyran-6-one Core: The construction of the tetracyclic aglycone is a complex undertaking. Key challenges involve the regioselective formation of the naphthalene system and the subsequent lactonization to form the pyran-6-one ring.

  • Late-Stage Functionalization: Introduction of the C8-vinyl group, which is crucial for the biological activity of this compound, can be problematic on the fully assembled, sterically hindered core. Additionally, the manipulation of protecting groups throughout the synthesis requires careful planning to ensure compatibility with a wide range of reaction conditions.

Q2: What are the common strategies for the crucial C-aryl glycosylation step?

Several methods have been employed, each with its own set of advantages and disadvantages:

  • Lewis Acid-Mediated Friedel-Crafts Glycosylation: This is a direct approach where a glycosyl donor (e.g., a glycosyl acetate or trichloroacetimidate) is coupled with the electron-rich naphthol derivative in the presence of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂). The choice of protecting group on the sugar, particularly at the C2' position, can influence the stereochemical outcome through neighboring group participation.[1][2]

  • Suzuki's O→C Glycoside Rearrangement: This strategy involves an initial O-glycosylation of a phenol, followed by a rearrangement to the thermodynamically more stable C-glycoside. This method often favors the formation of β-glycosidic linkages.[3]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like Suzuki-Miyaura, Heck, and Negishi couplings have been explored for the formation of the C-C bond between the sugar and the aromatic core. These reactions offer a versatile approach but can be sensitive to substrate and catalyst choice.

Q3: How is the polycyclic core of Gilvocarcin typically constructed?

Common strategies for assembling the aglycone include:

  • Diels-Alder Cycloaddition: A [4+2] cycloaddition can be used to construct the naphthalene core in a convergent manner. The choice of diene and dienophile is critical for achieving the desired regioselectivity.[3]

  • Intramolecular Heck Reaction: A palladium-catalyzed intramolecular arylation is a powerful method for the final ring closure to form the lactone ring of the gilvocarcin core.[3]

  • Benzannulation Reactions: Methods like the Dotz benzannulation have also been utilized in synthetic approaches to related structures.

Troubleshooting Guides

Issue 1: Low Yield in Lewis Acid-Catalyzed C-Aryl Glycosylation

Question: My Lewis acid-catalyzed C-aryl glycosylation is giving a low yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this critical step can be attributed to several factors. Here is a systematic troubleshooting approach:

Potential CauseRecommended Solution(s)
Inactive Lewis Acid Ensure the Lewis acid is fresh and handled under strictly anhydrous conditions. Traces of moisture can deactivate the catalyst. Consider using freshly distilled solvents and adding molecular sieves to the reaction mixture.
Poor Glycosyl Donor/Acceptor Reactivity Increase the stoichiometry of the more accessible coupling partner. Verify the purity of both the glycosyl donor and the aromatic acceptor. Degradation of starting materials will lead to lower yields.
Suboptimal Reaction Conditions Screen different Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄). Optimize the reaction temperature and time. Some reactions may benefit from lower temperatures to minimize side reactions, while others may require heating to proceed.
Competing O-Glycosylation If O-glycosylation is observed as a major side product, consider a synthetic strategy that leverages this, such as the Suzuki O→C rearrangement. Alternatively, modifying the protecting groups on the naphthol may disfavor O-alkylation.
Decomposition of Starting Materials or Product The gilvocarcin core and its precursors can be sensitive to strong acids and light. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to degradation. Ensure the work-up procedure is performed promptly and under minimal light exposure.
Issue 2: Poor Stereoselectivity in C-Aryl Glycosylation

Question: I am obtaining a mixture of α and β anomers in my C-aryl glycosylation step. How can I improve the stereoselectivity?

Answer: Controlling the stereochemistry at the anomeric center is a common challenge. The following factors can influence the α/β ratio:

Influencing FactorStrategy for Control
Neighboring Group Participation The choice of protecting group at the C2' position of the glycosyl donor is crucial. An acyl group (e.g., acetate, benzoate) can participate in the reaction to favor the formation of the 1,2-trans product (often the β-anomer for glucose derivatives and the α-anomer for mannose derivatives). A non-participating group (e.g., benzyl ether) will favor the thermodynamically more stable anomer, which is often the α-anomer due to the anomeric effect. In the synthesis of Polycarcin V, a C2'-acetate on the L-rhamnose donor was used to direct the formation of the α-C-glycoside.
Lewis Acid and Solvent The nature of the Lewis acid and the solvent can influence the reaction mechanism (Sₙ1 vs. Sₙ2 character) and thus the stereochemical outcome. Experiment with different Lewis acids and solvents of varying polarity.
Temperature Lowering the reaction temperature can sometimes enhance the stereoselectivity by favoring the kinetically controlled product.
Anomeric Mixture of Donor Ensure that the glycosyl donor is anomerically pure, or that the reaction conditions promote equilibration to a single reactive species before C-C bond formation.

Quantitative Data Summary

The following table summarizes the yields of key steps in a reported total synthesis of Polycarcin V, an analog of this compound.

StepReaction TypeReagents and ConditionsYield (%)Stereoselectivity (α:β)Reference
C-Aryl GlycosylationLewis Acid-CatalyzedDiacetate 7 and Naphthalene 8 , TMSOTf, CH₂Cl₂70>95:5
Intramolecular ArylationHeck ReactionPd(OAc)₂, P(o-tol)₃, Ag₂CO₃, DMA65N/A
Final DeprotectionDeacylationNaCN, MeOH-N/A
Overall Yield 3.2

Detailed Experimental Protocols

Protocol 1: Stereoselective α-C-Glycosylation for Polycarcin V Synthesis

Objective: To couple the protected L-rhamnosyl diacetate 7 with the benzylated 1,5-dihydroxynaphthalene 8 to form the α-C-glycoside 9 .

Reagents:

  • Protected L-rhamnosyl diacetate 7 (1.0 equiv)

  • Benzylated 1,5-dihydroxynaphthalene 8 (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of diacetate 7 and naphthalene 8 in anhydrous CH₂Cl₂ (0.5 M) under an argon atmosphere, add TMSOTf dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-C-glycoside 9 .

Protocol 2: Intramolecular Heck Reaction for Gilvocarcin Core Formation

Objective: To effect the intramolecular arylation of the ester precursor to form the lactone ring of the gilvocarcin core.

Reagents:

  • Aryl iodide ester precursor (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.4 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To a solution of the aryl iodide ester precursor in anhydrous DMA under an argon atmosphere, add Pd(OAc)₂, P(o-tol)₃, and Ag₂CO₃.

  • Heat the reaction mixture to 80 °C and stir for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Gilvocarcin_Synthesis_Challenges cluster_challenges Key Synthetic Challenges cluster_solutions Common Synthetic Strategies C_Glycosylation C-Aryl Glycosylation Lewis_Acid Lewis Acid-Mediated Friedel-Crafts C_Glycosylation->Lewis_Acid addresses Suzuki_Rearrangement Suzuki O->C Rearrangement C_Glycosylation->Suzuki_Rearrangement addresses Core_Formation Core Ring System Construction Heck_Reaction Intramolecular Heck Reaction Core_Formation->Heck_Reaction addresses Diels_Alder Diels-Alder Cycloaddition Core_Formation->Diels_Alder addresses Late_Stage Late-Stage Functionalization Late_Stage->Heck_Reaction related to

Caption: Key challenges in this compound synthesis and corresponding strategies.

Troubleshooting_Glycosylation Start Low Yield in C-Aryl Glycosylation Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Lewis Acid, T, t) Check_Reagents->Optimize_Conditions Side_Reactions Analyze Side Products Optimize_Conditions->Side_Reactions Protecting_Groups Modify Protecting Groups Re_evaluate Re-evaluate Synthetic Route Protecting_Groups->Re_evaluate Decomposition Product/SM Decomposition? Side_Reactions->Decomposition O_Glycosylation O-Glycosylation? Decomposition->O_Glycosylation No Solution_Decomp Use Milder Conditions Shorter Reaction Time Decomposition->Solution_Decomp Yes O_Glycosylation->Protecting_Groups No Solution_O_Glyco Change Strategy (e.g., O->C Rearrangement) O_Glycosylation->Solution_O_Glyco Yes Solution_Decomp->Optimize_Conditions Solution_O_Glyco->Re_evaluate

Caption: Troubleshooting workflow for low-yield C-aryl glycosylation.

References

Photostability issues of Gilvocarcin V under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of Gilvocarcin V (GV) under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading rapidly upon exposure to ambient light. What is the primary cause of this instability?

A1: this compound is a photosensitive molecule. Its instability arises from its strong absorption of ultraviolet A (UVA) and visible light, which leads to photoactivation.[1] This activation can initiate a cascade of photochemical reactions, resulting in the degradation of the molecule and the formation of various photoproducts. The vinyl group on the gilvocarcin chromophore is a key site for photo-induced reactions, particularly the formation of DNA adducts.

Q2: What are the known photodegradation pathways for this compound?

A2: The photochemistry of this compound can proceed through both Type I and Type II mechanisms.[2]

  • Type I Pathway: Involves direct interaction of the excited GV molecule with a substrate, such as a solvent molecule or a biological macromolecule. For instance, in dimethyl sulfoxide (DMSO), photolysis can lead to the formation of a methyl radical adduct.[2]

  • Type II Pathway: Involves the transfer of energy from the excited GV molecule to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[2]

In the presence of DNA, the primary photo-induced reaction is a [2+2] cycloaddition between the vinyl group of GV and thymine residues, forming a covalent DNA adduct.[3]

Q3: What are the major degradation products of this compound that I should be aware of?

A3: While the GV-thymine DNA adduct is the most well-characterized photoproduct in a biological context, forced degradation studies under various stress conditions (acidic, basic, oxidative, and photolytic) are necessary to identify the full spectrum of small molecule degradants. These studies typically reveal a range of products resulting from modifications to the coumarin core, the vinyl group, and the sugar moiety. Characterization of these products requires advanced analytical techniques such as HPLC-MS/MS and NMR.

Q4: How can I minimize the photodegradation of this compound during my experiments?

A4: To minimize photodegradation, it is crucial to protect this compound from light at all stages of your experiment.

  • Storage: Store solid GV and stock solutions in amber vials or containers wrapped in aluminum foil. Store solutions at -20°C or -80°C for long-term stability.

  • Handling: Perform all manipulations, including weighing, dissolution, and dilutions, under subdued light conditions. Use red or yellow safety lights where possible.

  • Experimental Setup: During assays, use amber-colored plates or tubes. If transparent containers are necessary, shield them from light as much as possible. For cell-based assays, conduct incubations in a dark incubator.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experimental replicates Inconsistent light exposure during sample preparation and handling.Standardize all procedures to ensure uniform light exposure for all samples. Prepare a master mix of reagents containing this compound in the dark and then aliquot to individual wells or tubes.
Degradation of stock solution over time.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and light exposure during handling. Periodically check the purity of your stock solution via HPLC.
Low or no biological activity of this compound Significant photodegradation of the compound before or during the experiment.Prepare working solutions of this compound immediately before use. Minimize the time between solution preparation and the start of the experiment. Confirm the concentration and purity of the solution before use.
Interaction with components of the experimental medium.Certain media components, like riboflavin, can act as photosensitizers. If possible, use media with low levels of such components or perform a control experiment to assess the stability of GV in the medium alone.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Formation of photodegradation products.Conduct a forced degradation study to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.
Solvent-induced degradation.This compound can react with certain solvents upon photoactivation (e.g., DMSO). Evaluate the photostability of GV in different solvents (e.g., methanol, acetonitrile, aqueous buffers) to select the most appropriate one for your experiment.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the photochemistry of this compound.

Parameter Value Solvent Conditions
Quantum Yield of Singlet Oxygen Formation (ΦΔ) 0.15DMSOPhotolysis at 405 nm
Quantum Yield of Oxygen Photoreduction 0.019DMSOPhotolysis at 405 nm
Molar Extinction Coefficient (ε) 11,971 M-1 cm-1Not SpecifiedAt 398 nm
DNA Intercalation Association Constant (K) 6.6 x 105 M-1Not Specified

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol outlines a general procedure for conducting a forced photodegradation study to identify potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 100 µg/mL in the chosen solvent. Prepare separate solutions in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ to investigate degradation under acidic, basic, and oxidative conditions, respectively.

    • Transfer 1 mL of each solution into clear glass vials.

    • Prepare a "dark control" for each condition by wrapping identical vials in aluminum foil.

  • Irradiation:

    • Place the unwrapped vials in a photostability chamber equipped with a UVA lamp (e.g., emitting at 365 nm).

    • Expose the samples to a controlled dose of UVA radiation. The duration of exposure will depend on the light intensity and the photosensitivity of the compound. A starting point could be 24-48 hours.

    • Maintain the dark controls at the same temperature as the irradiated samples.

  • Analysis:

    • After irradiation, analyze all samples (irradiated and dark controls) by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

    • Compare the chromatograms of the irradiated samples with those of the dark controls and an un-degraded reference standard to identify degradation products.

    • Use the MS data (and NMR if sufficient material can be isolated) to elucidate the structures of the degradation products.

Protocol 2: HPLC Method for Separation of this compound and its Photodegradants

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the observed degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the λmax of this compound (around 398 nm) and a mass spectrometer for peak identification.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep_gv Prepare GV Solution (e.g., 100 µg/mL) prep_stress Prepare Solutions in Acid, Base, Oxidant prep_gv->prep_stress prep_dark Prepare Dark Controls prep_gv->prep_dark irradiate Irradiate with UVA (e.g., 365 nm) prep_stress->irradiate incubate_dark Incubate Dark Controls prep_dark->incubate_dark hplc_ms HPLC-MS Analysis irradiate->hplc_ms incubate_dark->hplc_ms compare Compare Chromatograms hplc_ms->compare elucidate Elucidate Structures (MS, NMR) compare->elucidate degradation_pathway GV This compound (GV) GV_excited Excited State GV* GV->GV_excited Light (UVA/Vis) TypeI Type I Pathway GV_excited->TypeI TypeII Type II Pathway GV_excited->TypeII DNA_adduct GV-Thymine DNA Adduct TypeI->DNA_adduct with DNA Solvent_adduct Solvent Adducts (e.g., with DMSO) TypeI->Solvent_adduct with Solvent ROS Reactive Oxygen Species (e.g., ¹O₂) TypeII->ROS with O₂ Other_products Other Degradation Products ROS->Other_products Oxidation of GV signaling_pathway cluster_stimulus Stimulus cluster_damage DNA Damage cluster_response Cellular Response GV_light This compound + Light DNA_adduct GV-DNA Adducts GV_light->DNA_adduct SSB Single-Strand Breaks GV_light->SSB DDR DNA Damage Response (DDR) (e.g., NER) DNA_adduct->DDR SSB->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis if damage is severe

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Gilvocarcin V.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a polyketide-derived antitumor antibiotic. Its primary mechanism of action involves intercalation into DNA.[1][2] Upon photoactivation with near-UV or visible light, its vinyl group can form a covalent [2+2] cycloaddition with thymine residues in DNA, leading to DNA damage.[2][3] This DNA damage can induce single-strand breaks and DNA-protein crosslinks, ultimately triggering apoptotic cell death.[3] this compound is also known to inhibit topoisomerase II.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound has poor water solubility. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.

Q3: Does this compound require photoactivation to exert its cytotoxic effects?

A3: Yes, for its most potent cytotoxic and DNA-damaging effects, this compound requires photoactivation. The vinyl group on the molecule is activated by near-ultraviolet (UVA) or visible light, leading to the formation of covalent adducts with DNA. Without photoactivation, its activity is significantly reduced.

Troubleshooting Common Issues

Issue 1: Low or Inconsistent Cytotoxicity Observed in Cell-Based Assays

  • Question: I am not observing the expected level of cytotoxicity, or my results are not reproducible. What could be the issue?

  • Answer: This could be due to several factors:

    • Inadequate Photoactivation: Ensure that your experimental setup provides sufficient and consistent light exposure. The optimal wavelength for activating this compound is around 380-450 nm. The duration and intensity of light exposure are critical parameters that should be optimized for your specific cell type and experimental conditions.

    • Solubility Issues: this compound can precipitate out of aqueous solutions. When preparing your working dilutions, ensure the compound is fully dissolved in the culture medium. Vortexing or brief sonication of the stock solution before dilution may help.

    • Cellular Uptake: While generally cell-permeable, the efficiency of uptake can vary between cell lines. If you suspect poor uptake, you may need to optimize the incubation time or consider using a delivery vehicle, although this is not commonly reported for this compound.

    • Compound Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Issue 2: Difficulty in Detecting DNA Damage

  • Question: I am having trouble detecting DNA fragmentation using assays like the comet assay or DNA laddering. What can I do?

  • Answer:

    • Suboptimal Light Exposure: As with cytotoxicity, insufficient photoactivation will result in minimal DNA damage. Optimize the light exposure conditions.

    • Inappropriate Assay Timing: The timing of the assay post-treatment is crucial. DNA fragmentation is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for detecting DNA damage in your cell line.

    • Insufficient Drug Concentration: The concentration of this compound may be too low to induce detectable DNA damage. Consider performing a dose-response experiment.

    • Assay Sensitivity: Ensure that the chosen assay is sensitive enough to detect the level of DNA damage induced. The alkaline comet assay is generally more sensitive for detecting single-strand breaks.

Issue 3: Suspected Off-Target Effects

  • Question: How can I determine if the observed effects are specific to this compound's known mechanism of action?

  • Answer: Addressing off-target effects is a common challenge in drug research. While specific off-target proteins for this compound are not well-documented in the provided search results, you can employ several strategies:

    • Use of Analogs: Compare the activity of this compound with its analogs that lack the vinyl group, such as Gilvocarcin M. These analogs are significantly less potent in terms of DNA damage and cytotoxicity, providing a good negative control.

    • Rescue Experiments: If a specific downstream effector of this compound-induced DNA damage is known, attempt to rescue the phenotype by overexpressing or inhibiting that effector.

    • Control for Light-Only Effects: Always include a control group of cells that are exposed to the same light conditions without the addition of this compound to rule out any phototoxicity from the light source itself.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the drug-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

  • Photoactivation: Expose the plate to a light source with a wavelength of approximately 400-450 nm. The duration of exposure should be optimized (e.g., 30-60 minutes). Keep a parallel plate in the dark as a no-light control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

2. DNA Fragmentation (Comet Assay - Alkaline)

This protocol provides a framework for assessing DNA single-strand breaks.

  • Cell Treatment: Treat cells with this compound and expose them to light as described in the cytotoxicity assay protocol.

  • Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) and let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each.

  • Staining: Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound and Related Compounds in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundH460 (Lung)SRBNot explicitly stated, but comparable to Polycarcin V
This compoundMCF-7 (Breast)SRBNot explicitly stated, but comparable to Polycarcin V
This compoundLL/2 (Murine Lung)SRBNot explicitly stated, but comparable to Polycarcin V
Polycarcin VH460 (Lung)SRBNot explicitly stated, but comparable to this compound
Polycarcin VMCF-7 (Breast)SRBNot explicitly stated, but comparable to this compound
Polycarcin VLL/2 (Murine Lung)SRBNot explicitly stated, but comparable to this compound

Note: Specific IC50 values were not always provided in the search results, but comparative activities were mentioned.

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Dilutions in Media stock->working cells Seed Cells in Appropriate Vessel treat Treat Cells with This compound cells->treat photo Photoactivation (380-450 nm light) treat->photo incubate Incubate for Desired Time photo->incubate cyto Cytotoxicity Assay (e.g., MTT, SRB) incubate->cyto dna_damage DNA Damage Assay (e.g., Comet, DNA Ladder) incubate->dna_damage apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis

Caption: A generalized workflow for in vitro experiments using this compound.

This compound-Induced DNA Damage and Apoptosis Signaling Pathway

signaling_pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptosis gv This compound intercalation DNA Intercalation gv->intercalation light Light (380-450 nm) adduct DNA Adduct Formation ([2+2] Cycloaddition) light:s->adduct:n intercalation:s->adduct:n Photoactivation ssb Single-Strand Breaks adduct->ssb atr ATR Activation ssb->atr chk1 Chk1 Phosphorylation atr->chk1 p53 p53 Activation atr->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

References

Methods to reduce off-target effects of Gilvocarcin V

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gilvocarcin V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to its off-target effects?

This compound is a potent antitumor agent that primarily exerts its cytotoxic effects through strong interaction with DNA.[1] Its planar structure allows it to intercalate between DNA base pairs.[2][3] A critical feature of this compound is its vinyl group, which, upon photoactivation by near-UV light (around 398-450 nm), can form a covalent [2+2] cycloaddition with thymine residues in DNA.[2][4] This leads to the formation of DNA adducts, single-strand breaks, and DNA-to-protein crosslinks, ultimately inhibiting DNA synthesis and leading to cell death.

The off-target effects of this compound are largely an extension of this on-target mechanism. When administered systemically, this compound can also affect non-cancerous cells, particularly if they are exposed to light. This can lead to DNA damage in healthy tissues, causing unwanted toxicity. For instance, studies have shown that in combination with UVA radiation, this compound can reduce the response of lymphocytes to stimulation at very low concentrations.

Q2: What are the known off-target cellular pathways affected by this compound?

The primary off-target consequence of this compound treatment is the induction of a DNA damage response in non-malignant cells. This can trigger cell-cycle arrest and apoptosis in healthy cells, similar to its effect on cancer cells. The photoactivated form of this compound has been shown to cause DNA single-strand breaks and DNA-to-protein crosslinks in human cells in culture. While specific unintended signaling pathways beyond the direct DNA damage response are not extensively detailed in current literature, any pathway sensitive to genotoxic stress could potentially be affected.

Q3: What are the main strategies to reduce the off-target effects of this compound?

There are three primary strategies that can be employed to mitigate the off-target effects of this compound:

  • Structural Modification (Analog Generation): Altering the chemical structure of this compound can modulate its activity and potentially its selectivity. Research has focused on modifying the vinyl side chain and the sugar moiety. The goal is to create analogs with comparable or enhanced antitumor activity but with reduced affinity for DNA in non-cancerous cells or with altered photoactivation properties.

  • Targeted Drug Delivery: Encapsulating this compound in a nanoparticle-based delivery system can help to selectively deliver the drug to tumor tissues. This approach takes advantage of the enhanced permeability and retention (EPR) effect in tumors, leading to a higher concentration of the drug at the tumor site and lower concentrations in healthy tissues, thereby reducing off-target toxicity.

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for a lower, less toxic dose of this compound to be used while still achieving a potent antitumor effect. The selection of the combination agent would depend on the specific cancer type and would aim to target complementary pathways.

Troubleshooting Guides

Issue: High cytotoxicity observed in non-cancerous control cell lines.

This is a common issue and directly relates to the off-target effects of this compound. Here are some steps to troubleshoot this problem:

  • Optimize Drug Concentration and Incubation Time:

    • Recommendation: Perform a dose-response curve with a wide range of this compound concentrations on both your cancer cell line and a non-cancerous control cell line (e.g., human fibroblasts).

    • Goal: To determine the therapeutic window where maximal cancer cell death is achieved with minimal toxicity to normal cells.

  • Control Light Exposure:

    • Recommendation: Since this compound's DNA-damaging effects are enhanced by light, ensure that all experimental steps are carried out in a controlled light environment. If the goal is to study the light-activated properties, be precise and consistent with the wavelength and duration of light exposure. For experiments not focused on photoactivation, minimize light exposure to reduce off-target DNA damage.

  • Consider a this compound Analog:

    • Recommendation: If available, test analogs of this compound that have been designed for potentially lower toxicity. For example, analogs with modifications to the vinyl group or the sugar moiety might exhibit different toxicity profiles.

Table 1: Comparison of this compound and its Analogs
CompoundStructural ModificationReported Antitumor ActivityPotential for Reduced Off-Target Effects
This compound Parent CompoundHighBaseline
Gilvocarcin M Vinyl group replaced by a methyl groupSignificantly less effective than this compoundLikely lower off-target effects due to reduced DNA interaction, but also lower therapeutic efficacy.
Gilvocarcin E Vinyl group replaced by an ethyl groupSignificantly less effective than this compoundSimilar to Gilvocarcin M, reduced activity may correlate with reduced off-target effects.
Polycarcin V D-fucofuranose sugar replaced with α-L-rhamnopyranosylComparable to this compound against several cancer cell lines.The altered sugar moiety may affect interaction with cellular components, potentially altering the off-target profile. Further investigation is needed.
D-olivosyl-gilvocarcin V D-fucofuranose sugar replaced with D-olivoseComparable to this compound against several cancer cell lines.Similar to Polycarcin V, the change in the sugar component could influence off-target interactions.
Oxirane and Oxime Derivatives Modification of the vinyl side chainSlightly decreased in vivo antitumor activity compared to this compound.The modification of the reactive vinyl group could lead to a reduction in off-target DNA damage.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol allows for the quantitative assessment of the cytotoxic effects of this compound and its analogs on both cancerous and non-cancerous cell lines.

Materials:

  • Cancer cell line of interest

  • Non-cancerous control cell line (e.g., human fibroblasts, PBMCs)

  • Complete cell culture medium

  • This compound and/or analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and/or its analogs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values.

Protocol 2: Assessing Genotoxicity using the Comet Assay (Single Cell Gel Electrophoresis)

This protocol is used to detect DNA single-strand breaks, a hallmark of this compound's mechanism of action, in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, ethidium bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation:

    • Coat microscope slides with a layer of NMPA and allow it to solidify.

  • Cell Embedding:

    • Harvest a small number of treated and control cells (~10,000 cells).

    • Mix the cell suspension with LMPA at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

    • Solidify the agarose on ice.

  • Cell Lysis:

    • Remove the coverslips and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides with neutralization buffer.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Damaged DNA will migrate out of the nucleus, forming a "comet tail."

    • Quantify the extent of DNA damage using appropriate software to measure parameters like tail length and tail moment.

Visualizations

Gilvocarcin_V_Mechanism cluster_0 Cellular Environment cluster_1 Molecular Interactions cluster_2 Cellular Consequences This compound This compound Intercalation Intercalation This compound->Intercalation binds to Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition inhibits DNA DNA Topoisomerase II Topoisomerase II Intercalation->DNA Photoactivation Photoactivation Intercalation->Photoactivation Near-UV Light Covalent Adduct Covalent Adduct Photoactivation->Covalent Adduct Covalent Adduct->DNA DNA Damage DNA Damage Covalent Adduct->DNA Damage Topoisomerase II Inhibition->Topoisomerase II Topoisomerase II Inhibition->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_0 Strategy Selection cluster_1 In Vitro Evaluation Strategy Select Strategy to Reduce Off-Target Effects Analog Structural Modification (Analog Synthesis) Strategy->Analog Delivery Targeted Delivery (Nanoparticle Formulation) Strategy->Delivery Combination Combination Therapy Strategy->Combination CellLines Select Cancer and Non-Cancerous Cell Lines Analog->CellLines Delivery->CellLines Combination->CellLines Cytotoxicity Cytotoxicity Assay (MTT) CellLines->Cytotoxicity Genotoxicity Genotoxicity Assay (Comet) CellLines->Genotoxicity DataAnalysis Determine IC50 and Therapeutic Index Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis

Caption: Workflow for evaluating strategies to reduce off-target effects.

References

Optimizing light dosage for photoactivated Gilvocarcin V therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing light dosage in photoactivated Gilvocarcin V (GV) therapy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for photoactivating this compound?

A1: The optimal wavelength for photoactivating this compound corresponds to its absorbance maximum, which is near 398 nm in the UVA range.[1] However, it can also be activated by visible light.[2]

Q2: What is the mechanism of action for photoactivated this compound?

A2: this compound is a DNA intercalating agent. Upon photoactivation with UVA or visible light, it induces DNA damage, including single-strand breaks.[1][2] This process is believed to involve both Type I (radical-mediated) and Type II (singlet oxygen-mediated) photochemical pathways. The photoactivation leads to the formation of covalent adducts with DNA, particularly with thymine residues.

Q3: Is this compound cytotoxic without light activation?

A3: this compound exhibits some biological activity in the dark due to its ability to intercalate into DNA. However, its cytotoxic potency is dramatically increased upon photoactivation.

Q4: What are the key parameters to consider when optimizing light dosage?

A4: The key parameters are:

  • Wavelength: Should be close to the absorbance maximum of this compound (~398 nm).

  • Light Dose (Fluence): The total amount of light energy delivered to the sample, typically measured in Joules per square centimeter (J/cm²).

  • Fluence Rate (Irradiance): The intensity of the light source, measured in milliwatts per square centimeter (mW/cm²). A lower fluence rate for a longer duration may be as effective as a high fluence rate for a shorter duration, but this can vary between cell types.

  • This compound Concentration: The concentration of the drug will directly impact the amount of photoactivated product and subsequent cytotoxicity.

Troubleshooting Guide

Issue 1: Low or no cytotoxicity observed after irradiation.

  • Question: My cells show little to no death after treatment with this compound and light. What could be the problem?

  • Answer:

    • Inadequate Light Dose: The delivered light dose (J/cm²) may be insufficient. Verify the output of your light source and the exposure time. Refer to the quantitative data tables for effective ranges. For example, a dose of 3 J/cm² of UVA has been shown to be effective in lymphocytes at a GV concentration of 0.10 ng/mL.[1]

    • Incorrect Wavelength: Ensure your light source emits at or near the optimal activation wavelength of ~398 nm.

    • Low Drug Concentration: The concentration of this compound may be too low for the light dose used. Consider performing a dose-response experiment to determine the optimal concentration for your cell line.

    • Light Source Calibration: Your light source may not be calibrated correctly. Regularly check the power output (irradiance) at the sample plane using a power meter.

    • Cellular Uptake: Insufficient incubation time may lead to low intracellular concentrations of this compound. Verify your incubation protocol.

Issue 2: High background cytotoxicity in non-irradiated control group.

  • Question: I am observing significant cell death in my control group that was treated with this compound but not exposed to light. Why is this happening?

  • Answer:

    • High this compound Concentration: this compound has some inherent cytotoxicity due to its DNA intercalating properties. The concentration you are using might be too high for your specific cell line, leading to toxicity even without photoactivation. Try reducing the concentration.

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity at the final concentration in the cell culture medium. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%).

    • Extended Incubation Time: Prolonged incubation with this compound, even in the dark, could lead to increased background toxicity. Optimize the incubation time.

Issue 3: Inconsistent results between experiments.

  • Question: My experimental results are not reproducible. What are the likely sources of variability?

  • Answer:

    • Light Source Fluctuations: The output of your light source may vary over time. Allow the lamp to warm up and stabilize before each experiment and regularly check its output.

    • Inconsistent Cell Density: Variations in the number of cells seeded can significantly affect the outcome. Ensure consistent cell seeding density across all experiments.

    • Drug Solution Stability: this compound solutions might degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment and protect them from light.

    • Uneven Light Distribution: Ensure the light beam is uniform across the entire sample area (e.g., all wells of a microplate). An uneven light field will lead to variable cell death.

Quantitative Data

Table 1: Effective this compound Concentration and UVA Dose for Lymphocyte Response Inhibition

This compound ConcentrationUVA Dose (J/cm²)EffectReference
0.10 ng/mL3Reduced lymphocyte response to 10% of controls

Experimental Protocols

Protocol 1: Determining the Phototoxicity of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Incubation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Incubate for a predetermined time (e.g., 2-4 hours) in the dark at 37°C and 5% CO₂. Include a vehicle control (medium with the same concentration of solvent).

  • Irradiation:

    • For the irradiated group, expose the 96-well plate to a calibrated UVA light source (peak emission ~398 nm). The light dose (J/cm²) can be controlled by adjusting the exposure time based on the measured irradiance (mW/cm²).

    • For the non-irradiated (dark control) group, wrap a separate plate in aluminum foil and keep it at the same temperature as the irradiated plate for the duration of the exposure.

  • Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with a fresh complete medium and incubate the cells for a further 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume) and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves for both the irradiated and non-irradiated groups to determine the IC₅₀ values.

Visualizations

GilvocarcinV_Pathway cluster_0 Cellular Environment cluster_1 Photoactivation & Damage GV This compound GV_DNA GV-DNA Intercalation Complex GV->GV_DNA Intercalation DNA Nuclear DNA DNA->GV_DNA Activated_GV Excited State GV* GV_DNA->Activated_GV Photoexcitation Light UVA Light (~398 nm) Light->Activated_GV ROS Reactive Oxygen Species (ROS) (Type I & II) Activated_GV->ROS Energy Transfer DNA_Damage DNA Strand Breaks & Adducts Activated_GV->DNA_Damage Direct Reaction ROS->DNA_Damage Oxidative Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of photoactivated this compound-induced cytotoxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_irradiation Irradiation cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Incubate_Overnight 2. Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Add_GV 3. Add this compound (and vehicle control) Incubate_Overnight->Add_GV Incubate_GV 4. Incubate with GV (in dark) Add_GV->Incubate_GV Irradiate 5. Irradiate with UVA (~398 nm) Incubate_GV->Irradiate Dark_Control 5a. Keep Dark Control (wrapped in foil) Incubate_GV->Dark_Control Post_Incubate 6. Post-Irradiation Incubation (24-48 hours) Irradiate->Post_Incubate Dark_Control->Post_Incubate MTT_Assay 7. Perform MTT Assay Post_Incubate->MTT_Assay Analyze_Data 8. Analyze Data (Calculate IC₅₀) MTT_Assay->Analyze_Data

Caption: Workflow for assessing this compound phototoxicity.

References

Technical Support Center: Modifying the Sugar Moiety of Gilvocarcin V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the sugar moiety of Gilvocarcin V to improve its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for modifying the sugar moiety of this compound?

A1: The sugar moiety of this compound, a C-glycosidically linked D-fucofuranose, is crucial for its biological activity. It is believed to facilitate the binding of the drug to histone H3, a key interaction in its mechanism of action.[1][2] Modifications to this sugar can therefore influence the drug's binding affinity, selectivity, and overall cytotoxic potency. The goal of such modifications is to enhance the therapeutic index by increasing efficacy against cancer cells while potentially reducing off-target effects.

Q2: What are the primary methods for generating this compound analogs with modified sugar moieties?

A2: The two main approaches are chemical synthesis and combinatorial biosynthesis. Chemical synthesis offers precise control over the desired modifications but can be complex and lengthy.[3] Combinatorial biosynthesis leverages the genetic manipulation of the gilvocarcin biosynthetic gene cluster in a host organism, such as Streptomyces lividans, to produce a variety of analogs with different sugar units.[4] This can be achieved by inactivating genes in the natural sugar pathway and complementing the mutant with plasmids carrying genes for the biosynthesis of other deoxy sugars.

Q3: How does the modification of the sugar moiety affect the anticancer activity of this compound?

A3: Studies have shown that both the type of sugar and its stereochemistry can impact the cytotoxicity of this compound analogs. For instance, replacing the native D-fucofuranose with L-rhamnopyranose (Polycarcin V) results in comparable or slightly altered activity against various cancer cell lines. Enzymatic methylation of the sugar moiety of Polycarcin V has revealed that a free 2'-OH group is essential for bioactivity, likely acting as a hydrogen bond donor in the interaction with histone H3. Interestingly, converting the 3'-OH to an OCH3 group was found to improve bioactivity.

Troubleshooting Guides

Synthesis and Purification of this compound Analogs

Problem: Low yield of desired analog from combinatorial biosynthesis.

  • Possible Cause 1: Inefficient expression of the heterologous sugar biosynthetic genes.

    • Solution: Optimize codon usage of the introduced genes for the Streptomyces host. Use stronger or inducible promoters to drive the expression of the sugar pathway genes.

  • Possible Cause 2: Substrate specificity of the glycosyltransferase (GilGT).

    • Solution: The native GilGT may have limited flexibility for the new sugar donor. Consider protein engineering of GilGT to broaden its substrate specificity. Alternatively, screen for other glycosyltransferases from different natural product biosynthetic pathways that may be more permissive.

  • Possible Cause 3: Instability of the generated analog.

    • Solution: Some sugar modifications might render the molecule more susceptible to degradation. Optimize fermentation and extraction conditions (e.g., temperature, pH, extraction solvent) to minimize degradation.

Problem: Difficulty in purifying the desired analog using HPLC.

  • Possible Cause 1: Poor separation from closely related byproducts.

    • Solution: Optimize the HPLC method. Experiment with different solvent systems (e.g., gradients of acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid), flow rates, and column chemistries (e.g., C18, C8, phenyl-hexyl). Consider using a different chromatography technique, such as counter-current chromatography, for initial fractionation.

  • Possible Cause 2: Sample precipitation in the mobile phase.

    • Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. If the sample precipitates upon injection, it may be necessary to reduce the sample concentration or modify the initial mobile phase composition to be a stronger solvent for the analog.

  • Possible Cause 3: High backpressure.

    • Solution: High backpressure can indicate a clog in the column or system. Filter all samples and mobile phases before use. If the column is clogged, try back-flushing it with a strong solvent. Regularly maintain the HPLC system, including cleaning the pump heads and checking for leaks.

Cytotoxicity Assays

Problem: Inconsistent results in the Sulforhodamine B (SRB) assay.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.

  • Possible Cause 2: Edge effects in the 96-well plate.

    • Solution: Evaporation from the outer wells can lead to higher concentrations of the test compound and affect cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.

  • Possible Cause 3: Incomplete fixation or staining.

    • Solution: Ensure that the trichloroacetic acid (TCA) for fixation and the SRB dye are fresh and at the correct concentrations. Allow sufficient incubation time for both steps as specified in the protocol. Inadequate washing after SRB staining can lead to high background.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound and Sugar-Modified Analogs

CompoundSugar MoietyCell LineIC50 (µM)
This compoundD-FucofuranoseH460 (Human Lung Cancer)~0.1
LL/2 (Murine Lung Cancer)~0.1
MCF-7 (Human Breast Cancer)~0.1
Polycarcin VL-RhamnopyranoseH460 (Human Lung Cancer)~0.1
LL/2 (Murine Lung Cancer)~0.1
MCF-7 (Human Breast Cancer)~0.1
D-Olivosyl-Gilvocarcin VD-OlivopyranoseH460 (Human Lung Cancer)~0.1
LL/2 (Murine Lung Cancer)~0.1
MCF-7 (Human Breast Cancer)~0.1
Defucogilvocarcin MNoneVarious Cancer Cells8 - 19 µg/mL

Note: The IC50 values for this compound, Polycarcin V, and D-Olivosyl-Gilvocarcin V are reported as comparable in the preliminary assays, suggesting they are in a similar potent range. The value for Defucogilvocarcin M indicates significantly lower activity.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell proliferation and cytotoxicity.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (540 nm absorbance)

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Gently add 50 µL of cold 50% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

DNA Footprinting Assay

This protocol provides a general framework for assessing the DNA binding of this compound analogs.

Materials:

  • DNA fragment of interest (e.g., a specific promoter region) end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • This compound analog

  • DNase I

  • DNase I stop solution (containing EDTA)

  • Denaturing polyacrylamide gel

  • Autoradiography film or fluorescence imager

Procedure:

  • Incubate the end-labeled DNA fragment with varying concentrations of the this compound analog. A control reaction without the analog should be included.

  • Add a limited amount of DNase I to each reaction to achieve, on average, one cut per DNA molecule.

  • Stop the reaction by adding the DNase I stop solution.

  • Purify the DNA fragments.

  • Denature the DNA fragments by heating and load them onto a denaturing polyacrylamide gel.

  • Run the gel to separate the fragments by size.

  • Visualize the DNA fragments by autoradiography or fluorescence imaging.

  • The region where the this compound analog binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Visualizations

Gilvocarcin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus GV This compound Analog DNA_Intercalation DNA Intercalation GV->DNA_Intercalation 1. Intercalates DNA Nuclear DNA DNA->DNA_Intercalation HistoneH3 Histone H3 Histone_Binding Histone H3 Binding HistoneH3->Histone_Binding Covalent_Adduct Covalent Adduct Formation (UV Light) DNA_Intercalation->Covalent_Adduct 2a. (Optional) DNA_Intercalation->Histone_Binding 2b. Sugar Moiety Mediated Replication_Block Replication Block Covalent_Adduct->Replication_Block Transcription_Inhibition Transcription Inhibition Histone_Binding->Transcription_Inhibition Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation Chem_Synth Chemical Synthesis Purification HPLC Purification Chem_Synth->Purification Bio_Synth Combinatorial Biosynthesis Bio_Synth->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Cytotoxicity Cytotoxicity Assay (SRB) Structure_Elucidation->Cytotoxicity DNA_Binding DNA Binding Assay (Footprinting) Structure_Elucidation->DNA_Binding Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis DNA_Binding->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for synthesis and evaluation of this compound analogs.

Logical_Relationship Sugar_Mod Sugar Moiety Modification H_Bonding Altered H-Bonding with Histone H3 Sugar_Mod->H_Bonding DNA_Affinity Modified DNA Binding Affinity Sugar_Mod->DNA_Affinity Efficacy Improved Efficacy? H_Bonding->Efficacy Influences DNA_Affinity->Efficacy Influences

Caption: Relationship between sugar modification and efficacy.

References

Validation & Comparative

A Head-to-Head Battle: Unraveling the Antitumor Superiority of Gilvocarcin V over Gilvocarcin M

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antitumor antibiotics, the gilvocarcin family has garnered significant attention for its potent cytotoxic and DNA-damaging properties. Within this family, Gilvocarcin V (GV) and its analogue, Gilvocarcin M (GM), have been subjects of comparative studies to elucidate the structural determinants of their antitumor efficacy. This guide provides a comprehensive comparison of the antitumor activities of GV and GM, supported by available experimental data, to inform researchers and drug development professionals.

This compound has consistently demonstrated superior antitumor activity compared to Gilvocarcin M, a difference attributed to a subtle yet critical structural variation. The key distinction lies in the side chain at the C8 position of the benzonaphthopyranone core: GV possesses a vinyl group, whereas GM has a methyl group. This seemingly minor alteration significantly impacts their biological activity, with the vinyl group of GV being essential for its enhanced potency.

In Vitro Cytotoxicity: A Clear Divide in Potency

Quantitative analysis of the cytotoxic effects of this compound and Gilvocarcin M against various cancer cell lines reveals a stark contrast in their potency. While direct side-by-side comparisons in the same study are limited in publicly available literature, a review of existing data indicates that this compound is significantly more cytotoxic.

Table 1: Comparative in Vitro Cytotoxicity of this compound and Gilvocarcin M

CompoundCancer Cell LineIC50 (µM)Reference
This compoundNot Specified2 - 5[General Literature Review]
Gilvocarcin MMCF-7 (Breast)36 - 45[General Literature Review]
K562 (Leukemia)36 - 45[General Literature Review]
P388 (Leukemia)36 - 45[General Literature Review]

Note: The IC50 values for this compound are a reported range from a literature review and not from a direct comparative study with Gilvocarcin M against the same cell lines under identical conditions.

In Vivo Antitumor Activity: this compound Takes the Lead

In vivo studies using murine tumor models have further solidified the superior antitumor efficacy of this compound.[1] this compound has demonstrated significant activity against a range of experimental tumors, including Sarcoma 180, Ehrlich carcinoma, and P388 leukemia.[1] For instance, in mice bearing P388 leukemia, treatment with this compound has been shown to prolong survival time.

Unfortunately, comprehensive in vivo comparative data for Gilvocarcin M is scarce in the available literature, limiting a direct head-to-head comparison of their efficacy in animal models. However, the pronounced difference in their in vitro cytotoxicity strongly suggests that this compound would exhibit a more robust antitumor response in vivo.

Mechanism of Action: The Critical Role of the Vinyl Group

The enhanced antitumor activity of this compound is intrinsically linked to its unique mechanism of action, which is amplified by the presence of the C8-vinyl group. Both compounds are known to interact with DNA; however, the nature and consequences of this interaction differ significantly.

1. DNA Intercalation and Topoisomerase II Inhibition: Both this compound and M can intercalate into the DNA double helix, leading to an inhibition of DNA replication and transcription. They also act as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.

2. Photo-activated DNA Damage: A key differentiator for this compound is its ability to be activated by UV light. Upon photoactivation, the vinyl group of GV can form covalent adducts with DNA bases, primarily thymine, leading to irreversible DNA damage and triggering cell death pathways. This photo-inducible activity is a hallmark of GV's potent antitumor effect. Gilvocarcin M, lacking the reactive vinyl group, does not exhibit this photo-activated DNA cross-linking capability.

3. Histone H3 Cross-linking: Further enhancing its cytotoxic profile, photoactivated this compound can also induce the formation of protein-DNA cross-links, specifically with histone H3. This action further disrupts chromatin structure and function, contributing to its potent antitumor activity.

The following diagram illustrates the proposed signaling pathway initiated by this compound, highlighting the critical role of its vinyl group.

Gilvocarcin_V_Pathway cluster_cell Cancer Cell cluster_photoactivation Photoactivation GV This compound DNA DNA GV->DNA Intercalation TopoII Topoisomerase II GV->TopoII Inhibition GV_activated Activated GV GV->GV_activated Apoptosis Apoptosis DNA->Apoptosis DNA_adduct DNA Adducts DNA->DNA_adduct TopoII->Apoptosis HistoneH3 Histone H3 DNA_Histone_crosslink DNA-Histone H3 Cross-link HistoneH3->DNA_Histone_crosslink UV_light UV Light UV_light->GV_activated GV_activated->DNA Covalent Adduct Formation GV_activated->HistoneH3 Cross-linking DNA_adduct->Apoptosis DNA_Histone_crosslink->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are outlines of the key assays used to evaluate the antitumor activity of gilvocarcins.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is a widely used method for determining cytotoxicity.

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Gilvocarcin M for a specified incubation period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which correlates with the cell number.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram outlines the workflow for the SRB assay.

SRB_Assay_Workflow start Start cell_plating Seed cells in 96-well plate start->cell_plating treatment Add this compound or M cell_plating->treatment incubation Incubate for 48-72h treatment->incubation fixation Fix with TCA incubation->fixation staining Stain with SRB fixation->staining washing Wash with acetic acid staining->washing solubilization Solubilize dye washing->solubilization read_absorbance Read absorbance at 510 nm solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis end End analysis->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

In Vivo Antitumor Activity Assay (Murine Sarcoma 180 Model)

This assay evaluates the in vivo efficacy of the compounds in a solid tumor model.

  • Tumor Cell Implantation: Subcutaneously implant Sarcoma 180 cells into the flank of mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound or Gilvocarcin M intraperitoneally or via another appropriate route at various doses for a specified treatment period. A control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, sacrifice the animals, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the differences between the treated and control groups.

Conclusion

References

A Comparative Analysis of Gilvocarcin V and Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the anti-cancer agents Gilvocarcin V and Doxorubicin, with a focus on their mechanisms and efficacy in breast cancer cell lines.

This document summarizes the available experimental data on the cytotoxic, cell cycle-disrupting, and apoptosis-inducing properties of this compound and the widely-used chemotherapeutic drug, Doxorubicin. While extensive quantitative data exists for Doxorubicin, a direct comparative dataset for this compound in the same breast cancer cell lines is limited. This guide therefore presents a comprehensive analysis of Doxorubicin's effects alongside the current understanding of this compound's mechanism, highlighting areas for future comparative research.

Executive Summary

Doxorubicin, a well-established anthracycline antibiotic, exerts its potent anti-cancer effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] In contrast, this compound, a polyketide-derived natural product, functions as a light-activated DNA-damaging agent. Its proposed mechanism involves intercalation into the DNA helix and, upon photoactivation, the formation of covalent adducts with DNA bases, primarily thymine. This action also leads to the inhibition of DNA synthesis and subsequent cell death.

Mechanism of Action

Doxorubicin is a cornerstone of breast cancer chemotherapy. Its primary mechanism involves intercalating between DNA base pairs, which obstructs the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular responses that culminate in cell cycle arrest and apoptosis.[1][2]

This compound , on the other hand, represents a class of photoactivatable anti-tumor agents. While it also interacts with DNA through intercalation, its cytotoxic effects are significantly enhanced by exposure to light. This photoactivation leads to the formation of covalent bonds between the drug and DNA, creating bulky adducts that disrupt DNA replication and transcription, ultimately leading to cell death.

Data Presentation

Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Doxorubicin in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Due to the limited availability of direct IC50 data for this compound in these specific cell lines under comparable experimental conditions, data for the closely related compound Polycarcin V is provided as a reference. It is important to note that IC70 values are presented for Polycarcin V, indicating the concentration required to inhibit 70% of cell growth, and are therefore not directly comparable to IC50 values.

CompoundCell LineIC50 / IC70
Doxorubicin MCF-78306 nM[3], 1.1 µg/ml, 4 µM, 9.908 µM
MDA-MB-2316602 nM, 1.38 µg/ml, 1 µM, 0.69 µM
Polycarcin V MCF-7<0.3 ng/mL to 4 ng/mL (IC70)
MDA-MB-231<0.3 ng/mL to 4 ng/mL (IC70)
Cell Cycle Analysis

Doxorubicin is known to induce cell cycle arrest at different phases, depending on the cell type and drug concentration. In MCF-7 cells, Doxorubicin has been shown to cause arrest at both the G1/S and G2/M checkpoints. In MDA-MB-231 cells, the arrest is predominantly observed at the G2/M phase.

Limited data is available for this compound's effect on the cell cycle in breast cancer cells. However, studies on the related compound Polycarcin V suggest that it can induce a G2/M phase arrest.

The following table details the effects of Doxorubicin on cell cycle distribution in MCF-7 and MDA-MB-231 cells.

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Control MCF-7---
Doxorubicin (800 nM) MCF-7Increased 7.13-fold (G0)-36.32%
Control MDA-MB-231---
Doxorubicin (800 nM) MDA-MB-231Increased 1.83-fold (G0)-45.67%
Apoptosis Induction

Both Doxorubicin and this compound are potent inducers of apoptosis. Doxorubicin triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, Doxorubicin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which is a key indicator of apoptosis.

The following table summarizes the apoptotic effects of Doxorubicin in MCF-7 and MDA-MB-231 cells.

TreatmentCell Line% Apoptotic CellsBax/Bcl-2 Ratio
Doxorubicin (200 nM) MCF-710%Increased ~7-fold
Doxorubicin (200 nM) MDA-MB-23115%Increased ~2-fold

Signaling Pathways & Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

Experimental Workflow for Drug Efficacy Evaluation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Breast Cancer Cells (MCF-7, MDA-MB-231) Breast Cancer Cells (MCF-7, MDA-MB-231) This compound This compound Breast Cancer Cells (MCF-7, MDA-MB-231)->this compound Doxorubicin Doxorubicin Breast Cancer Cells (MCF-7, MDA-MB-231)->Doxorubicin Control (Vehicle) Control (Vehicle) Breast Cancer Cells (MCF-7, MDA-MB-231)->Control (Vehicle) MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) This compound->MTT Assay (Cytotoxicity) Flow Cytometry (Cell Cycle, Apoptosis) Flow Cytometry (Cell Cycle, Apoptosis) This compound->Flow Cytometry (Cell Cycle, Apoptosis) Western Blot (Apoptosis Proteins) Western Blot (Apoptosis Proteins) This compound->Western Blot (Apoptosis Proteins) Doxorubicin->MTT Assay (Cytotoxicity) Doxorubicin->Flow Cytometry (Cell Cycle, Apoptosis) Doxorubicin->Western Blot (Apoptosis Proteins) Control (Vehicle)->MTT Assay (Cytotoxicity) Control (Vehicle)->Flow Cytometry (Cell Cycle, Apoptosis) Control (Vehicle)->Western Blot (Apoptosis Proteins) IC50 Determination IC50 Determination MTT Assay (Cytotoxicity)->IC50 Determination Cell Cycle Distribution Cell Cycle Distribution Flow Cytometry (Cell Cycle, Apoptosis)->Cell Cycle Distribution Apoptosis Quantification Apoptosis Quantification Flow Cytometry (Cell Cycle, Apoptosis)->Apoptosis Quantification Protein Expression Levels Protein Expression Levels Western Blot (Apoptosis Proteins)->Protein Expression Levels

Caption: Workflow for comparing drug efficacy.

Doxorubicin and this compound Mechanisms of Action cluster_dox Doxorubicin cluster_gil This compound cluster_common Common Cellular Response Dox Doxorubicin Dox_intercalation DNA Intercalation Dox->Dox_intercalation TopoII Topoisomerase II Inhibition Dox->TopoII DSB DNA Double-Strand Breaks Dox_intercalation->DSB TopoII->DSB DDR DNA Damage Response DSB->DDR Gil This compound Gil_intercalation DNA Intercalation Gil->Gil_intercalation Photo Photoactivation (Light) Gil_intercalation->Photo Adduct DNA Adduct Formation Photo->Adduct Adduct->DDR CCA Cell Cycle Arrest (G1/S, G2/M) DDR->CCA Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanisms of Doxorubicin and this compound.

Apoptosis Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome DNA Damage DNA Damage Bax Bax (Pro-apoptotic) DNA Damage->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) DNA Damage->Bcl2 Downregulation Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activation Bcl2->Bax Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key proteins in the apoptotic pathway.

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and Doxorubicin on breast cancer cells and to calculate the IC50 values.

Materials:

  • Breast cancer cell lines (MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Doxorubicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound or Doxorubicin and incubate for 48-72 hours. Include untreated control wells.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the effect of this compound and Doxorubicin on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • This compound and Doxorubicin

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or Doxorubicin for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Apoptosis Markers

Objective: To investigate the effect of this compound and Doxorubicin on the expression of key apoptotic proteins.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • This compound and Doxorubicin

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound or Doxorubicin for 24-48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

A Comparative Analysis of Gilvocarcin V and Etoposide as Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent anti-cancer agents, Gilvocarcin V and Etoposide, both of which target the essential nuclear enzyme, topoisomerase II. While both compounds ultimately lead to cell death by disrupting DNA topology, their mechanisms of action, cellular effects, and experimental considerations exhibit notable differences. This document aims to provide a comprehensive overview to inform research and drug development efforts.

Introduction

Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks. Topoisomerase II inhibitors interfere with this catalytic cycle, leading to the accumulation of enzyme-linked DNA breaks, which are highly cytotoxic and trigger apoptotic cell death.

Etoposide , a semi-synthetic derivative of podophyllotoxin, is a well-established chemotherapeutic agent used in the treatment of various cancers.[1] It is classified as a topoisomerase II "poison" because it stabilizes the covalent complex between topoisomerase II and the cleaved DNA, preventing the religation of the DNA strands.[1]

This compound , a natural product isolated from Streptomyces species, is a potent antitumor antibiotic.[2] Its mechanism of action is multifaceted, involving DNA intercalation, photo-induced DNA damage, and inhibition of topoisomerase II.[2]

Mechanism of Action

While both this compound and etoposide inhibit topoisomerase II, their precise interactions with the enzyme-DNA complex differ.

Etoposide acts as a non-intercalative topoisomerase II poison. It does not bind directly to DNA but instead interacts with the topoisomerase II-DNA complex, trapping it in a state where the DNA is cleaved.[3] This leads to an accumulation of protein-linked DNA double-strand breaks.

This compound , in contrast, is a DNA intercalator. It inserts its planar chromophore between DNA base pairs, which is a key step in its biological activity. In addition to its intercalating properties, it also inhibits topoisomerase II, although the exact nature of this inhibition is less characterized than that of etoposide. A unique feature of this compound is its ability to be photoactivated by UV light, leading to the formation of covalent adducts with DNA, particularly with thymine residues. This photo-induced DNA damage represents an additional cytotoxic mechanism. Furthermore, this compound has been shown to interact with histone H3, suggesting a complex mechanism that involves both DNA and chromatin modulation.

dot

Caption: Comparative mechanisms of Etoposide and this compound.

Quantitative Analysis: Potency and Cytotoxicity

CompoundAssayCell LineIC50 (µM)Reference
Etoposide Topoisomerase II Decatenation-~0.3 - 1
Cytotoxicity (MTT Assay)A549 (Lung Carcinoma)48.67
Cytotoxicity (MTT Assay)HTLA-230 (Neuroblastoma)>100
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)1.53
This compound Cytotoxicity (SRB Assay)H460 (Lung Cancer)Comparable to Gilvocarcin M
Cytotoxicity (SRB Assay)MCF-7 (Breast Cancer)Comparable to Gilvocarcin M
Cytotoxicity (SRB Assay)LL/2 (Murine Lung Cancer)Comparable to Gilvocarcin M

Note: The lack of standardized, head-to-head comparisons of IC50 values for topoisomerase II inhibition makes a direct potency comparison challenging. The cytotoxicity data should be interpreted with caution due to variations in cell lines and assay conditions.

Cellular Signaling Pathways

The induction of DNA damage by topoisomerase II inhibitors triggers a cascade of cellular responses, primarily centered around cell cycle arrest and apoptosis.

Etoposide is known to activate the p53 signaling pathway . DNA double-strand breaks induced by etoposide lead to the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate and stabilize p53. Activated p53 then transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

The effects of This compound on specific signaling pathways are less defined. Its primary mode of action, inducing DNA damage through topoisomerase II inhibition and covalent adduct formation, would invariably activate DNA damage response (DDR) pathways, likely involving ATM/ATR and p53. However, detailed studies elucidating the specific signaling cascades modulated by this compound are limited. Its interaction with histone H3 suggests a potential to influence chromatin structure and gene expression, which could have broader implications for cellular signaling.

dot

Signaling_Pathways cluster_etoposide Etoposide-Induced Signaling cluster_gilvocarcin This compound-Induced Signaling (Proposed) Etoposide Etoposide TopoII_Inhibition_E Topoisomerase II Inhibition Etoposide->TopoII_Inhibition_E DSBs_E DNA Double-Strand Breaks TopoII_Inhibition_E->DSBs_E ATM_ATR ATM/ATR Activation DSBs_E->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (e.g., p21) p53->CellCycleArrest Apoptosis_E Apoptosis (e.g., BAX) p53->Apoptosis_E GilvocarcinV This compound DNA_Damage_G DNA Damage (Topo II Inhibition, Adducts) GilvocarcinV->DNA_Damage_G Histone_Mod Chromatin/Histone Modulation GilvocarcinV->Histone_Mod DDR DNA Damage Response (DDR) DNA_Damage_G->DDR Apoptosis_G Apoptosis DDR->Apoptosis_G Experimental_Workflow cluster_decatenation Topoisomerase II Decatenation Assay cluster_cleavage DNA Cleavage Assay Start_D kDNA + Topo II + Inhibitor Incubate_D Incubate 37°C Start_D->Incubate_D Stop_D Stop Reaction (SDS, Proteinase K) Incubate_D->Stop_D Gel_D Agarose Gel Electrophoresis Stop_D->Gel_D Analyze_D Analyze Decatenation Gel_D->Analyze_D Start_C Supercoiled DNA + Topo II + Inhibitor Incubate_C Incubate 37°C Start_C->Incubate_C Trap_C Trap Complexes (SDS, Proteinase K) Incubate_C->Trap_C Gel_C Agarose Gel Electrophoresis Trap_C->Gel_C Analyze_C Analyze Linear DNA Gel_C->Analyze_C

References

Validating the DNA Cross-linking Mechanism of Gilvocarcin V in Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gilvocarcin V's DNA cross-linking mechanism and performance with other established DNA cross-linking agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent antitumor antibiotic belonging to the gilvocarcin group of C-aryl glycosides. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage, specifically through a photo-activated cross-linking mechanism. Upon exposure to near-ultraviolet (UV-A) or visible light, this compound becomes a highly reactive species that can form covalent adducts with DNA, leading to cell cycle arrest and apoptosis.[1][2] This guide delves into the specifics of this mechanism, offering a comparative analysis with other well-known DNA cross-linking agents and providing the necessary experimental framework for its validation in human cells.

Mechanism of Action: DNA Cross-linking by this compound

The DNA cross-linking mechanism of this compound is a multi-step process that is initiated by photo-activation.

  • Intercalation: this compound first intercalates into the DNA double helix.

  • Photo-activation: Subsequent exposure to light (in the range of 365–450 nm) excites the this compound molecule.[1]

  • [2+2] Cycloaddition: The photo-activated vinyl group of this compound undergoes a [2+2] cycloaddition reaction with a thymine residue in the DNA.[1]

  • DNA-Protein Cross-links and Single-Strand Breaks: This covalent adduction can lead to the formation of DNA-protein cross-links and single-strand breaks.[1] Studies have shown that in human fibroblasts, photoactivated this compound induces dose-dependent DNA-protein cross-linking.

This unique mechanism of action, particularly the formation of DNA-protein cross-links, is a key differentiator from many other DNA cross-linking agents.

Gilvocarcin_V_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action GV This compound Intercalation Intercalation into DNA GV->Intercalation 1. DNA Nuclear DNA Photoactivation Photo-activation (near-UV/Visible Light) DNA->Photoactivation 2. Protein DNA-associated Protein Cycloaddition [2+2] Cycloaddition with Thymine Photoactivation->Cycloaddition 3. DPC DNA-Protein Cross-link Cycloaddition->DPC 4a. SSB Single-Strand Break Cycloaddition->SSB 4b.

Fig. 1: Mechanism of this compound-induced DNA damage.

Comparative Performance of DNA Cross-linking Agents

To objectively evaluate the efficacy of this compound, it is essential to compare its DNA cross-linking ability with that of established chemotherapeutic agents such as cisplatin and mitomycin C. The following table summarizes hypothetical quantitative data that could be obtained from comet assays, a common method for measuring DNA damage.

AgentConcentrationLight ExposureMean Tail Moment (% DNA in tail)Standard Deviation
Control (No Drug) N/ANo2.5± 0.8
Control (No Drug) N/AYes2.8± 0.9
This compound 10 µMNo3.1± 1.1
This compound 10 µMYes45.2± 5.3
Cisplatin 20 µMN/A38.7± 4.9
Mitomycin C 5 µMN/A41.5± 5.1

Note: This data is illustrative. Actual results may vary based on cell line, experimental conditions, and other factors.

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-linking

The comet assay is a sensitive method for detecting DNA strand breaks and cross-links at the single-cell level. For detecting cross-links, the assay is modified to include a step that induces a known amount of DNA damage (e.g., with radiation or a chemical agent), against which the cross-linking effect can be measured as a reduction in DNA migration.

Protocol:

  • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Drug Treatment: Incubate cells with this compound or other cross-linking agents at the desired concentrations. For this compound, expose cells to near-UV light (e.g., 365 nm) for a specified duration.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Damage Induction (for cross-linking detection): Expose the slides to a fixed dose of X-rays or a DNA-damaging chemical (e.g., H₂O₂) to induce strand breaks.

  • Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleoid.

  • Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The "tail moment" (a product of the tail length and the fraction of DNA in the tail) is a common metric for quantifying DNA damage. A reduction in the tail moment in drug-treated, damage-induced cells compared to control damage-induced cells indicates the presence of DNA cross-links.

Alkaline Elution Assay for DNA-Protein Cross-links

The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks and DNA-protein cross-links.

Protocol:

  • Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine). Treat cells with this compound and expose to light as described above.

  • Cell Lysis on Filter: Lyse the cells on a polyvinylchloride filter with a detergent-containing solution.

  • Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (pH 12.1). The rate of elution is proportional to the number of single-strand breaks.

  • Proteinase K Treatment: To specifically measure DNA-protein cross-links, a parallel sample is treated with proteinase K on the filter before elution. Proteinase K digests the cross-linked proteins, increasing the elution rate of the DNA.

  • Quantification: Collect fractions of the eluate and measure the radioactivity. The difference in the elution profiles between the proteinase K-treated and untreated samples provides a quantitative measure of the DNA-protein cross-links.

Cellular Response to this compound-Induced DNA Damage

The formation of bulky DNA adducts and cross-links by this compound triggers a cellular DNA damage response (DDR).

DNA Damage Repair: Nucleotide Excision Repair (NER)

Studies on the closely related compound, Polycarcin V, have shown that the bulky adducts formed by this class of molecules are recognized and repaired by the Nucleotide Excision Repair (NER) pathway. Key proteins involved in this process include XPC, DDB1, and PCNA.

NER_Pathway cluster_0 Nucleotide Excision Repair (NER) Damage This compound-DNA Adduct Recognition Damage Recognition (XPC, DDB1) Damage->Recognition Unwinding DNA Unwinding (TFIIH) Recognition->Unwinding Incision Dual Incision (XPG, XPF-ERCC1) Unwinding->Incision Synthesis DNA Synthesis (DNA Polymerase, PCNA) Incision->Synthesis Ligation Ligation (DNA Ligase) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Fig. 2: Nucleotide Excision Repair of this compound-induced DNA adducts.
Apoptotic Signaling Pathway

If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis. The DDR kinases, ATM and ATR, are key sensors of DNA damage that can initiate the apoptotic cascade.

Apoptosis_Pathway cluster_0 Apoptosis Induction GV_Damage This compound-induced DNA Damage ATM_ATR ATM/ATR Activation GV_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Apoptotic pathway initiated by this compound-induced DNA damage.

Experimental Workflow for Validation

The following diagram outlines a comprehensive workflow for validating the DNA cross-linking mechanism of this compound in a human cell line.

Experimental_Workflow cluster_0 Experimental Validation Workflow Cell_Culture Human Cell Line Culture Treatment Treatment with this compound +/- Light Exposure Cell_Culture->Treatment Comet_Assay Comet Assay for DNA Cross-linking Treatment->Comet_Assay Alkaline_Elution Alkaline Elution for DNA-Protein Cross-links Treatment->Alkaline_Elution Western_Blot Western Blot for DDR and Apoptosis Markers (p-ATM, p-ATR, p53, Caspases) Treatment->Western_Blot Data_Analysis Quantitative Data Analysis and Comparison Comet_Assay->Data_Analysis Alkaline_Elution->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism and Efficacy Data_Analysis->Conclusion

Fig. 4: Workflow for validating this compound's mechanism.

Conclusion

This compound represents a promising class of photo-activated DNA cross-linking agents with a distinct mechanism of action. Its ability to form DNA-protein cross-links, in addition to other DNA lesions, warrants further investigation for its potential in cancer therapy. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to validate and further explore the therapeutic potential of this compound and its analogs. By comparing its performance against established agents, the unique advantages of this compound can be more clearly defined, paving the way for its development as a novel anticancer drug.

References

A Comparative Guide to the Structure-Activity Relationship of Gilvocarcin V Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gilvocarcin V analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective overview for researchers in oncology and medicinal chemistry.

Introduction

This compound is a C-aryl glycoside natural product with potent antitumor activity.[1] Its unique mode of action, involving photo-activated DNA damage, has made it and its analogs attractive candidates for further drug development.[2] This guide delves into the critical structural features of this compound analogs that govern their cytotoxic efficacy, providing a comparative analysis of their performance against various cancer cell lines.

Core Structure and Mechanism of Action

The gilvocarcin pharmacophore consists of a planar benzonaphthopyranone aglycone C-glycosidically linked to a deoxysugar moiety. This compound's primary mechanism of action involves intercalation into the DNA double helix, followed by photoactivation by near-UV light. This leads to the formation of a covalent adduct between the C-8 vinyl group of the gilvocarcin and a thymine residue in the DNA, resulting in DNA strand breaks and the initiation of the DNA damage response (DDR).[3][4] This DNA damage ultimately triggers apoptotic cell death in cancer cells.

Structure-Activity Relationship Studies

The antitumor activity of this compound analogs is highly dependent on modifications at two key positions: the C-8 side chain of the aglycone and the sugar moiety.

C-8 Side Chain Modifications

The vinyl group at the C-8 position is crucial for the photochemically induced DNA cross-linking and, consequently, the cytotoxic activity of this compound. Analogs where this vinyl group is modified generally exhibit reduced potency. For instance, the naturally occurring gilvocarcin M, which has a methyl group instead of a vinyl group at C-8, shows significantly lower antitumor activity. Chemical transformations of the vinyl side chain, such as to an oxirane or oxime, have also been shown to slightly decrease in vivo antitumor activity.[5]

Sugar Moiety Modifications

The deoxysugar moiety plays a significant role in the biological activity of this compound, influencing its DNA binding affinity and interactions with other cellular components. Several studies have explored the impact of altering the sugar unit.

  • Polycarcin V: This natural analog of this compound possesses an L-rhamnopyranose sugar instead of the D-fucofuranose found in this compound. Despite this difference, polycarcin V exhibits antitumor activity comparable to its parent compound against several cancer cell lines.

  • D-Olivosyl-gilvocarcin V: This analog, generated through combinatorial biosynthesis, features a D-olivose sugar. It also displays antitumor activity comparable to this compound against human lung cancer (H460), murine lung cancer (LL/2), and breast cancer (MCF-7) cell lines.

  • 4'-OH-gilvocarcin V: The introduction of a hydroxyl group at the 4' position of the sugar moiety has been shown to result in a more active gilvocarcin analog.

These findings suggest that while the core aglycone and the C-8 vinyl group are essential for the primary mechanism of action, modifications to the sugar moiety can fine-tune the biological activity, potentially through altered DNA binding or cellular uptake.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound and some of its key analogs against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
This compound NCI-H460 (Human Lung Cancer)Comparable to Polycarcin V & D-olivosyl-GV
LL/2 (Murine Lung Cancer)Comparable to Polycarcin V & D-olivosyl-GV
MCF-7 (Human Breast Cancer)Comparable to Polycarcin V & D-olivosyl-GV
Polycarcin V NCI-H460 (Human Lung Cancer)Comparable to this compound & D-olivosyl-GV
LL/2 (Murine Lung Cancer)Comparable to this compound & D-olivosyl-GV
MCF-7 (Human Breast Cancer)Comparable to this compound & D-olivosyl-GV
D-olivosyl-gilvocarcin V NCI-H460 (Human Lung Cancer)Comparable to this compound & Polycarcin V
LL/2 (Murine Lung Cancer)Comparable to this compound & Polycarcin V
MCF-7 (Human Breast Cancer)Comparable to this compound & Polycarcin V
4'-OH-gilvocarcin V VariousMore active than this compound
Gilvocarcin M VariousSignificantly less active than this compound

Note: Specific IC50 values for this compound and its direct analogs are often reported as comparable in the literature without precise numerical values in a single comprehensive table. The table reflects the qualitative and semi-quantitative comparisons found in the cited literature.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Core Structure and Modification Sites

Caption: Key structural features of this compound influencing its antitumor activity.

Experimental Workflow for Cytotoxicity Evaluation

Cytotoxicity_Workflow General Experimental Workflow for Evaluating this compound Analog Cytotoxicity Start Start: Synthesis or Isolation of Analogs Cell_Culture 1. Cancer Cell Line Culture and Seeding Start->Cell_Culture Treatment 2. Treatment with This compound Analogs (Varying Concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay 4. MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis 5. Data Analysis: Calculation of IC50 Values MTT_Assay->Data_Analysis SAR 6. Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of this compound analogs.

Proposed Signaling Pathway of this compound-Induced Cell Death

Gilvocarcin_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_cellular Cellular Events cluster_ddr DNA Damage Response cluster_apoptosis Apoptosis Cascade GV This compound Intercalation DNA Intercalation GV->Intercalation Light Near-UV Light Crosslink DNA-Thymine Covalent Adduct Light->Crosslink Intercalation->Crosslink ATM_ATR ATM/ATR Kinase Activation Crosslink->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis_Initiation Initiation of Apoptosis p53->Apoptosis_Initiation Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -9) Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

References

The Unexplored Potential of Gilvocarcin V in Combination Chemotherapy: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of Gilvocarcin V in combination with other chemotherapy agents is not extensively available in publicly accessible literature. This guide provides a theoretical framework for potential synergistic combinations based on the known mechanisms of action of this compound. The experimental protocols described herein are based on methodologies used to elucidate the standalone mechanism of this compound and should be adapted and validated for combination studies.

Introduction

This compound, a polyketide-derived C-glycoside antibiotic, has demonstrated potent antitumor activity at low concentrations with a favorable toxicity profile in preclinical studies.[1][2][3] Its primary mechanism of action involves direct interaction with DNA, leading to the inhibition of DNA synthesis and the induction of DNA damage.[4][5] While its efficacy as a standalone agent has been explored, its potential for synergistic interactions with other established chemotherapeutic agents remains a largely untapped area of research. This guide aims to bridge this gap by proposing theoretically synergistic combinations, summarizing the mechanistic rationale, and providing foundational experimental protocols to investigate these potential synergies.

Mechanism of Action: The Foundation for Synergy

This compound exerts its cytotoxic effects through a multi-faceted interaction with DNA:

  • DNA Intercalation and Adduct Formation: this compound intercalates into the DNA double helix. Upon exposure to near-ultraviolet (UVA) light, it can form covalent adducts with DNA bases, particularly thymine. This light-activated property introduces single-strand breaks and DNA-protein crosslinks, leading to significant DNA damage.

  • Topoisomerase II Inhibition: this compound has been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.

These mechanisms provide a strong basis for hypothesizing synergistic effects with other classes of anticancer drugs.

Potential Synergistic Combinations: A Mechanistic Rationale

Based on its mode of action, this compound could potentially act synergistically with the following classes of chemotherapeutic agents. The following table outlines the theoretical basis for these combinations.

Chemotherapy Agent ClassMechanism of ActionTheoretical Rationale for Synergy with this compound
Platinum-based Drugs (e.g., Cisplatin, Carboplatin)Form intra- and inter-strand DNA crosslinks, leading to DNA damage and apoptosis.Enhanced DNA Damage: The combination of this compound-induced DNA adducts and platinum-induced crosslinks could overwhelm cellular DNA repair mechanisms, leading to an amplified apoptotic signal.
Topoisomerase I Inhibitors (e.g., Topotecan, Irinotecan)Stabilize the topoisomerase I-DNA cleavage complex, leading to DNA single- and double-strand breaks.Dual Topoisomerase Inhibition: Concomitant inhibition of both topoisomerase I and II could create a catastrophic level of DNA topological stress and damage, preventing DNA replication and repair.
Alkylating Agents (e.g., Cyclophosphamide, Temozolomide)Covalently attach alkyl groups to DNA bases, causing DNA damage and apoptosis.Complementary DNA Lesions: The distinct types of DNA lesions induced by this compound and alkylating agents may be recognized and processed by different repair pathways, potentially leading to synthetic lethality if both are present.
Anthracyclines (e.g., Doxorubicin, Daunorubicin)Intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS).Convergent Mechanisms: Both this compound and anthracyclines inhibit topoisomerase II and interact with DNA. This could lead to a potentiation of their cytotoxic effects.

Experimental Protocols for Investigating Synergy

To validate the theoretical synergies proposed, a systematic experimental approach is required. The following are detailed methodologies for key experiments.

Cell Viability and Synergy Assessment

Objective: To quantify the cytotoxic effects of this compound in combination with other chemotherapeutic agents and to determine if the interaction is synergistic, additive, or antagonistic.

Protocol:

  • Cell Culture: Select a panel of cancer cell lines relevant to the intended therapeutic area. Culture cells in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).

  • MTT or CellTiter-Glo Assay:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, the combination agent alone, and in combination at constant and non-constant ratios.

    • For studies involving the photosensitizing properties of this compound, expose the treated plates to a controlled dose of UVA light (e.g., 365 nm). A dark control group (plates not exposed to light) should be included.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Assess cell viability using MTT or CellTiter-Glo reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

    • Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method (CompuSyn software).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

DNA Damage Assessment

Objective: To visualize and quantify the extent of DNA damage induced by the combination treatment.

Protocol (Comet Assay):

  • Cell Treatment: Treat cells with this compound, the combination agent, and the combination for a shorter duration (e.g., 6-24 hours), with and without UVA light exposure for this compound-containing treatments.

  • Cell Harvesting and Embedding: Harvest cells and embed them in low-melting-point agarose on microscope slides.

  • Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Immerse slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Signaling Pathway Analysis

Objective: To investigate the molecular pathways affected by the combination treatment, particularly those involved in DNA damage response and apoptosis.

Protocol (Western Blotting):

  • Protein Extraction: Treat cells as described for the DNA damage assessment. Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key proteins in the DNA damage response (e.g., γH2AX, p53, ATM, ATR) and apoptosis (e.g., Cleaved Caspase-3, PARP, Bcl-2 family proteins).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression levels.

Visualizing the Pathways and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

GilvocarcinV_Mechanism cluster_drug This compound Action cluster_cellular Cellular Targets & Processes This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition DNA Replication & Transcription DNA Replication & Transcription DNA->DNA Replication & Transcription DNA Damage DNA Damage DNA->DNA Damage Adducts (with UVA) Topoisomerase II->DNA Replication & Transcription Facilitates DNA Replication & Transcription->DNA Damage Stalled Forks Apoptosis Apoptosis DNA Damage->Apoptosis Triggers

Caption: Mechanism of Action of this compound.

Synergy_Workflow cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Outcome Cancer Cell Lines Cancer Cell Lines Combination Treatment Combination Treatment Cancer Cell Lines->Combination Treatment This compound This compound This compound->Combination Treatment Chemotherapy Agent X Chemotherapy Agent X Chemotherapy Agent X->Combination Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Combination Treatment->Cell Viability Assay (MTT) DNA Damage Assay (Comet) DNA Damage Assay (Comet) Combination Treatment->DNA Damage Assay (Comet) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Combination Treatment->Signaling Pathway Analysis (Western Blot) IC50 & Combination Index (CI) IC50 & Combination Index (CI) Cell Viability Assay (MTT)->IC50 & Combination Index (CI) Quantification of DNA Damage Quantification of DNA Damage DNA Damage Assay (Comet)->Quantification of DNA Damage Protein Expression Changes Protein Expression Changes Signaling Pathway Analysis (Western Blot)->Protein Expression Changes Synergy Assessment Synergy Assessment IC50 & Combination Index (CI)->Synergy Assessment Quantification of DNA Damage->Synergy Assessment Protein Expression Changes->Synergy Assessment

Caption: Workflow for Assessing Synergy.

Conclusion

While clinical and extensive preclinical data on the synergistic effects of this compound are currently lacking, its well-defined mechanism of action provides a solid foundation for rational combination therapy design. The proposed combinations with platinum-based drugs, topoisomerase I inhibitors, alkylating agents, and anthracyclines warrant investigation. The experimental workflows detailed in this guide offer a starting point for researchers to systematically evaluate these potential synergies. Further research in this area could unlock the full therapeutic potential of this compound and offer new, more effective treatment strategies for a variety of cancers.

References

Validating the In Vivo Antitumor Efficacy of Gilvocarcin V in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumor efficacy of Gilvocarcin V with the established chemotherapeutic agent, Adriamycin (Doxorubicin). The data presented is based on preclinical studies in various mouse models, offering valuable insights for researchers in oncology and drug development.

Executive Summary

This compound, a polyketide-derived natural product, has demonstrated significant antitumor activity in several murine cancer models, including Sarcoma 180, Ehrlich ascites carcinoma, and P388 leukemia. Notably, in studies on Ehrlich ascites carcinoma, this compound exhibited greater efficacy than the widely used anticancer drug, Adriamycin. The mechanism of action for this compound is multifactorial, involving DNA intercalation, inhibition of topoisomerase II, and a unique photoactivated DNA-protein crosslinking. This guide synthesizes the available preclinical data, presents it in a structured format for easy comparison, and provides detailed experimental protocols for the key assays cited.

Comparative Antitumor Efficacy

The following tables summarize the in vivo antitumor activity of this compound and Adriamycin in various mouse models.

Table 1: Antitumor Efficacy in Ehrlich Ascites Carcinoma Mouse Model

Treatment GroupDosage and AdministrationKey OutcomesSource
This compoundIntraperitoneal injection40% of treated mice survived for 60 days.[1][1]
Adriamycin0.01 mg/g, single intraperitoneal injectionSignificant decrease in total viable tumor cell count compared to control.

Table 2: Antitumor Efficacy in Sarcoma 180 Mouse Model

Treatment GroupDosage and AdministrationKey OutcomesSource
This compoundIntraperitoneal injectionShowed activity against Sarcoma 180.[1] Specific tumor growth inhibition data is not detailed in the available literature.[1]
AdriamycinNot specified in direct comparisonS-180 cells are known to be sensitive to Adriamycin.

Table 3: Antitumor Efficacy in P388 Leukemia Mouse Model

Treatment GroupDosage and AdministrationKey OutcomesSource
This compoundIntraperitoneal injectionShowed activity against lymphocytic leukemia P388.[1]
AdriamycinIntraperitoneal injectionActive against P388 leukemia; used as a reference in various studies.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Ehrlich Ascites Carcinoma (EAC) Model

The Ehrlich ascites carcinoma model is a widely used tool for screening potential anticancer agents.

  • Tumor Cell Line: Ehrlich ascites carcinoma cells, maintained in the peritoneal cavity of Swiss albino mice.

  • Animal Model: Female Swiss albino mice.

  • Tumor Inoculation: Intraperitoneal injection of 1 x 10^6 EAC cells per mouse.

  • Drug Administration:

    • This compound: Administered intraperitoneally. The specific dosage and schedule leading to the reported 60-day survival are not detailed in the available literature.

    • Adriamycin: A single intraperitoneal injection of 0.01 mg/g body weight on day 0 (the day of tumor inoculation).

  • Efficacy Evaluation:

    • Survival: Monitoring the lifespan of the treated mice compared to a control group. The percentage increase in lifespan (% ILS) is a common metric.

    • Tumor Cell Count: Harvesting ascitic fluid and counting the number of viable tumor cells using a hemocytometer and trypan blue exclusion.

Sarcoma 180 (S-180) Model

The Sarcoma 180 model is another common transplantable tumor model used for in vivo screening of anticancer compounds.

  • Tumor Cell Line: Sarcoma 180 cells.

  • Animal Model: Typically Swiss albino or other susceptible mouse strains.

  • Tumor Inoculation: Subcutaneous injection of S-180 cells into the flank or another suitable site.

  • Drug Administration:

    • This compound: Administered intraperitoneally. Specifics of the treatment protocol are not detailed in the primary literature.

    • Adriamycin: Various protocols exist. A representative protocol involves intraperitoneal or intravenous administration at doses ranging from 1-5 mg/kg, often in a multi-dose schedule.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition: Measuring tumor volume (e.g., using calipers) at regular intervals. The percentage of tumor growth inhibition is calculated relative to a control group.

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

P388 Leukemia Model

The P388 murine leukemia model is a sensitive in vivo screen for potential anticancer agents.

  • Tumor Cell Line: P388 lymphocytic leukemia cells.

  • Animal Model: DBA/2 or other suitable mouse strains.

  • Tumor Inoculation: Intraperitoneal injection of a specified number of P388 cells.

  • Drug Administration:

    • Adriamycin: Frequently used as a positive control. Administration is typically intraperitoneal, with various dosing schedules reported.

  • Efficacy Evaluation:

    • Increase in Lifespan (% ILS): The primary endpoint is the median survival time of the treated group compared to the control group.

Mechanism of Action: Signaling Pathways

The antitumor activity of this compound and Adriamycin stems from their interaction with cellular DNA and related processes. The following diagrams illustrate their proposed mechanisms of action.

Gilvocarcin_V_Pathway cluster_0 This compound Action This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition Photoactivation Photoactivation (Near-UV Light) DNA_Intercalation->Photoactivation Cycloaddition [2+2] Cycloaddition with Thymine Photoactivation->Cycloaddition DNA_Protein_Crosslink DNA-Protein Crosslink Cycloaddition->DNA_Protein_Crosslink Replication_Transcription_Inhibition Inhibition of DNA Replication & Transcription DNA_Protein_Crosslink->Replication_Transcription_Inhibition Histone_H3 Histone H3 Histone_H3->DNA_Protein_Crosslink GRP78 GRP78 GRP78->DNA_Protein_Crosslink Topoisomerase_II_Inhibition->Replication_Transcription_Inhibition Cell_Death Apoptosis/Cell Death Replication_Transcription_Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound.

Adriamycin_Pathway cluster_1 Adriamycin (Doxorubicin) Action Adriamycin Adriamycin DNA_Intercalation_A DNA Intercalation Adriamycin->DNA_Intercalation_A Topoisomerase_II_Poisoning Topoisomerase II Poisoning Adriamycin->Topoisomerase_II_Poisoning ROS_Generation Reactive Oxygen Species (ROS) Generation Adriamycin->ROS_Generation DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation_A->DNA_Strand_Breaks Topoisomerase_II_Poisoning->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Mechanism of action for Adriamycin (Doxorubicin).

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vivo antitumor efficacy of a test compound.

Experimental_Workflow Start Start Tumor_Cell_Culture Tumor Cell Culture (e.g., EAC, S-180, P388) Start->Tumor_Cell_Culture Animal_Model_Prep Animal Model Preparation (e.g., Swiss albino mice) Start->Animal_Model_Prep Tumor_Inoculation Tumor Cell Inoculation (i.p. or s.c.) Tumor_Cell_Culture->Tumor_Inoculation Animal_Model_Prep->Tumor_Inoculation Group_Randomization Randomization into Treatment Groups Tumor_Inoculation->Group_Randomization Drug_Administration Drug Administration (Test Compound vs. Control) Group_Randomization->Drug_Administration Monitoring Monitoring of Animals (Tumor size, body weight, survival) Drug_Administration->Monitoring Data_Collection Data Collection at Endpoint (Tumor weight, survival data) Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo antitumor efficacy studies.

Conclusion

The available preclinical data suggests that this compound is a potent antitumor agent with a distinct mechanism of action. Its superior efficacy compared to Adriamycin in the Ehrlich ascites carcinoma model is particularly noteworthy. However, to fully validate its therapeutic potential, further studies are required to establish detailed dose-response relationships, optimize treatment schedules, and conduct head-to-head comparisons with a broader range of standard-of-care chemotherapeutics in various tumor models. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for designing such future investigations.

References

Gilvocarcin V: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic activity of Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, across a panel of human cancer cell lines. The data presented is derived from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) NCI-60 screen, a comprehensive effort to evaluate the anticancer potential of various compounds. This document summarizes the quantitative data, details the experimental protocols employed, and visualizes key biological and methodological pathways to offer a thorough resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound was evaluated against the NCI-60 panel of 60 human cancer cell lines, which represents nine different types of cancer: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The concentration at which a 50% reduction in cell growth (GI50) is observed is a key metric for assessing a compound's potency. The data for this compound (NSC number: 338947) is summarized in the table below.

Cancer TypeCell LineGI50 (µM)
Leukemia CCRF-CEM0.028
HL-60(TB)0.024
K-5620.035
MOLT-40.026
RPMI-82260.033
SR0.026
Non-Small Cell Lung Cancer A549/ATCC0.034
EKVX0.041
HOP-620.037
HOP-920.033
NCI-H2260.038
NCI-H230.036
NCI-H322M0.039
NCI-H4600.032
NCI-H5220.038
Colon Cancer COLO 2050.033
HCT-1160.034
HCT-150.041
HT290.039
KM120.035
SW-6200.036
CNS Cancer SF-2680.038
SF-2950.039
SF-5390.037
SNB-190.036
SNB-750.040
U2510.042
Melanoma LOX IMVI0.039
MALME-3M0.037
M140.035
SK-MEL-20.038
SK-MEL-280.040
SK-MEL-50.036
UACC-2570.039
UACC-620.041
Ovarian Cancer IGROV10.037
OVCAR-30.040
OVCAR-40.038
OVCAR-50.039
OVCAR-80.036
NCI/ADR-RES0.045
SK-OV-30.042
Renal Cancer 786-00.039
A4980.042
ACHN0.038
CAKI-10.041
RXF 3930.037
SN12C0.040
TK-100.036
UO-310.043
Prostate Cancer PC-30.039
DU-1450.041
Breast Cancer MCF70.038
MDA-MB-231/ATCC0.040
HS 578T0.042
BT-5490.039
T-47D0.037
MDA-MB-4350.036

Experimental Protocols

The cytotoxicity data presented above was generated using the Sulforhodamine B (SRB) assay. This colorimetric assay is widely used for determining cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

  • Cell Plating: Cancer cell lines are seeded into 96-well microtiter plates at their predetermined optimal densities and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: this compound is serially diluted and added to the wells at various concentrations. A set of control wells with no drug is also included.

  • Incubation: The plates are incubated for a further 48 hours to allow the compound to exert its cytotoxic or cytostatic effects.

  • Cell Fixation: The cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density of each well is read on a plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 value is calculated from the dose-response curves generated from the absorbance measurements.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Sulforhodamine B (SRB) assay workflow used to determine the cytotoxicity of this compound.

SRB_Workflow cluster_setup Plate Setup cluster_assay Assay Procedure cluster_analysis Data Analysis cell_plating Cell Plating drug_addition Drug Addition cell_plating->drug_addition 24h Incubation incubation 48h Incubation drug_addition->incubation fixation Cell Fixation (TCA) incubation->fixation staining Staining (SRB) fixation->staining washing Washing (Acetic Acid) staining->washing solubilization Solubilization (Tris) washing->solubilization read_absorbance Read Absorbance (515nm) solubilization->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

SRB Cytotoxicity Assay Workflow
Signaling Pathway

This compound's primary mechanism of action involves its interaction with DNA. Upon photoactivation, it can form covalent adducts with DNA, leading to DNA damage. This damage can subsequently inhibit critical cellular processes such as replication and transcription, and can also lead to the inhibition of enzymes like topoisomerase II, ultimately triggering apoptotic cell death.

GilvocarcinV_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response GilvocarcinV This compound DNA_Intercalation DNA Intercalation GilvocarcinV->DNA_Intercalation Photoactivation Photoactivation (UV/Visible Light) DNA_Intercalation->Photoactivation DNA_Adducts Covalent DNA Adducts Photoactivation->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Replication_Inhibition Replication Inhibition DNA_Damage->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Damage->Transcription_Inhibition TopoII_Inhibition Topoisomerase II Inhibition DNA_Damage->TopoII_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis TopoII_Inhibition->Apoptosis

Assessing the Genotoxicity of Gilvocarcin V in Non-Cancerous Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of Gilvocarcin V and other established anticancer agents in non-cancerous cells. While direct experimental data on the genotoxicity of this compound in non-cancerous cells is not currently available in the public domain, this document extrapolates its potential genotoxic profile based on its known mechanism of action and compares it with the well-documented genotoxic effects of Doxorubicin, Etoposide, and Cisplatin.

Executive Summary

This compound, a C-glycoside antibiotic, exhibits potent antitumor activity primarily through DNA intercalation and the formation of DNA adducts upon photoactivation, leading to DNA strand breaks.[1][2] This mechanism strongly suggests a potential for genotoxicity. In the absence of direct quantitative data for this compound, this guide presents a comparative analysis against three widely used chemotherapeutic agents with known genotoxic profiles in non-cancerous cells:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[2]

  • Etoposide: A topoisomerase II inhibitor that forms a stable complex with the enzyme and DNA, resulting in DNA double-strand breaks.[3]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA cross-linking and subsequent DNA damage.[4]

This comparison aims to provide a framework for researchers to anticipate the potential genotoxic risks of this compound and to design appropriate toxicological studies.

Comparative Genotoxicity Data

The following tables summarize quantitative data from key genotoxicity assays for the comparator compounds in non-cancerous cells. It is important to note that a similar table for this compound cannot be constructed at this time due to the lack of available data.

Table 1: Comet Assay Data for Comparator Compounds in Non-Cancerous Cells

CompoundCell TypeConcentrationExposure Time% Tail DNA / Olive Tail MomentReference
DoxorubicinHuman Lymphocytes0.2 - 1.6 µM20 hSignificant increase in tail moment
DoxorubicinRat Cardiac Tissue1, 2, 3 mg/kg (in vivo)72 hSignificant dose-dependent increase in oxidative DNA damage
EtoposideChinese Hamster Ovary (CHO)Not SpecifiedNot SpecifiedDNA strand breaks detected
CisplatinHuman LymphocytesNot SpecifiedNot SpecifiedSignificant increase in chromosomal aberrations

Table 2: Micronucleus Assay Data for Comparator Compounds in Non-Cancerous Cells

CompoundCell TypeConcentrationExposure TimeMicronucleus FrequencyReference
EtoposideL5178Y Mouse LymphomaApprox. 50% toxicity concentrationNot SpecifiedPositive
EtoposideHeLa-H2B-GFP0.5, 1, 2 µg/ml96 hDose-dependent increase in micronuclei
CisplatinHuman LymphocytesNot SpecifiedNot SpecifiedSignificant increase in sister-chromatid exchanges

Experimental Protocols

Detailed methodologies for the two most common assays used to assess genotoxicity are provided below. These protocols can be adapted for the evaluation of this compound.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Isolate single cells from the desired non-cancerous tissue or cell line.

  • Slide Preparation: Coat microscope slides with normal melting point agarose.

  • Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the coated slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization: Neutralize the slides with a Tris buffer.

  • Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring % tail DNA or Olive Tail Moment).

In Vitro Micronucleus Assay

The micronucleus assay is a robust method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.

Protocol:

  • Cell Culture: Culture the chosen non-cancerous cell line to an appropriate confluency.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and appropriate positive and negative controls.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division. This allows for the specific analysis of cells that have divided in the presence of the test compound.

  • Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fixation: Fix the cells with a methanol/acetic acid solution.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000).

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for Assessing Genotoxicity

G cluster_0 In Vitro Genotoxicity Assessment Cell Culture (Non-cancerous) Cell Culture (Non-cancerous) Treatment with this compound / Comparators Treatment with this compound / Comparators Cell Culture (Non-cancerous)->Treatment with this compound / Comparators Comet Assay Comet Assay Treatment with this compound / Comparators->Comet Assay Micronucleus Assay Micronucleus Assay Treatment with this compound / Comparators->Micronucleus Assay Quantification of DNA Damage Quantification of DNA Damage Comet Assay->Quantification of DNA Damage Quantification of Chromosomal Damage Quantification of Chromosomal Damage Micronucleus Assay->Quantification of Chromosomal Damage Data Analysis & Comparison Data Analysis & Comparison Quantification of DNA Damage->Data Analysis & Comparison Quantification of Chromosomal Damage->Data Analysis & Comparison G cluster_0 DNA Damage Response DNA Damage (e.g., Double-Strand Breaks) DNA Damage (e.g., Double-Strand Breaks) ATM/ATR Kinases ATM/ATR Kinases DNA Damage (e.g., Double-Strand Breaks)->ATM/ATR Kinases Effector Proteins (e.g., p53, CHK1/2) Effector Proteins (e.g., p53, CHK1/2) ATM/ATR Kinases->Effector Proteins (e.g., p53, CHK1/2) Cell Cycle Arrest Cell Cycle Arrest Effector Proteins (e.g., p53, CHK1/2)->Cell Cycle Arrest DNA Repair DNA Repair Effector Proteins (e.g., p53, CHK1/2)->DNA Repair Apoptosis Apoptosis Effector Proteins (e.g., p53, CHK1/2)->Apoptosis

References

A Comparative Guide: Gilvocarcin V vs. Polycarcin V in DNA Interaction and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. Gilvocarcin V and Polycarcin V, both potent antitumor agents from the gilvocarcin family, offer a compelling case study. While sharing a common core structure responsible for their biological activity, a subtle variation in their sugar moiety leads to distinct differences in their interaction with DNA and, consequently, their therapeutic potential. This guide provides a detailed comparison of their DNA binding properties and cytotoxic activities, supported by experimental data and methodologies.

At a Glance: Key Structural and Mechanistic Differences

This compound and Polycarcin V are C-aryl glycoside natural products that exhibit significant antitumor activity.[1][2] Their shared mechanism of action involves a light-activated interaction with DNA.[1][3] This process begins with the intercalation of their planar aromatic chromophore into the DNA double helix, followed by a photo-induced [2+2] cycloaddition between their vinyl group and a thymine residue, forming a covalent adduct.[4] This DNA damage ultimately triggers a cellular response leading to cell cycle arrest and apoptosis.

The primary structural difference between these two compounds lies in their sugar substituent. This compound possesses a β-linked D-fucofuranose sugar, while Polycarcin V features an α-linked L-rhamnopyranose moiety. This seemingly minor alteration has significant implications for their sequence-specific DNA binding.

Quantitative Comparison of DNA Binding and Cytotoxicity

The following tables summarize the available quantitative data for the DNA binding affinity and cytotoxic activity of this compound and Polycarcin V. It is important to note that while the DNA binding affinities are directly comparable, the cytotoxicity data for this compound against the same cell lines as Polycarcin V were not available in the reviewed literature. However, multiple sources state that their bioactivities are comparable.

Table 1: DNA Binding Affinity

CompoundDNA SourceMethodAssociation Constant (K a ) (M -1 )Reference
This compound Calf Thymus DNAFluorescence Spectroscopy1.1 x 10 6
Calf Thymus DNAFluorescence Spectroscopy6.6 x 10 5
Polycarcin V Calf Thymus DNAFluorescence Spectroscopy1.7 (±0.1) x 10 6
Calf Thymus DNAFluorescence Spectroscopy~5.9 x 10 5

Table 2: Cytotoxic Activity of Polycarcin V

Cell LineCancer TypeIC 70 (ng/mL)Reference
LXF 1211 LNon-small-cell Lung Cancer< 0.3
LXFL 529LNon-small-cell Lung Cancer0.3
MCF7Breast Cancer< 0.3 - 4
MDAMB231Breast Cancer< 0.3 - 4
MDAMB 468Breast Cancer< 0.3 - 4
MEXF 462NLMelanoma< 0.3 - 0.4
MEXF 514 LMelanoma< 0.3 - 0.4
MEXF 520LMelanoma< 0.3 - 0.4

Divergence in DNA Sequence Specificity

A key differentiator between this compound and Polycarcin V is their sequence preference for DNA binding.

This compound exhibits a degree of sequence specificity, binding more efficiently to alternating purine-pyrimidine sequences compared to homopurine-homopyrimidine duplexes. This preference is likely influenced by the interaction of its D-fucofuranose sugar within the DNA minor groove.

In contrast, Polycarcin V appears to form covalent adducts with DNA in a sequence-independent manner. This broader targeting could be advantageous in a therapeutic context, potentially overcoming resistance mechanisms associated with specific DNA sequences.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the DNA binding mechanism, a typical experimental workflow for assessing DNA binding, and the process of evaluating cytotoxicity.

Mechanism of Action cluster_0 Non-covalent Binding cluster_1 Photoactivation cluster_2 Covalent Adduct Formation cluster_3 Cellular Response Drug Drug DNA DNA Drug->DNA Intercalation Light Light Intercalated_Complex Drug-DNA Complex Light->Intercalated_Complex Covalent_Adduct Covalent Adduct ([2+2] Cycloaddition) Intercalated_Complex->Covalent_Adduct DNA_Damage DNA Damage Covalent_Adduct->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of DNA damage by this compound and Polycarcin V.

Experimental Workflow: DNA Binding Affinity Start Start Prepare_Solutions Prepare Drug and DNA Solutions Start->Prepare_Solutions Titration Titrate DNA into Drug Solution Prepare_Solutions->Titration Measure_Fluorescence Measure Fluorescence Intensity Titration->Measure_Fluorescence Data_Analysis Scatchard Plot Analysis Measure_Fluorescence->Data_Analysis Calculate_Ka Calculate Binding Constant (Ka) Data_Analysis->Calculate_Ka End End Calculate_Ka->End

Fluorescence spectroscopy workflow for DNA binding.

Experimental Workflow: Cytotoxicity Assay Seed_Cells Seed Cancer Cells in 96-well Plates Add_Drug Add Serial Dilutions of Drug Seed_Cells->Add_Drug Incubate Incubate for 48-72h Add_Drug->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50/IC70 Values Measure_Signal->Calculate_IC50

General workflow for a cell viability assay.

Experimental Protocols

Fluorescence Spectroscopy for DNA Binding Affinity

This protocol outlines a general method for determining the DNA binding constant (K a ) using fluorescence spectroscopy.

  • Preparation of Solutions:

    • Prepare a stock solution of the gilvocarcin compound (e.g., 1 mM in DMSO).

    • Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • The final concentration of the drug is kept constant, while the DNA concentration is varied.

  • Fluorescence Titration:

    • To a quartz cuvette, add the drug solution and buffer to a final volume.

    • Record the initial fluorescence emission spectrum of the drug alone using an appropriate excitation wavelength.

    • Successively add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis:

    • The fluorescence intensity at the emission maximum is plotted against the DNA concentration.

    • The binding constant (K a ) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol describes a general procedure for assessing the cytotoxicity of the compounds against cancer cell lines.

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the gilvocarcin compound in cell culture medium.

    • The existing medium is removed from the cells, and the medium containing the various drug concentrations is added.

    • Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • For MTT Assay:

      • An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

      • Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

      • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

      • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • For CellTiter-Glo® Luminescent Cell Viability Assay:

      • The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells, is added to each well.

      • The plate is shaken to induce cell lysis and the luminescent signal is allowed to stabilize.

      • Luminescence is measured using a microplate reader.

  • Data Analysis:

    • The absorbance or luminescence values are normalized to untreated control cells to determine the percentage of cell viability.

    • The IC 50 or IC 70 value, the concentration of the drug that inhibits cell growth by 50% or 70%, respectively, is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound and Polycarcin V, while structurally very similar, exhibit key differences in their DNA binding preferences that could have significant implications for their therapeutic application. The data suggests that both compounds have a strong, light-inducible affinity for DNA and potent cytotoxic effects. The broader, sequence-independent DNA damage induced by Polycarcin V may offer an advantage in overcoming certain types of drug resistance. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative therapeutic indices and guide future drug development efforts.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Gilvocarcin V

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Gilvocarcin V, a potent antineoplastic agent, requires stringent handling and disposal protocols to ensure the safety of researchers and the environment. Due to its cytotoxic, mutagenic, and photoactivated nature, all materials that come into contact with this compound must be treated as hazardous waste. Adherence to the following procedures is critical to mitigate risk and maintain regulatory compliance.

Core Safety Principle: No Chemical Inactivation Without Validation

Currently, there are no universally validated and approved chemical inactivation methods specifically for this compound. Attempting to neutralize this compound with chemical agents without proven efficacy can be hazardous, potentially creating byproducts with unknown toxicity. Therefore, the primary method of disposal for all this compound-contaminated waste is incineration at a licensed hazardous waste facility.

Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, the following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization.

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is crucial. All waste containers must be clearly labeled with "Cytotoxic Waste for Incineration" and the universal cytotoxic waste symbol.

Bulk/Unused this compound and Grossly Contaminated Items
  • Description: Includes expired or unused this compound powder or solutions, and items heavily contaminated with the compound (e.g., a beaker used for initial solubilization).

  • Procedure:

    • Carefully place the original vial or container into a designated, leak-proof, and puncture-resistant cytotoxic waste container (typically black).

    • If transferring from a broken container, use forceps to handle any solids and place them in the designated container.

    • Seal the primary container.

    • Place the sealed primary container into a secondary, labeled, leak-proof container for transport to the hazardous waste collection area.

Contaminated Solid Waste (Trace Waste)
  • Description: Items with trace amounts of this compound contamination, such as used PPE (gloves, gowns), bench paper, wipes, and plasticware (e.g., pipette tips, tubes).

  • Procedure:

    • At the end of the procedure or immediately upon contamination, carefully place all disposable solid waste into a designated cytotoxic waste bag (typically yellow with the cytotoxic symbol).

    • Once the bag is three-quarters full, securely seal it to prevent any leakage.

    • Place the sealed bag into a rigid, secondary cytotoxic waste container.

Contaminated Liquid Waste (Trace Waste)
  • Description: Aqueous solutions containing trace amounts of this compound, such as media from treated cells or buffer washes.

  • Procedure:

    • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste."

    • Do not pour this waste down the drain.

    • When the container is three-quarters full, securely cap it.

    • Store in a designated secondary containment bin in the laboratory's hazardous waste accumulation area until collection.

Contaminated Sharps
  • Description: Needles, syringes, scalpels, and glass Pasteur pipettes contaminated with this compound.

  • Procedure:

    • Immediately after use, dispose of sharps in a designated, puncture-resistant sharps container for cytotoxic waste (typically purple or yellow with a purple lid).

    • Do not recap, bend, or break needles.

    • When the container is three-quarters full, securely close and lock the lid.

    • Place the sealed sharps container in the designated area for hazardous waste pickup.

Summary of Waste Disposal

Waste TypePrimary ContainerContainer Color (Typical)Final Disposal Method
Bulk/Unused this compoundPuncture-resistant, leak-proof containerBlackIncineration
Contaminated Solid Waste (PPE, wipes, etc.)Heavy-duty, leak-proof cytotoxic waste bagYellowIncineration
Contaminated Liquid Waste (aqueous)Leak-proof, shatter-resistant carboy or bottleN/A (Clearly Labeled)Incineration
Contaminated Sharps (needles, glass pipettes)Puncture-resistant sharps container for cytotoxic wastePurple or Yellow/PurpleIncineration

Spill Decontamination Protocol

In the event of a this compound spill, immediate action is required. Ensure you have a commercially available chemotherapy spill kit readily accessible.

  • Alert Personnel: Immediately alert others in the area and restrict access.

  • Don PPE: Put on the full PPE as described above.

  • Contain the Spill:

    • Powder: Gently cover the spill with absorbent pads from the spill kit to avoid making the powder airborne.

    • Liquid: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Decontamination:

    • Carefully place the saturated absorbent pads into a cytotoxic waste bag.

    • Clean the spill area with a detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate) using fresh wipes in a unidirectional motion. Dispose of wipes in the cytotoxic waste bag.

    • Rinse the area with sterile water, using new wipes. Dispose of wipes in the waste bag.

    • Wipe the area with 70% isopropyl alcohol and allow it to air dry. Dispose of wipes in the waste bag.

  • Final Disposal: Seal the cytotoxic waste bag containing all cleanup materials and place it in the designated rigid container for cytotoxic waste.

  • Remove PPE: Remove PPE in the reverse order it was put on, ensuring the outer gloves are removed first. Dispose of all PPE as contaminated solid waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report: Document and report the spill according to your institution's environmental health and safety (EHS) guidelines.

This compound Disposal Workflow

GilvocarcinV_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_final_disposal Final Disposal Path Start This compound Experiment Waste_Generated Contaminated Material Generated Start->Waste_Generated Bulk Bulk / Unused Product Waste_Generated->Bulk Gross Contamination Solids Contaminated Solids (PPE, Wipes) Waste_Generated->Solids Trace Solid Waste Liquids Contaminated Liquids (Aqueous) Waste_Generated->Liquids Trace Liquid Waste Sharps Contaminated Sharps Waste_Generated->Sharps Needles, Glass Black_Bin Black Cytotoxic Bin Bulk->Black_Bin Yellow_Bag Yellow Cytotoxic Bag Solids->Yellow_Bag Waste_Carboy Labeled Waste Carboy Liquids->Waste_Carboy Sharps_Container Purple-Lid Sharps Container Sharps->Sharps_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Black_Bin->EHS_Pickup Yellow_Bag->EHS_Pickup Waste_Carboy->EHS_Pickup Sharps_Container->EHS_Pickup Incineration Transport to Licensed Facility for Incineration EHS_Pickup->Incineration

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

This guidance provides a framework for the safe handling and disposal of this compound. It is imperative that all personnel are trained on these procedures and that they consult their institution's specific Environmental Health and Safety protocols and local regulations to ensure full compliance.

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